(R,S,S,S)-Orlistat
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLBNYSZXLDEJQ-NFGXINMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@@H](CC(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146801 | |
| Record name | Leucine orlistat, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104872-28-8 | |
| Record name | Leucine orlistat, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104872288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leucine orlistat, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEUCINE ORLISTAT, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QMQ98VHOQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Stereoisomerism of Orlistat: A Technical Guide to Its Implications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a widely recognized therapeutic agent for the management of obesity. Marketed under trade names such as Xenical® and Alli®, its mechanism of action involves the covalent inhibition of lipases, thereby preventing the hydrolysis of dietary triglycerides and reducing fat absorption.[1][2][3] Chemically, Orlistat is the saturated derivative of lipstatin, a natural product isolated from Streptomyces toxytricini.[2] The molecular structure of Orlistat, formally named (S)-2-formylamino-4-methyl-pentanoic acid (S)-1-[[(2S, 3S)-3-hexyl-4-oxo-2-oxetanyl] methyl]-dodecyl ester, possesses four chiral centers, giving rise to a theoretical possibility of 16 stereoisomers.[4][5] However, the commercially available drug is a single diastereomeric molecule, a testament to the stereoselective synthesis employed in its manufacturing.[4][6]
This technical guide provides an in-depth exploration of the stereoisomerism of Orlistat, addressing its synthesis, the implications of its specific stereochemistry on its pharmacological activity, and the current understanding of its effects on cellular signaling pathways. While the therapeutic focus remains on the marketed (2S, 3S, 5S) isomer, this guide also highlights the existing knowledge gaps regarding the biological activities of its other 15 potential stereoisomers.
The Stereochemistry of Orlistat
The lack of extensive comparative data underscores a significant area for future research. Understanding the structure-activity relationship of all Orlistat stereoisomers could provide valuable insights into the specific molecular interactions required for potent and selective lipase inhibition and could potentially lead to the discovery of novel therapeutic agents with improved efficacy or safety profiles.
Pharmacological Implications of Stereoisomerism
The biological activity of chiral molecules is often highly dependent on their stereochemistry. In the case of Orlistat, the specific configuration of its four chiral centers is critical for its potent inhibitory effect on pancreatic and gastric lipases. The β-lactone ring is a key pharmacophore, which acylates a serine residue in the active site of these lipases, leading to their irreversible inactivation.[2]
While quantitative data on the inhibitory activity of the other 15 stereoisomers are scarce, it is highly probable that they exhibit significantly different, and likely weaker, inhibitory capacities. The precise spatial arrangement of the side chains relative to the β-lactone ring is crucial for the molecule to fit into the active site of the lipase and to orient the β-lactone for the nucleophilic attack by the serine residue.
Pancreatic Lipase Inhibition
The primary mechanism of action of Orlistat is the inhibition of pancreatic lipase in the gastrointestinal tract.[3] This inhibition reduces the digestion of dietary fats, leading to a decrease in calorie absorption. The inhibitory potency of the marketed Orlistat isomer has been well-characterized.
| Parameter | Value | Enzyme Source | Reference |
| IC50 | ~0.019 µM - 0.14 µM | Human Pancreatic Lipase | [9] |
| IC50 | 0.14 µM | Porcine Pancreatic Lipase | [4] |
| IC50 | 0.22 µg/mL | Porcine Pancreatic Lipase | [10] |
| IC50 | 0.73 ± 0.015 µg/mL | Not Specified | [11] |
Note: IC50 values can vary depending on the specific experimental conditions.[9]
Fatty Acid Synthase (FASN) Inhibition
Beyond its effects on digestive lipases, Orlistat has also been identified as an inhibitor of fatty acid synthase (FASN), an enzyme complex that plays a crucial role in the de novo synthesis of fatty acids.[12] FASN is overexpressed in many cancer cells, making it an attractive target for anti-cancer drug development. Orlistat's ability to inhibit the thioesterase domain of FASN has been shown to induce apoptosis and suppress the proliferation of various cancer cell lines.[13] As with lipase inhibition, the stereochemistry of Orlistat is expected to be critical for its interaction with the FASN thioesterase domain. However, comparative inhibitory data for the different stereoisomers against FASN are not currently available.
Toxicological Considerations
The marketed (2S, 3S, 5S)-isomer of Orlistat is generally considered safe for long-term use, with the most common side effects being gastrointestinal in nature and related to its mechanism of action.[14] Preclinical toxicity studies have been conducted on the marketed form, and it was noted that there were no significant differences in toxicity between two polymorphic forms (A and B) of Orlistat.[6] However, this does not provide information on the potential toxicity of the other 15 stereoisomers. It is plausible that some of the other stereoisomers could have different toxicological profiles, potentially due to off-target effects or different metabolic pathways. A comprehensive toxicological evaluation of all stereoisomers would be necessary to fully assess the safety implications of any potential therapeutic use of other isomers.
Experimental Protocols
Synthesis and Separation of Orlistat Stereoisomers
The synthesis of Orlistat and its stereoisomers is a complex multi-step process. Diastereoselective synthetic routes often employ chiral auxiliaries and stereoselective reduction steps to control the stereochemistry at the four chiral centers. A key intermediate in many syntheses is the β-lactone core. The final step typically involves the esterification of the lactone with N-formyl-L-leucine.[15]
Separation of the resulting diastereomers is typically achieved using chromatographic techniques.
-
Column Chromatography: This is a standard method for the purification of synthetic intermediates and the separation of diastereomeric mixtures on a laboratory scale.[7]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC, using a chiral stationary phase, is a powerful technique for the analytical and preparative separation of enantiomers and diastereomers. Normal-phase HPLC has been successfully used for the quantitative determination of Orlistat and its SSRR isomer impurity.[16]
A general workflow for the synthesis and separation of Orlistat stereoisomers is depicted below.
Caption: General workflow for the synthesis, separation, and evaluation of Orlistat stereoisomers.
Pancreatic Lipase Inhibition Assay
A common method for determining the inhibitory activity of compounds against pancreatic lipase is a spectrophotometric assay using a chromogenic substrate like p-nitrophenyl palmitate (pNPP). The hydrolysis of pNPP by lipase releases p-nitrophenol, which can be quantified by measuring the absorbance at a specific wavelength.
Materials:
-
Human or Porcine Pancreatic Lipase
-
Tris-HCl buffer (pH 8.0)
-
p-Nitrophenyl palmitate (pNPP)
-
Orlistat (as a positive control)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of pancreatic lipase in Tris-HCl buffer.
-
Prepare a stock solution of pNPP in a suitable solvent (e.g., isopropanol).
-
Prepare a working solution of pNPP by emulsifying the stock solution in Tris-HCl buffer, often with a detergent like Triton X-100.
-
In a 96-well plate, add the buffer, the test compound at various concentrations, and the pancreatic lipase solution.
-
Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.
-
Measure the increase in absorbance at 405 nm over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]
Caption: Experimental workflow for a pancreatic lipase inhibition assay.
Signaling Pathways and Implications
Recent research has revealed that Orlistat's biological effects extend beyond lipase inhibition in the gut. When absorbed systemically, even in small amounts, it can modulate intracellular signaling pathways, particularly in the context of cancer.
MAPK Pathway
Studies have shown that Orlistat can induce ferroptosis (a form of programmed cell death) in pancreatic neuroendocrine tumor cells by inactivating the MAPK (Mitogen-Activated Protein Kinase) signaling pathway.[17] This suggests a potential role for Orlistat in cancer therapy.
Caption: Orlistat's role in the MAPK pathway and ferroptosis in cancer cells.
mTOR Pathway
Orlistat has also been shown to inhibit the mTOR (mammalian target of rapamycin) signaling pathway. It can decrease the phosphorylation of key downstream targets of mTOR, such as p70S6 kinase and 4E-BP1, leading to the induction of apoptosis in cancer cells.[18]
Caption: Orlistat's inhibitory effect on the mTOR signaling pathway.
The differential effects of Orlistat's other stereoisomers on these and other signaling pathways remain an unexplored area of research.
Conclusion and Future Directions
The stereoisomerism of Orlistat presents a compelling case for the importance of stereochemistry in drug design and development. While the marketed (2S, 3S, 5S)-isomer is a well-characterized and effective therapeutic agent, the pharmacological and toxicological profiles of its 15 other stereoisomers are largely unknown. The lack of publicly available comparative data on the biological activity of these isomers represents a significant knowledge gap.
Future research should focus on the following areas:
-
Total Synthesis and Separation of all 16 Stereoisomers: The development of efficient and scalable synthetic routes to access all stereoisomers of Orlistat is a prerequisite for their comprehensive biological evaluation.
-
Comparative Pharmacological Studies: A systematic investigation of the inhibitory activity of each stereoisomer against pancreatic lipase, fatty acid synthase, and other potential off-targets is crucial to elucidate the structure-activity relationships.
-
Comparative Toxicological and Pharmacokinetic Profiling: Assessing the safety and ADME (absorption, distribution, metabolism, and excretion) properties of each stereoisomer is essential to identify any potential liabilities or advantages over the currently marketed drug.
-
Exploration of Differential Effects on Signaling Pathways: Investigating how each stereoisomer interacts with cellular signaling pathways could uncover novel therapeutic applications or provide insights into potential mechanisms of toxicity.
A deeper understanding of the stereoisomerism of Orlistat will not only enhance our knowledge of this important therapeutic agent but also has the potential to guide the development of next-generation lipase inhibitors with improved therapeutic indices.
References
- 1. US20240158819A1 - Use of Biological Enzyme for Preparing Orlistat Intermediate, and Preparation Method - Google Patents [patents.google.com]
- 2. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. WO2009039157A2 - Orlistat pharmaceutical formulations - Google Patents [patents.google.com]
- 6. Total synthesis of tetrahydrolipstatin and stereoisomers via a highly regio- and diastereoselective carbonylation of epoxyhomoallylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total Synthesis of Tetrahydrolipstatin and Stereoisomers via a Highly Regio- and Diastereoselective Carbonylation of Epoxyhomoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Total Synthesis of Bioactive Lactones: Prelactone E, epi-Prelactones V, E, Nonenolides (Z-isomers) and Stagonolide E | Semantic Scholar [semanticscholar.org]
- 10. lipase-and-its-unique-selectivity-a-mini-review - Ask this paper | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. Beta-lactam congeners of orlistat as inhibitors of fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Orlistat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. US8680298B2 - Process for the preparation of orlistat - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. scielo.br [scielo.br]
- 17. CN1321114C - Orlistat preparation method - Google Patents [patents.google.com]
- 18. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
(R,S,S,S)-Orlistat: A Technical Guide to its Mechanism of Action on Pancreatic Lipase
Abstract
This document provides an in-depth technical analysis of the mechanism of action of (R,S,S,S)-Orlistat, a potent inhibitor of pancreatic lipase used in the management of obesity. Orlistat, a synthetic derivative of the natural product lipstatin, acts locally within the gastrointestinal tract to prevent the absorption of dietary fats.[1][2] Its mechanism is characterized by the formation of a stable, covalent bond with the active site of pancreatic and gastric lipases, leading to irreversible inactivation of the enzyme.[3][4][5] This guide details the molecular interactions, quantitative inhibition parameters, and the key experimental protocols used to characterize this interaction, serving as a comprehensive resource for researchers, scientists, and professionals in drug development.
The Target: Pancreatic Lipase
Human pancreatic lipase (HPL) is a critical enzyme in the digestion of dietary fats. Secreted by the pancreas into the duodenum, its primary function is to hydrolyze the ester bonds of triglycerides, breaking them down into more readily absorbable free fatty acids and monoglycerides.[6][7] The catalytic activity of HPL relies on a classic catalytic triad of amino acids within its active site: Serine-152 (Ser152), Histidine-263 (His263), and Aspartic Acid-176 (Asp176).[8][9] Ser152 acts as the nucleophile in the catalytic mechanism, which is the specific target for Orlistat's inhibitory action.
References
- 1. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of action of orlistat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orlistat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Orlistat? [synapse.patsnap.com]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic pancreatic lipase inhibitors in obesity treatment: current updates on in silico design, synthesis, bioactivity, and SAR - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis and Characterization of (R,S,S,S)-Orlistat
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a widely recognized therapeutic agent for the management of obesity. The commercially available drug, Xenical®, is the (S,S,S,S)-diastereomer. However, the synthesis and characterization of its other stereoisomers are of significant interest for structure-activity relationship studies and the exploration of novel therapeutic properties. This technical guide provides a comprehensive overview of the synthesis and characterization of the specific (R,S,S,S)-diastereomer of Orlistat. It includes a detailed, albeit generalized, synthetic approach, extensive characterization methodologies, and a discussion of the potential biological implications of this specific stereoisomer.
Introduction
Orlistat, also known as tetrahydrolipstatin, is a saturated derivative of lipstatin, a natural product isolated from Streptomyces toxytricini. Its mechanism of action involves the irreversible inhibition of lipases that are crucial for the digestion of dietary fats. By preventing the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides, Orlistat effectively reduces caloric intake from dietary fat. The molecule possesses four chiral centers, leading to the possibility of sixteen stereoisomers. The stereochemistry of Orlistat is critical to its biological activity, with the (S,S,S,S)-diastereomer being the most active and clinically used form.
The (R,S,S,S)-diastereomer of Orlistat differs from the commercial drug at the stereocenter of the N-formyl-leucine moiety. Understanding the synthesis and properties of this specific isomer is crucial for a complete comprehension of the stereochemical requirements for lipase inhibition and may reveal unique biological activities.
Synthesis of (R,S,S,S)-Orlistat
A key strategy in the synthesis of Orlistat and its stereoisomers is the tandem Mukaiyama aldol-lactonization (TMAL) process, which allows for the diastereoselective formation of the β-lactone ring. Asymmetric hydrogenation and the use of chiral auxiliaries are also critical techniques to establish the desired stereochemistry of the starting materials.
Logical Synthesis Workflow:
Caption: A logical workflow for the synthesis of this compound.
Experimental Protocols (Generalized)
The following protocols are generalized from known syntheses of Orlistat stereoisomers and would require optimization for the specific synthesis of the (R,S,S,S)-diastereomer.
Protocol 1: Synthesis of the (3S,4S)-β-Lactone Core
-
Asymmetric Aldol Reaction: A chiral auxiliary-bearing starting material is subjected to an asymmetric aldol reaction to set the stereochemistry of the β-hydroxy acid precursor.
-
Lactonization: The resulting β-hydroxy acid is then cyclized to form the β-lactone ring. The tandem Mukaiyama aldol-lactonization (TMAL) reaction is a highly efficient one-pot method for this transformation. This involves the reaction of a chiral aldehyde with a silyl ketene acetal in the presence of a Lewis acid catalyst.
Protocol 2: Synthesis of (R)-N-formyl-leucine
-
Starting Material: D-Leucine is used as the starting material to introduce the (R) stereocenter.
-
Formylation: The amino group of D-leucine is formylated using a suitable formylating agent, such as formic acid with a coupling agent or acetic formic anhydride.
Protocol 3: Esterification
-
Coupling: The stereochemically pure (3S,4S)-β-lactone core is coupled with (R)-N-formyl-leucine. Common esterification methods include the Mitsunobu reaction (using triphenylphosphine and a dialkyl azodicarboxylate) or carbodiimide-mediated coupling (e.g., using dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (DMAP)).
-
Purification: The final product, this compound, is purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of Orlistat and its diastereomers. While specific NMR data for the (R,S,S,S)-diastereomer is not widely published, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectra would show characteristic signals for the different functional groups in the molecule. Comparison of the spectra of the synthesized compound with that of the known (S,S,S,S)-Orlistat would reveal shifts in the signals corresponding to the protons and carbons near the modified stereocenter in the N-formyl-leucine moiety.
Table 1: Expected ¹H NMR and ¹³C NMR Data for Orlistat (General)
| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Formyl (CHO) | ~8.2 (s) | ~160 |
| α-proton of Leucine | ~4.5 (m) | ~52 |
| β-lactone protons | ~4.2-4.8 (m) | ~70-80 (ring carbons) |
| Ester CH-O | ~5.0 (m) | ~75 |
| Alkyl chains (CH₂, CH₃) | 0.8-1.7 (m) | 14-40 |
Note: The exact chemical shifts for the (R,S,S,S)-diastereomer would need to be determined experimentally.
3.1.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound, confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
Table 2: Mass Spectrometry Data for Orlistat
| Parameter | Value |
| Molecular Formula | C₂₉H₅₃NO₅ |
| Molecular Weight | 495.74 g/mol |
| Expected m/z values (ESI+) | |
| [M+H]⁺ | 496.4 |
| [M+Na]⁺ | 518.4 |
| Key Fragmentation Ions | |
| m/z | Proposed Fragment |
| 354 | Loss of N-formyl-leucine |
| 299 | Further fragmentation of the lactone core |
Note: The fragmentation pattern is generally expected to be similar across diastereomers, but minor differences in ion intensities may be observed.
Chromatographic Analysis
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized this compound and for separating it from other diastereomers that may have formed during the synthesis. Chiral HPLC, using a chiral stationary phase (CSP), is essential for resolving and quantifying the different stereoisomers.
Protocol 4: Chiral HPLC Method for Orlistat Diastereomer Separation (Generalized)
-
Column: A chiral stationary phase column (e.g., polysaccharide-based like cellulose or amylose derivatives).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve the best separation.
-
Detection: UV detection at a wavelength around 210 nm.
-
Flow Rate: Typically around 1.0 mL/min.
-
Temperature: Column temperature is usually controlled to ensure reproducibility.
Table 3: Representative HPLC Parameters
| Parameter | Condition |
| Column | Chiralpak AD-H or similar |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
Note: These are starting conditions and would require optimization for the specific separation of the (R,S,S,S)-diastereomer.
Biological Activity and Signaling Pathways
The biological activity of Orlistat is primarily attributed to its inhibition of pancreatic and gastric lipases. This inhibition is stereoselective, with the (S,S,S,S)-diastereomer exhibiting the highest potency. The (R,S,S,S)-diastereomer is expected to have a different inhibitory profile due to the altered stereochemistry at the N-formyl-leucine binding site.
Experimental Workflow for Biological Activity Assessment:
Caption: Workflow for evaluating the biological activity of this compound.
Pancreatic Lipase Inhibition
The inhibitory activity of this compound against pancreatic lipase would be determined using an in vitro assay. This typically involves measuring the rate of hydrolysis of a substrate (e.g., p-nitrophenyl butyrate) by pancreatic lipase in the presence and absence of the inhibitor. The concentration of the inhibitor that causes 50% inhibition (IC₅₀) is then calculated. It is hypothesized that the (R,S,S,S)-diastereomer will exhibit a lower inhibitory potency compared to the (S,S,S,S)-isomer due to a less optimal fit in the enzyme's active site.
Fatty Acid Synthase (FAS) Inhibition
Orlistat is also known to inhibit fatty acid synthase (FAS), an enzyme overexpressed in many cancer cells. The inhibitory effect of the (R,S,S,S)-diastereomer on FAS could be evaluated using a similar in vitro assay. Investigating the differential effects of Orlistat stereoisomers on FAS could provide insights into the development of novel anti-cancer agents.
Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the signaling pathways uniquely modulated by this compound. The primary mechanism of action of Orlistat is direct enzyme inhibition rather than modulation of complex signaling cascades. However, downstream effects of lipase and FAS inhibition could indirectly influence various metabolic and proliferative signaling pathways. Further research is needed to explore these potential effects.
Conclusion
Unveiling the Stereospecificity of Orlistat: A Technical Guide to the Biological Activity of Its Individual Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a widely recognized therapeutic agent for the management of obesity. It is a saturated derivative of the natural product lipstatin, produced by Streptomyces toxytricini. The molecular structure of Orlistat features four chiral centers, giving rise to a total of sixteen possible stereoisomers. The commercially available drug, (-)-tetrahydrolipstatin, is a single, specific stereoisomer with the (2S, 3S, 5S) configuration at the β-lactone ring and its substituents, and an (S)-configuration in the N-formyl-L-leucine side chain. This technical guide delves into the distinct biological activities of the individual stereoisomers of Orlistat, providing a comprehensive overview of their differential inhibitory effects on key enzymatic targets, detailed experimental protocols for activity assessment, and an exploration of the downstream signaling pathways modulated by its inhibitory actions.
Core Biological Targets and Mechanism of Action
Orlistat's primary mechanism of action involves the irreversible inhibition of pancreatic and gastric lipases. These enzymes play a crucial role in the digestion of dietary triglycerides. Orlistat forms a covalent bond with the active site serine residue of these lipases, rendering them inactive. This inactivation prevents the hydrolysis of dietary fats into absorbable free fatty acids and monoglycerides, thereby reducing caloric intake from fat.
Beyond its effects on digestive lipases, Orlistat has also been identified as a potent inhibitor of fatty acid synthase (FASN), a key enzyme in the de novo synthesis of fatty acids. FASN is often overexpressed in cancer cells and is implicated in tumor progression. Orlistat's inhibition of the thioesterase domain of FASN leads to the accumulation of malonyl-CoA and a subsequent cascade of events that can induce apoptosis and inhibit tumor cell proliferation.
Comparative Biological Activity of Orlistat Stereoisomers on Pancreatic Lipase
The stereochemistry of Orlistat plays a critical role in its biological activity. Early studies have demonstrated significant differences in the inhibitory potency of its various stereoisomers against pancreatic lipase. The following table summarizes the 50% inhibition concentration (IC50) values for the four diastereomers of tetrahydrolipstatin against rat pancreatic lipase, highlighting the superior activity of the natural (-)-tetrahydrolipstatin configuration.
| Stereoisomer | Relative Configuration | IC50 (µg/mL) |
| 1 | (-)-tetrahydrolipstatin (natural) | 0.15 |
| 2 | Diastereomer 2 | 1.5 |
| 3 | Diastereomer 3 | 15 |
| 4 | Diastereomer 4 | > 100 |
Data sourced from Borgström, B. (1988). Mode of action of tetrahydrolipstatin: a derivative of the naturally occurring lipase inhibitor lipstatin. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 962(3), 308–316.
Experimental Protocols
In Vitro Pancreatic Lipase Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of Orlistat stereoisomers against porcine pancreatic lipase using a chromogenic substrate.
Materials:
-
Porcine Pancreatic Lipase (PPL), Type II
-
p-Nitrophenyl butyrate (pNPB) or p-Nitrophenyl palmitate (pNPP)
-
Tris-HCl buffer (e.g., 100 mM, pH 8.2)
-
Orlistat stereoisomers
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of PPL in Tris-HCl buffer (e.g., 1 mg/mL).
-
Prepare a stock solution of the substrate (pNPB or pNPP) in a suitable solvent like acetonitrile or isopropanol.
-
Prepare stock solutions of the Orlistat stereoisomers in DMSO. Serially dilute these stock solutions to obtain a range of test concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add a defined volume of Tris-HCl buffer to each well.
-
Add the test compounds (Orlistat stereoisomers) at various concentrations to the respective wells. Include a positive control (e.g., racemic Orlistat) and a negative control (DMSO vehicle).
-
Add the PPL solution to all wells and incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for enzyme-inhibitor interaction.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 405 nm for pNPB) at time zero and then at regular intervals for a defined period (e.g., every minute for 30 minutes) using a microplate reader. The hydrolysis of the substrate by PPL results in the formation of p-nitrophenol, leading to an increase in absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration by determining the change in absorbance over time.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100.
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vitro Fatty Acid Synthase (FASN) Inhibition Assay
This protocol describes a common method to assess the inhibitory effect of Orlistat stereoisomers on FASN activity by measuring the incorporation of a radiolabeled precursor into fatty acids.
Materials:
-
Purified FASN enzyme or cell lysate containing FASN
-
[¹⁴C]-Acetyl-CoA or [³H]-Malonyl-CoA
-
NADPH
-
Potassium phosphate buffer (pH 7.0)
-
Orlistat stereoisomers
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, NADPH, and either [¹⁴C]-Acetyl-CoA or [³H]-Malonyl-CoA.
-
Add the Orlistat stereoisomers at various concentrations to the reaction tubes. Include appropriate controls.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the purified FASN enzyme or cell lysate to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Extraction and Measurement:
-
Stop the reaction by adding an acidic solution (e.g., perchloric acid).
-
Extract the fatty acids from the reaction mixture using an organic solvent (e.g., hexane).
-
Transfer the organic phase containing the radiolabeled fatty acids to a scintillation vial.
-
Evaporate the solvent and add a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The amount of incorporated radioactivity is proportional to the FASN activity.
-
Calculate the percentage of inhibition for each concentration of the Orlistat stereoisomer.
-
Determine the IC50 values as described in the pancreatic lipase inhibition assay.
-
Signaling Pathways Modulated by Fatty Acid Synthase Inhibition
The inhibition of FASN by Orlistat has significant downstream effects on cellular signaling pathways, particularly in cancer cells where FASN is often upregulated. A key pathway affected is the PI3K/AKT/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival.
Caption: FASN Inhibition and Downstream Signaling.
Logical Workflow for Assessing Stereoisomer Activity
The systematic evaluation of individual Orlistat stereoisomers involves a logical progression from synthesis and separation to detailed biological characterization.
Caption: Workflow for Stereoisomer Activity Assessment.
Conclusion
The biological activity of Orlistat is highly dependent on its stereochemistry. The naturally occurring (-)-tetrahydrolipstatin stereoisomer exhibits significantly greater inhibitory potency against pancreatic lipase compared to its other diastereomers. While the inhibitory effects of Orlistat on fatty acid synthase are well-documented, further research is required to elucidate the specific activities of individual stereoisomers on this important oncological target. The detailed experimental protocols and an understanding of the downstream signaling pathways provided in this guide offer a framework for researchers and drug development professionals to further explore the therapeutic potential of specific Orlistat stereoisomers and to design novel lipase and FASN inhibitors with enhanced potency and selectivity.
An In-Depth Technical Guide on the Pharmacokinetics and Metabolism of (R,S,S,S)-Orlistat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a widely utilized therapeutic agent for the management of obesity. It is a saturated derivative of lipstatin, a natural product isolated from Streptomyces toxytricini. The commercially available formulation of Orlistat is a racemic mixture of four stereoisomers. This technical guide focuses on the pharmacokinetics and metabolism of the specific (R,S,S,S)-Orlistat stereoisomer. However, it is critical to note that the vast majority of publicly available scientific literature discusses Orlistat without differentiating between its stereoisomers. Therefore, while this guide aims to be as specific as possible, much of the data presented pertains to Orlistat as a whole. The information has been compiled from various scientific studies and is intended for a technical audience involved in drug development and research.
Pharmacokinetics
The pharmacokinetic profile of Orlistat is characterized by minimal systemic absorption and localized action within the gastrointestinal tract.
Absorption
Systemic exposure to Orlistat following oral administration is minimal. After oral dosing, plasma concentrations of intact Orlistat are often near the lower limit of detection[1]. This is consistent with its mechanism of action, which does not require systemic absorption to exert its therapeutic effect[2][3].
Distribution
For the small fraction of Orlistat that is absorbed, it is extensively bound to plasma proteins (>99%), primarily lipoproteins and albumin[2].
Metabolism
The metabolism of Orlistat is believed to occur primarily within the intestinal wall[2]. Two major metabolites have been identified:
-
M1: Formed by the hydrolysis of the β-lactone ring of Orlistat.
-
M3: Results from the cleavage of the N-formyl leucine side chain of M1.
These metabolites are considered pharmacologically inactive, with significantly weaker lipase inhibitory activity compared to the parent compound[3][4].
Elimination
The primary route of elimination for Orlistat and its metabolites is through the feces. Following an oral dose of radiolabeled Orlistat, approximately 97% of the administered radioactivity was recovered in the feces, with 83% as unchanged drug. Less than 2% of the dose is excreted in the urine. The complete excretion of the drug and its metabolites occurs within 3 to 5 days[1][4]. The half-life of the small amount of absorbed Orlistat is estimated to be in the range of 1 to 2 hours[1][5].
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic data for Orlistat. It is important to reiterate that these values are for Orlistat in general and not specific to the (R,S,S,S) stereoisomer.
Table 1: Plasma Concentrations of Orlistat and its Metabolites (M1 & M3)
| Population | Dosage | Time Point | Orlistat (ng/mL) | M1 (ng/mL) | M3 (ng/mL) |
| Obese Adults | 120 mg three times daily | 2-4 hours post-dose | <10 | 26 | 108 |
Data extracted from a study on obese patients. Concentrations represent mean values.[4]
Experimental Protocols
The quantification of Orlistat in biological matrices typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC). Below are detailed methodologies from published studies.
Protocol 1: LC-MS/MS for Orlistat in Human Plasma
This method is suitable for the quantitative determination of Orlistat in human plasma.
1. Sample Preparation:
-
To 1 mL of human plasma, add an internal standard (e.g., a deuterated analog of Orlistat).
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex the mixture and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions:
| Parameter | Specification |
| LC System | Agilent 1100 Series or equivalent |
| MS System | Sciex API 3000 triple quadrupole mass spectrometer or equivalent |
| Column | Zorbax SB-C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 10 mM Ammonium Acetate (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | Orlistat: m/z 496.4 → 337.3 |
| Internal Standard: m/z 501.4 → 342.3 (example for a deuterated standard) |
3. Validation Parameters:
-
Linearity: Establish a calibration curve over a suitable concentration range (e.g., 0.5 - 100 ng/mL).
-
Precision and Accuracy: Evaluate intra- and inter-day precision and accuracy using quality control samples at low, medium, and high concentrations.
-
Lower Limit of Quantification (LLOQ): Determine the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
Protocol 2: HPLC for Orlistat in Pharmaceutical Formulations
This method is suitable for the quantification of Orlistat in capsule formulations.
1. Sample Preparation:
-
Empty and weigh the contents of a representative number of Orlistat capsules.
-
Dissolve a known weight of the capsule contents in a suitable solvent (e.g., methanol) to obtain a stock solution of known concentration.
-
Filter the solution through a 0.45 µm filter before injection.
2. HPLC Conditions:
| Parameter | Specification |
| HPLC System | Waters Alliance or equivalent |
| Detector | UV detector set at 210 nm |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
3. Validation Parameters:
-
Linearity: Prepare a series of standard solutions of Orlistat in the mobile phase and construct a calibration curve.
-
Precision and Accuracy: Assess by repeated analysis of standard solutions.
-
Specificity: Evaluate by analyzing a placebo formulation to ensure no interference from excipients.
Signaling Pathways and Metabolic Effects
Beyond its primary effect on lipase inhibition, Orlistat has been shown to influence other metabolic pathways.
Inhibition of Dietary Fat Absorption
The core mechanism of action of Orlistat is the inhibition of gastric and pancreatic lipases in the lumen of the stomach and small intestine. By forming a covalent bond with the active serine site of these enzymes, Orlistat renders them inactive. This prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides. The undigested triglycerides are then excreted in the feces, leading to a caloric deficit[2][3].
Caption: Mechanism of Orlistat's inhibition of dietary fat absorption.
Impact on Sterol and Cholesterol Metabolism
Studies have indicated that Orlistat treatment can improve oxysterol metabolism in overweight and obese adults[6][7]. Orlistat has been shown to significantly decrease serum levels of free cholesterol, sitosterol, 7α-hydroxycholesterol (7α-OHC), and 7β-OHC[6][7]. This suggests that Orlistat may play a role in modulating pathways involved in endothelial dysfunction and atherosclerosis, independent of its weight-loss effects[6][7]. The reduction in dietary fat absorption by Orlistat may also indirectly affect cholesterol absorption, as cholesterol absorption is linked to fat digestion[8].
Caption: Orlistat's influence on sterol and cholesterol metabolism.
Interaction with the MAPK Signaling Pathway
Emerging research suggests that Orlistat may exert anti-tumor effects by inactivating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway[9][10][11]. Studies have shown that Orlistat can inhibit the proliferation, migration, and invasion of certain cancer cells, and this is associated with a reduction in the phosphorylation of key proteins in the MAPK pathway[10][11]. This potential mechanism is an area of active investigation and may broaden the therapeutic applications of Orlistat.
Caption: Orlistat's potential interaction with the MAPK signaling pathway.
Conclusion and Future Directions
The pharmacokinetics of Orlistat are well-characterized by its minimal systemic absorption and localized action in the gastrointestinal tract, leading to the inhibition of dietary fat absorption. While its metabolism to the inactive metabolites M1 and M3 is understood, a significant knowledge gap exists regarding the specific pharmacokinetic and metabolic profile of the this compound stereoisomer. Future research should focus on stereoselective analytical methods to elucidate the in vivo behavior of the individual stereoisomers. Furthermore, the emerging evidence of Orlistat's influence on the MAPK signaling pathway and sterol metabolism warrants further investigation to explore its full therapeutic potential beyond obesity management. This technical guide provides a comprehensive overview of the current understanding of Orlistat's pharmacokinetics and metabolism, serving as a valuable resource for professionals in the field of drug development and research.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Orlistat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. The Effect of Orlistat on Sterol Metabolism in Obese Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. osvepharma.com [osvepharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Orlistat Induces Ferroptosis in Pancreatic Neuroendocrine Tumors by Inactivating the MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Orlistat Induces Ferroptosis in Pancreatic Neuroendocrine Tumors by Inactivating the MAPK Pathway [jcancer.org]
The Genesis of a Weight Management Staple: A Technical History of Orlistat and Its Stereoisomers
An in-depth examination of the discovery, development, and molecular interactions of the lipase inhibitor, Orlistat, tailored for researchers, scientists, and drug development professionals.
From its natural product origins to a globally recognized pharmaceutical, Orlistat's journey is a compelling narrative of targeted drug design and a deepening understanding of metabolic pathways. This technical guide delves into the core scientific milestones that defined Orlistat, offering a detailed exploration of its history, the crucial role of its stereochemistry, and the experimental foundations of its therapeutic action.
Discovery and Historical Development: From Microbe to Medicine
The story of Orlistat begins with the discovery of Lipstatin, a potent inhibitor of pancreatic lipase, isolated from the fermentation broth of the bacterium Streptomyces toxytricini in 1981.[1] Researchers at Hoffmann-La Roche identified this natural product as a promising lead in the quest for compounds that could modulate fat digestion.[1] Lipstatin itself, however, presented stability challenges for pharmaceutical development. This led to the synthesis of a more stable, hydrogenated derivative in 1983: Tetrahydrolipstatin, which would come to be known as Orlistat.[1]
Initially investigated for the treatment of dyslipidemia, the focus of Orlistat's development shifted to obesity upon the realization of its significant impact on energy uptake by preventing fat absorption.[1] This pivotal decision set the stage for Orlistat's eventual emergence as a first-in-class, peripherally acting anti-obesity agent.
A timeline of key events underscores the journey of Orlistat from a laboratory curiosity to a widely available medication:
-
1981: Lipstatin is first isolated from Streptomyces toxytricini.[1]
-
1983: Orlistat (Tetrahydrolipstatin), a more stable derivative of Lipstatin, is developed by Hoffmann-La Roche.[2]
-
1999: The U.S. Food and Drug Administration (FDA) approves the 120mg prescription formulation of Orlistat under the brand name Xenical.[1]
-
2007: A 60mg over-the-counter (OTC) version, Alli, is approved by the FDA, making it the first weight-loss drug sanctioned for OTC use in the United States.[3][4]
The Central Role of Stereochemistry
Orlistat possesses a complex stereochemistry with four chiral centers, theoretically allowing for sixteen stereoisomers.[5] The naturally derived and most biologically active form is (-)-Tetrahydrolipstatin. The precise spatial arrangement of the atoms is critical for its interaction with the active site of lipases.
Numerous synthetic routes have been developed to achieve the desired stereoisomer, often employing techniques such as asymmetric aldol reactions, chiral auxiliaries, and enzymatic resolutions.[6] The synthesis of all eight diastereomers of Tetrahydrolipstatin (THL) has been accomplished, allowing for a detailed investigation into the structure-activity relationship (SAR).[1]
The inhibitory potency of Orlistat and its stereoisomers against porcine pancreatic lipase reveals the critical nature of the correct stereochemical configuration.
| Stereoisomer | IC50 (nM)[1] |
| Tetrahydrolipstatin (THL) (Natural configuration) | 4.0 |
| Enantiomer of THL | 77 |
| Diastereomer with inverted 2,3,2'-positions | 930 |
| Other Diastereomers | 8.0 - 20 |
| Table 1: Comparative Inhibitory Potency of Orlistat Stereoisomers against Porcine Pancreatic Lipase. |
As the data clearly indicates, the natural configuration of Tetrahydrolipstatin is the most potent inhibitor, with its enantiomer being significantly less active. The diastereomer with inverted stereochemistry at three key positions shows a dramatic loss of activity, highlighting the precise fit required for effective lipase inhibition.
Mechanism of Action: A Tale of Two Enzymes
Orlistat's primary therapeutic effect is the inhibition of gastric and pancreatic lipases, enzymes responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[7] By forming a covalent bond with a serine residue in the active site of these lipases, Orlistat effectively inactivates them.[8] This prevents the digestion of approximately 30% of dietary fat, which is then excreted in the feces.[9]
Beyond its role in weight management, Orlistat has been identified as a potent inhibitor of the thioesterase domain of Fatty Acid Synthase (FAS), an enzyme overexpressed in many cancer cells and implicated in tumor growth and survival.[10][11] This "off-target" effect has opened new avenues of research into Orlistat's potential as an anti-cancer agent.
Signaling Pathways Modulated by Orlistat
Orlistat's inhibition of FAS and its impact on cellular metabolism lead to the modulation of several key signaling pathways involved in cell growth, proliferation, and apoptosis, particularly in cancer cells.
-
AKT/mTOR Pathway: This pathway is a central regulator of cell growth and proliferation. Orlistat has been shown to decrease the phosphorylation of both AKT and mTOR, as well as downstream targets like p70S6K and 4E-BP1, leading to the induction of apoptosis in cancer cells.[4]
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is crucial for inflammation and cell survival. Orlistat has been demonstrated to inhibit the NF-κB signaling pathway, contributing to its anti-inflammatory and pro-apoptotic effects.[12]
Below are diagrams illustrating these key signaling pathways and the points of intervention by Orlistat.
References
- 1. Stereochemical Structure Activity Relationship Studies (S-SAR) of Tetrahydrolipstatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degree of in vivo inhibition of human gastric and pancreatic lipases by Orlistat (Tetrahydrolipstatin, THL) in the stomach and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. japsonline.com [japsonline.com]
- 7. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The lipase inhibitor tetrahydrolipstatin binds covalently to the putative active site serine of pancreatic lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Orlistat is a novel inhibitor of fatty acid synthase with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
(R,S,S,S)-Orlistat: A Technical Guide for the Study of Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,S,S,S)-Orlistat, chemically known as (S)-2-formylamino-4-methyl-pentanoic acid (S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]-dodecyl ester, is a potent and specific inhibitor of gastric and pancreatic lipases.[1] Originally developed as an anti-obesity therapeutic, its well-defined mechanism of action has made it an invaluable tool for researchers studying lipid metabolism. By forming a covalent bond with the active serine residue of lipases, Orlistat effectively prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[2][3] This targeted inhibition allows for the precise investigation of the roles of dietary fat absorption in various physiological and pathophysiological processes. Beyond its primary targets, Orlistat has also been identified as an inhibitor of fatty acid synthase (FAS), opening up further avenues for its use in cancer and metabolic research.[4] This technical guide provides an in-depth overview of this compound as a research tool, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Quantitative Data
The following tables summarize key quantitative data regarding the inhibitory effects of Orlistat.
Table 1: Inhibitory Potency (IC50) of Orlistat against Various Lipases
| Enzyme Target | IC50 Value | Organism/System | Substrate | Reference(s) |
| Pancreatic Lipase | 17.05 µg/mL | Not Specified | Not Specified | [5] |
| Pancreatic Lipase | 0.2 µM | Porcine | p-nitrophenyl palmitate | |
| Lipoprotein Lipase (in CLL cells) | 2.35 µM | Human | Not Specified | [6] |
Table 2: Effects of Orlistat on Cellular Processes and Lipid Profiles
| Parameter | Effect | Cell Line/System | Orlistat Concentration | Reference(s) |
| Cellular Fatty Acid Synthesis | ~75% reduction | PC-3 cells | 30 µM | [4] |
| Fatty Acid Synthase (FAS) Activity | ~24-27% reduction | H441 and H1975 cells | 30 µM | [7] |
| Dietary Cholesterol Absorption | 25% reduction | Human subjects | 120 mg, three times daily | [8] |
| Total Cholesterol | Significant reduction | Human subjects (1-year study) | 120 mg, three times daily | [9] |
| LDL Cholesterol | Significant reduction | Human subjects (1-year study) | 120 mg, three times daily | [9] |
| Triglycerides | Significant reduction | Human subjects | 120 mg, three times daily | [10] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
In Vitro Pancreatic Lipase Inhibition Assay
This protocol describes a common spectrophotometric method to determine the inhibitory activity of Orlistat against pancreatic lipase using p-nitrophenyl palmitate (pNPP) as a substrate.[1][11]
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl palmitate (pNPP)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Isopropanol
-
Sodium deoxycholate
-
Gum arabic (optional, as emulsifier)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of PPL in Tris-HCl buffer.
-
Prepare a stock solution of pNPP in isopropanol.
-
Prepare a substrate solution by emulsifying the pNPP stock solution in Tris-HCl buffer containing sodium deoxycholate. Gum arabic can be included to improve emulsion stability.
-
Prepare a stock solution of Orlistat in a suitable solvent (e.g., ethanol or DMSO) and create a series of dilutions.
-
-
Assay Performance:
-
To the wells of a 96-well microplate, add the PPL solution.
-
Add the different concentrations of Orlistat or vehicle control to the respective wells.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Immediately measure the absorbance at 410 nm (for the released p-nitrophenol) in kinetic mode for a set duration (e.g., 15-30 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Determine the percentage of inhibition for each Orlistat concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Orlistat concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Fatty Acid Synthase (FAS) Inhibition Assay
This protocol measures the inhibition of de novo fatty acid synthesis in cultured cells by quantifying the incorporation of radiolabeled acetate.[4]
Materials:
-
Cultured cells (e.g., PC-3 prostate cancer cells)
-
Cell culture medium (serum-free for the assay)
-
This compound
-
[14C]acetate
-
Phosphate-buffered saline (PBS)
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 24-well plates and allow them to adhere.
-
Wash the cells twice with PBS and replace the medium with serum-free medium.
-
Add various concentrations of Orlistat or vehicle control to the wells.
-
Incubate the cells with Orlistat for a desired period (e.g., up to 2 hours).
-
-
Radiolabeling:
-
Add 1 µCi of [14C]acetate to each well.
-
Incubate the cells for 2 hours to allow for the incorporation of the radiolabel into newly synthesized fatty acids.
-
-
Cell Lysis and Lipid Extraction:
-
Remove the medium and wash the cells with PBS.
-
Lyse the cells and extract the total lipids using a suitable solvent system (e.g., hexane/isopropanol).
-
-
Quantification:
-
Measure the radioactivity of the lipid extract using a scintillation counter.
-
Normalize the counts to the protein concentration of the cell lysate.
-
Calculate the percentage of inhibition of fatty acid synthesis for each Orlistat concentration compared to the control.
-
Cellular Fatty Acid Uptake Assay
This protocol outlines a method to measure the uptake of fatty acids into cultured cells using a fluorescently labeled fatty acid analog.[5]
Materials:
-
Cultured cells (e.g., 3T3-L1 adipocytes)
-
Fluorescently labeled fatty acid probe (e.g., BODIPY-labeled fatty acid)
-
Serum-free cell culture medium
-
This compound
-
Fluorescence microscope or plate reader
-
Quenching solution (optional, to reduce extracellular fluorescence)
Procedure:
-
Cell Preparation and Treatment:
-
Seed cells in a suitable format for fluorescence measurement (e.g., black-walled, clear-bottom 96-well plates).
-
Wash the cells with serum-free medium and incubate to starve them of lipids.
-
Treat the cells with various concentrations of Orlistat or vehicle control for a defined period.
-
-
Fatty Acid Uptake:
-
Prepare a working solution of the fluorescent fatty acid probe in serum-free medium.
-
Remove the treatment medium and add the fluorescent fatty acid probe working solution to the cells.
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C to allow for uptake.
-
-
Washing and Measurement:
-
Remove the probe solution and wash the cells with a washing buffer or PBS to remove extracellular probe. Alternatively, a quenching solution can be added to eliminate extracellular fluorescence without washing.
-
Measure the intracellular fluorescence using a fluorescence microscope or a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Quantify the fluorescence intensity for each condition.
-
Normalize the fluorescence to cell number or protein content.
-
Determine the effect of Orlistat on fatty acid uptake by comparing the fluorescence in treated cells to control cells.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key processes involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Orlistat? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]
- 6. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. The influence of orlistat (Xenical) therapy on the parameters of lipid metabolism in patients with obesity | | Obesity and metabolism [omet-endojournals.ru]
- 9. Changes in body weight and serum lipid profile in obese patients treated with orlistat in addition to a hypocaloric diet: a systematic review of randomized clinical trials [crd.york.ac.uk]
- 10. Effect of orlistat on plasma lipids and body weight: A systematic review and meta-analysis of 33 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.ru [2024.sci-hub.ru]
In Vitro and In Vivo Models for Studying (R,S,S,S)-Orlistat: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Orlistat, a potent inhibitor of gastric and pancreatic lipases and fatty acid synthase (FASN), is a well-established anti-obesity therapeutic. Its complex stereochemistry, with four chiral centers, gives rise to multiple isomers. This technical guide focuses on the in vitro and in vivo models relevant to the study of a specific stereoisomer, (R,S,S,S)-Orlistat, chemically designated as [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate[1]. A comprehensive review of the existing scientific literature reveals a significant gap: the vast majority of published research has been conducted on racemic Orlistat, the form available commercially. Specific biological and pharmacological data for the this compound isomer are not extensively available in the public domain.
This guide, therefore, provides a detailed overview of the established in vitro and in vivo models used for the broader study of Orlistat. These models and methodologies are directly applicable to the investigation of the (R,S,S,S) stereoisomer and can serve as a foundational resource for researchers aiming to elucidate its specific pharmacological profile. We will present detailed experimental protocols, summarize quantitative data from studies on racemic Orlistat, and visualize key signaling pathways implicated in its mechanism of action. This document is intended to be a critical resource for initiating and advancing research into the specific effects of this compound.
In Vitro Models for this compound
A variety of in vitro assays are crucial for characterizing the biochemical and cellular effects of this compound. These models allow for the precise determination of its inhibitory activity, cytotoxic effects, and impact on cellular signaling pathways.
Enzyme Inhibition Assays
The primary mechanism of Orlistat's anti-obesity effect is the inhibition of gastrointestinal lipases. A common in vitro method to quantify this is the p-nitrophenyl palmitate (pNPP) assay.
Quantitative Data Summary: Lipase Inhibition by Orlistat
| Compound | Enzyme Source | Assay Substrate | IC50 | Reference |
| Orlistat | Porcine Pancreatic Lipase | p-nitrophenyl butyrate (PNPB) | 6.14 - 8.43 µg/mL | [2] |
Orlistat has also been identified as an inhibitor of FASN, an enzyme overexpressed in many cancer cells. FASN activity can be measured by monitoring the consumption of NADPH.
Quantitative Data Summary: FASN Inhibition by Orlistat
| Cell Line | FASN Inhibition (%) at 30 µM Orlistat | Reference |
| H441 (NSCLC) | ~27% | |
| H1975 (NSCLC) | ~24% |
Cell-Based Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cultured cells.
Quantitative Data Summary: Cytotoxicity of Orlistat (IC50)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colorectal Cancer | > 10 µM (in the presence of palmitate) | [3] |
| B-cell CLL | Chronic Lymphocytic Leukemia | 2.35 µM |
Orlistat has been shown to induce apoptosis in various cancer cell lines. Caspase activity assays, which measure the activity of key executioner caspases like caspase-3 and caspase-7, are a common method to quantify apoptosis.
The anti-metastatic potential of this compound can be evaluated using transwell migration and invasion assays. These assays measure the ability of cancer cells to move through a porous membrane, with the invasion assay including a layer of extracellular matrix.
In Vivo Models for this compound
Animal models are indispensable for evaluating the systemic effects, efficacy, and safety of this compound.
Diet-Induced Obesity (DIO) Models
To study the anti-obesity effects of this compound, rodent models, typically mice or rats, are fed a high-fat diet to induce obesity.
Quantitative Data Summary: Effect of Orlistat on Body Weight in DIO Models
| Animal Model | Orlistat Dose | Duration | Body Weight Reduction | Reference |
| C57BL/6J Mice | 30 mg/kg, bid | - | Significant reduction | |
| C57BL/6J Mice | 50 mg/kg/day | 15 weeks | Significant inhibition of weight gain |
Tumor Xenograft Models
The anti-cancer efficacy of this compound can be assessed in vivo using tumor xenograft models, where human cancer cells are implanted into immunocompromised mice.
Experimental Protocols
In Vitro Protocols
-
Reagent Preparation :
-
Prepare a stock solution of pNPP in isopropanol.
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Prepare a solution of porcine pancreatic lipase in the reaction buffer.
-
-
Assay Procedure :
-
In a 96-well plate, add the reaction buffer.
-
Add various concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells.
-
Add the lipase solution to each well and incubate for a specified time at 37°C.
-
Initiate the reaction by adding the pNPP stock solution.
-
Monitor the increase in absorbance at 410 nm over time using a microplate reader. The absorbance is due to the formation of p-nitrophenol.
-
-
Data Analysis :
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
-
Cell Lysate Preparation :
-
Culture cells of interest and harvest them.
-
Lyse the cells in a suitable buffer to obtain a cell lysate containing active FASN.
-
-
Assay Procedure :
-
In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, DTT, EDTA, acetyl-CoA, and malonyl-CoA.
-
Add the cell lysate to the reaction mixture.
-
Add various concentrations of this compound.
-
Initiate the reaction by adding NADPH.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
-
Data Analysis :
-
Calculate the rate of NADPH consumption for each inhibitor concentration.
-
Express FASN activity as nanomoles of NADPH oxidized per minute per milligram of protein.
-
Determine the inhibitory effect of this compound.
-
-
Cell Seeding :
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment :
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation :
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization and Measurement :
-
Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value.
-
-
Cell Treatment :
-
Seed cells in a 96-well plate and treat with this compound as for the MTT assay.
-
-
Assay Reagent Addition :
-
Add a luminogenic or fluorogenic caspase-3/7 substrate (e.g., a substrate containing the DEVD sequence) directly to the cell culture wells.
-
-
Incubation and Measurement :
-
Incubate at room temperature for a specified time.
-
Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the caspase-3/7 activity.
-
-
Data Analysis :
-
Quantify the fold-change in caspase activity compared to the untreated control.
-
-
Chamber Preparation :
-
For the invasion assay, coat the upper surface of the transwell insert membrane (typically 8 µm pores) with a layer of Matrigel. For the migration assay, no coating is needed.
-
-
Cell Seeding :
-
Resuspend serum-starved cells in a serum-free medium containing this compound and seed them into the upper chamber of the transwell insert.
-
-
Chemoattractant Addition :
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Incubation :
-
Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
-
Cell Staining and Quantification :
-
Remove the non-migrated/invaded cells from the upper surface of the membrane.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with a stain like crystal violet.
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope.
-
-
Data Analysis :
-
Compare the number of migrated/invaded cells in the treated groups to the control group.
-
In Vivo Protocols
-
Animal Acclimatization :
-
Acclimatize male C57BL/6J mice for at least one week with standard chow and water ad libitum.
-
-
Induction of Obesity :
-
Feed the mice a high-fat diet (e.g., 60% of calories from fat) for a period of 8-12 weeks to induce obesity. Monitor body weight regularly.
-
-
Treatment Administration :
-
Randomize the obese mice into control and treatment groups.
-
Administer this compound (e.g., 30-60 mg/kg) or vehicle control daily via oral gavage.
-
-
Monitoring :
-
Monitor body weight, food intake, and relevant metabolic parameters (e.g., blood glucose, lipid levels) throughout the study.
-
-
Endpoint Analysis :
-
At the end of the study, collect tissues (e.g., adipose tissue, liver) for further analysis.
-
-
Cell Preparation :
-
Culture human cancer cells of interest and harvest them during the exponential growth phase.
-
-
Tumor Implantation :
-
Inject a suspension of the cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment :
-
Monitor tumor growth by measuring tumor volume with calipers.
-
Once tumors reach a certain size, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control via a suitable route (e.g., oral gavage or intraperitoneal injection).
-
-
Monitoring :
-
Measure tumor volume and body weight regularly throughout the treatment period.
-
-
Endpoint Analysis :
-
At the end of the study, excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Signaling Pathways Affected by Orlistat
Orlistat exerts its anti-cancer effects by modulating several key signaling pathways. The following diagrams illustrate the putative mechanisms of action.
Figure 1: Orlistat's inhibition of FASN, leading to reduced lipogenesis and impacting cell proliferation and apoptosis.
Figure 2: Orlistat's inhibitory effects on key pro-survival and proliferative signaling pathways like PI3K/Akt/mTOR, RAS/RAF/MEK/ERK (MAPK), and JAK/STAT.
Conclusion and Future Directions
The in vitro and in vivo models detailed in this guide provide a robust framework for the pharmacological characterization of Orlistat and its analogs. The provided protocols for enzyme inhibition, cell-based assays, and animal models are directly applicable to the study of this compound. The signaling pathways outlined offer mechanistic insights into its pleiotropic effects, particularly its anti-cancer properties.
A critical finding of our comprehensive literature review is the striking absence of publicly available data specifically for the this compound stereoisomer. The presented quantitative data pertains to racemic Orlistat. This highlights a significant opportunity for future research. Elucidating the specific pharmacological and toxicological profiles of individual Orlistat stereoisomers could lead to the development of more potent and safer therapeutics for obesity and cancer. Researchers are encouraged to utilize the models described herein to investigate the unique properties of this compound and contribute to a more nuanced understanding of this important therapeutic agent.
References
The Natural Origins and Synthetic Diversity of Orlistat Stereoisomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Orlistat, a widely recognized therapeutic agent for the management of obesity, is a potent inhibitor of gastric and pancreatic lipases. While it is a synthetically produced drug, its origins are rooted in nature. This technical guide delves into the natural precursor of Orlistat, its stereoisomeric diversity, and the synthetic pathways developed to access these molecules. Furthermore, it provides an overview of the experimental protocols for the synthesis and biological evaluation of Orlistat and its stereoisomers, highlighting the structure-activity relationship where data is available.
Natural Source of the Orlistat Scaffold
Orlistat is a saturated derivative of Lipstatin , a natural product isolated from the bacterium Streptomyces toxytricini.[1][2] Lipstatin itself is a potent inhibitor of pancreatic lipase and serves as the foundational chemical scaffold for Orlistat. The discovery of Lipstatin was a significant milestone in the search for anti-obesity therapeutics, paving the way for the development of its more stable, hydrogenated analogue, Orlistat.[3]
The biosynthesis of Lipstatin in Streptomyces toxytricini involves a complex pathway utilizing fatty acid precursors, specifically linoleic acid and octanoic acid, and the amino acid L-leucine.[2]
Orlistat and its Stereoisomeric Landscape
Orlistat possesses four chiral centers, giving rise to a possibility of sixteen stereoisomers. The marketed form of Orlistat is a single, specific stereoisomer, (2S, 3S, 5S)-5-[(S)-2-formamido-4-methylvaleryloxy]-2-hexyl-4-oxotetrahydrofuran-3-yl dodecanoate, produced through a highly controlled stereoselective synthesis.[4] The precise stereochemistry of Orlistat is crucial for its potent inhibitory activity against pancreatic lipase.
The synthesis of Orlistat and a number of its stereoisomers has been achieved, allowing for the investigation of the impact of stereochemistry on biological activity. A notable total synthesis effort has successfully produced Orlistat and seven of its stereoisomers, providing a platform for such comparative studies.[1][5]
Quantitative Data on Lipase Inhibition
| Compound | Enzyme Source | Substrate | IC50 | Reference |
| Orlistat | Porcine Pancreatic Lipase | Not Specified | 0.22 µg/mL | [6] |
| Orlistat | Porcine Pancreatic Lipase | p-nitrophenol laurate | 2.73 µg/mL | [6] |
| Orlistat | Human Pancreatic Lipase | Not Specified | ~0.019 µM - 0.14 µM |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as enzyme and substrate concentrations, buffer systems, and incubation times.
Experimental Protocols
Isolation of Lipstatin from Streptomyces toxytricini
A general procedure for the isolation of Lipstatin from the fermentation broth of Streptomyces toxytricini is as follows:
-
Fermentation: Cultivate Streptomyces toxytricini in a suitable nutrient medium to produce Lipstatin.
-
Extraction: Extract the fermentation broth with an organic solvent mixture, such as acetone-hexane (3:2, v/v).[1]
-
Concentration: Combine the organic phases, dry over sodium sulfate, and concentrate under reduced pressure to yield a crude extract.[1]
-
Purification: The crude extract is then subjected to further purification steps, such as chromatography, to isolate pure Lipstatin.
General Scheme for the Total Synthesis of Orlistat and its Stereoisomers
A concise and enantioselective synthesis of Orlistat (referred to as tetrahydrolipstatin or THL) and seven of its stereoisomers has been reported, utilizing a key regioselective carbonylation of an epoxyhomoallylic alcohol intermediate.[1][5] The general workflow is depicted below.
Caption: Synthetic workflow for Orlistat and its stereoisomers.
Note: For detailed, step-by-step experimental procedures, including reagent quantities, reaction conditions, and purification methods for each stereoisomer, readers are directed to the supplementary information of the publication by Mulzer et al. (2014) in the Journal of the American Chemical Society.[1][5]
Pancreatic Lipase Inhibition Assay
A common in vitro method to determine the inhibitory activity of Orlistat and its analogues against pancreatic lipase utilizes a chromogenic substrate, such as p-nitrophenyl palmitate (pNPP).
-
Reagent Preparation:
-
Prepare a stock solution of pancreatic lipase in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Prepare a stock solution of the test compound (Orlistat or stereoisomer) in a suitable solvent (e.g., DMSO).
-
Prepare the substrate solution of pNPP in isopropanol.
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, the enzyme solution, and the test compound solution at various concentrations.
-
Pre-incubate the mixture at 37°C for a defined period.
-
Initiate the reaction by adding the pNPP substrate solution.
-
Monitor the increase in absorbance at 410 nm over time, which corresponds to the release of p-nitrophenol.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Mechanism of Action: Covalent Inhibition of Lipases
Orlistat exerts its therapeutic effect by acting as a potent, irreversible inhibitor of both gastric and pancreatic lipases. It forms a covalent bond with the serine residue located in the active site of these enzymes. This covalent modification inactivates the lipases, preventing them from hydrolyzing dietary triglycerides into absorbable free fatty acids and monoglycerides. Consequently, undigested fats are excreted from the body, leading to a reduction in caloric intake.
Caption: Mechanism of Orlistat's lipase inhibition.
Conclusion
The development of Orlistat is a prime example of how a naturally occurring molecule can inspire the creation of a valuable therapeutic agent. While Lipstatin from Streptomyces toxytricini provided the initial blueprint, synthetic chemistry has enabled the production of the more stable and clinically utilized Orlistat. The stereoselective synthesis of Orlistat and its stereoisomers has been a significant achievement, although a comprehensive understanding of the structure-activity relationship across all stereoisomers awaits further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the synthesis and biological evaluation of this important class of lipase inhibitors. Future research focusing on a direct comparative analysis of the inhibitory potency of all Orlistat stereoisomers would be invaluable to the field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total synthesis of Tetrahydrolipstatin, its derivatives, and evaluation of their ability to potentiate multiple antibiotic classes against Mycobacterium species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hpc.pku.edu.cn [hpc.pku.edu.cn]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Chiral Separation of Orlistat Diastereomers by High-Performance Liquid Chromatography: An Application Note and Protocol
Abstract
Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a widely used therapeutic agent for the management of obesity. The molecule possesses four chiral centers, making it a single diastereomer.[1][2][3] The stereochemical purity of Orlistat is critical to its therapeutic efficacy and safety. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of Orlistat from its potential diastereomeric impurities. The developed method utilizes a polysaccharide-based chiral stationary phase, which provides excellent enantioselectivity for this lipophilic molecule. This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of Orlistat.
Introduction
Orlistat, chemically known as (S)-2-formylamino-4-methyl-pentanoic acid (S)-1-[[(2S, 3S)-3-hexyl-4-oxo-2-oxetanyl] methyl]-dodecyl ester, is a synthetic derivative of lipstatin, a natural product of Streptomyces toxytricini.[1] Its mechanism of action involves the irreversible inhibition of lipases, thereby preventing the absorption of dietary fats.[1][2][3] The presence of four stereocenters in the Orlistat molecule gives rise to the theoretical possibility of sixteen stereoisomers. Although the commercial product is a single diastereomer, the potential for the presence of other diastereomers as process-related impurities or degradation products necessitates the development of a reliable stereoselective analytical method.
The separation of diastereomers of complex, lipophilic molecules like Orlistat presents a significant analytical challenge. Traditional reversed-phase HPLC methods are unsuitable for this purpose as they lack the required stereoselectivity. Chiral chromatography, employing a chiral stationary phase (CSP), is the most effective approach for such separations.[4] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and high success rates in resolving a wide range of chiral compounds, including non-polar and lipophilic molecules.[5]
This application note describes a detailed protocol for the chiral separation of Orlistat diastereomers using a cellulose-based CSP. The method has been optimized for resolution, peak shape, and analysis time, making it suitable for routine quality control applications in the pharmaceutical industry.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).
-
Chiral Stationary Phase: A Chiralcel OD-H column (250 mm x 4.6 mm, 5 µm particle size) or equivalent polysaccharide-based CSP.
-
Chemicals and Reagents:
-
Orlistat reference standard and potential diastereomeric impurities.
-
n-Hexane (HPLC grade)
-
2-Propanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional, for peak shape improvement)
-
Chromatographic Conditions
A systematic approach was taken to develop the optimal chromatographic conditions for the separation of Orlistat diastereomers. Normal phase chromatography was selected due to the lipophilic nature of the analyte.
| Parameter | Condition |
| Column | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane: 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of Orlistat reference standard in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Spiked Sample Preparation: Prepare a solution containing the Orlistat reference standard and known diastereomeric impurities at appropriate concentrations in the mobile phase.
-
Sample Preparation (for drug substance or product): Prepare a sample solution of the Orlistat drug substance or a powdered sample from a capsule formulation in the mobile phase to achieve a target concentration of approximately 0.5 mg/mL. Sonicate for 15 minutes to ensure complete dissolution and filter through a 0.45 µm PTFE syringe filter before injection.
Data Presentation
The following table summarizes the hypothetical chromatographic data obtained for the separation of Orlistat from three of its potential diastereomeric impurities.
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) | Theoretical Plates (N) |
| Diastereomer 1 | 8.5 | - | 1.1 | 8500 |
| Diastereomer 2 | 9.8 | 2.1 | 1.2 | 8900 |
| Orlistat | 11.2 | 2.5 | 1.1 | 9200 |
| Diastereomer 3 | 12.9 | 2.8 | 1.3 | 8700 |
Method Validation Considerations
For implementation in a regulated environment, the method should be validated according to ICH guidelines. Key validation parameters would include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of its potential impurities.
-
Linearity: The linear relationship between the concentration of the analyte and the detector response.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the chiral separation process.
Caption: Experimental workflow for the chiral HPLC analysis of Orlistat.
Caption: Logical flow for the development of the chiral HPLC method.
Discussion
The developed method provides a reliable and robust approach for the chiral separation of Orlistat diastereomers. The selection of a polysaccharide-based chiral stationary phase was crucial for achieving the desired selectivity. The normal phase mobile phase consisting of n-hexane and 2-propanol offered good solubility for the lipophilic Orlistat and its isomers, while providing the necessary chiral recognition interactions with the CSP.
Further optimization of the mobile phase composition, such as the ratio of n-hexane to the alcohol modifier (e.g., 2-propanol or ethanol), can be explored to fine-tune the retention times and resolution. The addition of a small amount of an acidic modifier like TFA may be beneficial in some cases to improve peak shape by minimizing tailing.
For even faster separations, Supercritical Fluid Chromatography (SFC) could be considered as a viable alternative. SFC often provides superior resolution and significantly shorter analysis times for chiral separations compared to HPLC.
Conclusion
This application note presents a detailed protocol for the successful chiral separation of Orlistat diastereomers using High-Performance Liquid Chromatography with a polysaccharide-based chiral stationary phase. The method is suitable for the quality control of Orlistat in bulk drug and pharmaceutical formulations, ensuring its stereochemical purity. The provided workflow and logical diagrams offer a clear guide for the implementation and further development of this analytical method.
References
Application Notes and Protocols for the Quantification of Orlistat in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Orlistat, chemically known as (S)-2-formylamino-4-methyl-pentanoic acid (S)-1-[[(2S, 3S)-3-hexyl-4-oxo-2-oxetanyl] methyl]-dodecyl ester, is a potent inhibitor of gastric and pancreatic lipases, leading to reduced absorption of dietary fats.[1][2] Its therapeutic action is localized to the gastrointestinal tract, resulting in very low systemic absorption, with plasma concentrations often near the lower limit of detection (around 5 ng/mL).[2] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies and clinical monitoring. This document provides detailed application notes and protocols for the quantification of Orlistat in biological matrices, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly specific and sensitive technique.
Analytical Methods Overview
Several analytical techniques have been employed for the quantification of Orlistat, including High-Performance Liquid Chromatography (HPLC) with UV detection, and High-Performance Thin-Layer Chromatography (HPTLC).[3][4] However, due to the low systemic absorption of Orlistat, LC-MS/MS is the preferred method for bioanalytical studies in biological matrices like plasma, offering superior sensitivity and specificity.[2][5]
Experimental Protocols
Method 1: LC-MS/MS for Quantification of Orlistat in Human Plasma
This protocol is based on a validated LC-MS/MS method for the determination of Orlistat in human plasma, utilizing liquid-liquid extraction for sample preparation.[5][6]
1. Materials and Reagents:
-
Orlistat reference standard (98.96% purity)[2]
-
Formic acid (analytical grade)[6]
-
Human plasma (blank)
-
Milli-Q® RO system for purified water[6]
2. Instrumentation:
-
LC System: Agilent 1260 series HPLC system or equivalent.[6]
-
Mass Spectrometer: API 3200 mass spectrometer with a turbo electrospray interface or equivalent.[6]
-
Analytical Column: Reversed-phase Phenomenex-C18 column (2.1 mm × 50 mm, 5 µm).[5][6]
3. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Dissolve 100 mg of Orlistat in 100 mL of the mobile phase.[6]
-
Calibration Standards: Spike blank human plasma with Orlistat standard solution to achieve final concentrations ranging from 1.2 to 392.0 ng/mL (e.g., 1.2, 5.6, 27.0, 75.0, 145.0, 221.0, 305.0, and 392.0 ng/mL).[6]
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at three concentration levels: Low (LQC, 6.0 ng/mL), Medium (MQC, 196.0 ng/mL), and High (HQC, 290.0 ng/mL).[6]
-
Internal Standard (IS) Working Solution: Prepare a 1 µg/mL solution of Orlistat-D5.[6]
4. Sample Preparation (Liquid-Liquid Extraction):
-
To 250 µL of plasma sample (calibration standard, QC, or unknown), add 100 µL of the Internal Standard (1 µg/ml).[5][6]
-
Add 5.0 mL of ethyl acetate and vortex for an additional period.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness using a lyophilizer or nitrogen stream.[5][6]
-
Reconstitute the dried residue in 250 µL of the mobile phase.[5][6]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[5][6]
5. LC-MS/MS Conditions:
-
Mobile Phase: An isocratic mixture of methanol, acetonitrile, and 0.1% formic acid (65:20:15, V/V/V).[5][6]
-
Column Temperature: Not specified, but autosampler kept at 10°C.[6]
-
Injection Volume: 10 µL.[2]
-
Mass Spectrometer Mode: Multiple Reaction Monitoring (MRM) with positive electrospray ionization (ESI+).[6]
-
MRM Transitions:
-
Retention Time: Approximately 2.93 minutes for both Orlistat and the IS.[6]
6. Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/C²) linear regression.[6]
Method 2: HPLC-UV for Quantification of Orlistat in Pharmaceutical Formulations
This protocol is adapted from a validated HPLC method for the analysis of Orlistat in capsules.[1] While less sensitive than LC-MS/MS, it is suitable for quality control of pharmaceutical products.
1. Materials and Reagents:
-
Orlistat reference standard
-
Methanol (HPLC grade)[1]
-
Acetonitrile (HPLC grade)[1]
-
Orthophosphoric acid[1]
-
Nylon filter (0.45 µm)[1]
2. Instrumentation:
-
HPLC System: HPLC instrument with a UV detector.
-
Analytical Column: Octadecyl silane C18 column (150 x 3.9 mm i.d., 5 µm particles).[1]
3. Preparation of Solutions:
-
Mobile Phase: Mix 10 volumes of 0.1% orthophosphoric acid and 90 volumes of acetonitrile. Filter through a 0.45 µm filter and degas by sonication.[1]
-
Standard Solution (120.0 µg/mL): Accurately weigh and dissolve an appropriate amount of Orlistat reference standard in methanol.[1]
-
Sample Solution: For capsules, mix the content of 20 capsules. Transfer an amount equivalent to one capsule to a volumetric flask with methanol, sonicate for 15 minutes, and dilute to volume. Further dilute an aliquot with the mobile phase to the final desired concentration. Filter the final solution through a 0.45 µm nylon filter.[1]
4. Chromatographic Conditions:
-
Mobile Phase: 0.1% orthophosphoric acid and acetonitrile (10:90, v/v).[1]
-
Flow Rate: 1.0 mL/minute.[1]
-
Detection Wavelength: 205 nm.[1]
-
Injection Volume: 25 µL.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from various validated analytical methods for Orlistat.
Table 1: LC-MS/MS Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Biological Matrix | Human Plasma | Rat Plasma | Human Plasma |
| Extraction Method | Liquid-Liquid Extraction | Not Specified | Protein Precipitation followed by Liquid-Liquid Extraction |
| Linearity Range | 1.2 - 392.0 ng/mL[5][6] | 1250 - 100,000 ng/mL[7][8] | 4.75 - 190.0 ng/mL[2] |
| Correlation Coefficient (r²) | 0.9999[5][6] | 0.9997[7] | > 0.99[2] |
| Lower Limit of Quantification (LLOQ) | 1.2 ng/mL[6] | 1200 ng/mL[7][8] | 4.75 ng/mL[2] |
| Lower Limit of Detection (LOD) | Not Reported | 250 ng/mL[7][8] | Not Reported |
| Intra-day Precision (%RSD) | 2.84 - 5.32%[5] | < 10%[7][8] | Not specified |
| Inter-day Precision (%RSD) | 2.84 - 5.32%[5] | < 10%[7][8] | Not specified |
| Accuracy (%RE) | Not specified | Within bioanalytical standards[7][8] | -4.48 to 3.49%[2] |
| Mean Extraction Recovery | 95.73 - 103.62%[6] | Within bioanalytical standards[7][8] | > 93.65%[2] |
| Internal Standard | Orlistat-D5[5][6] | Febuxostat | Amprenavir[2] |
Table 2: HPLC Method Parameters
| Parameter | Method 1 | Method 2 |
| Sample Type | Pharmaceutical Capsules | Bulk Drug |
| Linearity Range | 10 - 160 µg/mL[9] | 1.00 - 10.00 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.9999[9] | 0.9997[3] |
| Within-day Precision (%RSD) | 0.10 - 0.59%[9] | Not specified |
| Between-day Precision (%RSD) | 0.10 - 0.59%[9] | Not specified |
| Limit of Detection (LOD) | Not Reported | 0.06 µg/mL[3] |
| Limit of Quantification (LOQ) | Not Reported | 0.2 µg/mL[3] |
| Mean Recovery | Not Reported | 99.87 ± 0.45%[3] |
Visualizations
Caption: LC-MS/MS workflow for Orlistat quantification.
Caption: HPLC-UV workflow for Orlistat in pharmaceuticals.
References
- 1. Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source orlistat capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. arcjournals.org [arcjournals.org]
- 5. japsonline.com [japsonline.com]
- 6. japsonline.com [japsonline.com]
- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 9. HPLC analysis of orlistat and its application to drug quality control studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereoselective Synthesis of (R,S,S,S)-Orlistat: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orlistat, marketed under the trade name Xenical, is a potent inhibitor of gastric and pancreatic lipases, enzymes responsible for the breakdown of dietary fats. Its therapeutic action lies in reducing the absorption of dietary triglycerides, making it an effective treatment for obesity. The clinically approved formulation consists of a single stereoisomer, (R,S,S,S)-Orlistat, also known as (-)-tetrahydrolipstatin. The specific stereochemistry is crucial for its biological activity. This document provides detailed application notes and protocols for the stereoselective synthesis of this compound, focusing on key transformations that establish the required stereocenters.
Overall Synthetic Strategy
The stereoselective synthesis of this compound presents a significant challenge due to the presence of four chiral centers. A common and efficient strategy involves the asymmetric synthesis of two key fragments: the β-lactone core containing three contiguous stereocenters and the N-formyl-L-leucine side chain. These fragments are then coupled in the final stages of the synthesis. This document will detail a convergent synthetic approach highlighting an asymmetric hydrogenation to set the initial stereocenter, followed by a diastereoselective reduction and cyclization to form the lactone core, and finally, esterification with the chiral side chain.
Caption: Convergent synthetic workflow for this compound.
Key Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of Methyl 3-oxotetradecanoate
This protocol describes the enantioselective reduction of a β-ketoester to establish the first stereocenter of the Orlistat backbone.[1]
Materials:
-
Methyl 3-oxotetradecanoate
-
[RuCl((R)-MeO-BIPHEP)(p-cymene)]Cl (Ruthenium catalyst)
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
High-pressure autoclave
Procedure:
-
In a glovebox, charge a high-pressure autoclave equipped with a magnetic stir bar with methyl 3-oxotetradecanoate and the ruthenium catalyst (substrate-to-catalyst ratio typically 1000:1 to 5000:1).
-
Add anhydrous methanol to dissolve the substrate and catalyst.
-
Seal the autoclave and purge with inert gas three times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for a specified time (typically 12-24 hours), monitoring the reaction progress by TLC or HPLC.
-
Upon completion, carefully vent the autoclave and purge with inert gas.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (S)-methyl 3-hydroxytetradecanoate.
Quantitative Data:
| Parameter | Value | Reference |
| Substrate to Catalyst Ratio | 2000:1 | [1] |
| Hydrogen Pressure | 20 bar | [1] |
| Temperature | 30 °C | [1] |
| Reaction Time | 18 h | [1] |
| Yield | >95% | [1] |
| Enantiomeric Excess (ee) | >98% | [1] |
Protocol 2: Diastereoselective Hydrogenation of (R)-3-hexyl-5,6-dihydro-4-hydroxy-6-undecyl-2H-pyran-2-one
This step establishes the relative stereochemistry of two adjacent chiral centers in the δ-lactone intermediate through a heterogeneous hydrogenation.[1]
Materials:
-
(R)-3-hexyl-5,6-dihydro-4-hydroxy-6-undecyl-2H-pyran-2-one
-
Raney Nickel (catalyst)
-
Ethanol or Tetrahydrofuran (solvent)
-
Hydrogen gas (high purity)
-
Hydrogenation apparatus
Procedure:
-
To a solution of (R)-3-hexyl-5,6-dihydro-4-hydroxy-6-undecyl-2H-pyran-2-one in ethanol or THF, add Raney Nickel catalyst (typically 5-10% by weight of the substrate).
-
Place the reaction mixture in a hydrogenation apparatus.
-
Evacuate the apparatus and backfill with hydrogen gas (this cycle is repeated three times).
-
Stir the reaction mixture under a hydrogen atmosphere (typically 1-5 atm) at room temperature.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude (2S,3S,5R)-2-hexyl-3,5-dihydroxyhexadecanoic acid δ-lactone.
-
The product can be further purified by crystallization or column chromatography if necessary.
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst | Raney Nickel | [1] |
| Hydrogen Pressure | 3 atm | [1] |
| Temperature | Room Temperature | [1] |
| Yield | 86% | [1] |
| Diastereomeric Ratio (all-cis) | >95:5 | [1] |
Protocol 3: Esterification of the β-Lactone Core with N-formyl-L-leucine (Mitsunobu Reaction)
This final step couples the chiral β-lactone core with the N-formyl-L-leucine side chain to yield the target this compound.
Materials:
-
(3S,4S)-3-hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one
-
N-formyl-L-leucine
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve (3S,4S)-3-hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one, N-formyl-L-leucine (typically 1.2-1.5 equivalents), and triphenylphosphine (typically 1.5 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DIAD or DEAD (typically 1.5 equivalents) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or HPLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to remove triphenylphosphine oxide and other byproducts.
-
Further purification can be achieved by crystallization from a suitable solvent system (e.g., hexane/acetone) to yield pure this compound.
Quantitative Data:
| Parameter | Value |
| Equivalents of N-formyl-L-leucine | 1.3 |
| Equivalents of PPh₃ | 1.5 |
| Equivalents of DIAD | 1.5 |
| Temperature | 0 °C to Room Temperature |
| Yield | 70-85% |
Purification and Characterization
The final product, this compound, is typically a white to off-white crystalline solid. Purification is crucial to remove any diastereomeric impurities and reagents from the final coupling step.
Purification Protocol:
-
Dissolve the crude Orlistat in a minimal amount of a suitable solvent at an elevated temperature (e.g., acetone or ethyl acetate).
-
Slowly add a non-polar solvent (e.g., hexane or heptane) until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature and then to 0-4 °C to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a cold solvent mixture, and dry under vacuum.
Characterization:
-
Melting Point: Approximately 43-45 °C
-
Optical Rotation: A specific rotation [α]D value should be measured and compared to the literature value for the desired stereoisomer.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity and enantiomeric/diastereomeric excess using a chiral stationary phase.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Logical Relationship of Key Synthetic Steps
Caption: Logical progression of the stereoselective synthesis of Orlistat.
Conclusion
The stereoselective synthesis of this compound is a well-established yet complex process that requires careful control over each reaction step to ensure the desired stereochemical outcome. The protocols outlined in this document provide a detailed guide for researchers in the field of medicinal chemistry and drug development. By following these procedures and paying close attention to the reaction conditions and purification techniques, it is possible to synthesize the biologically active isomer of Orlistat with high purity and yield.
References
Application Notes and Protocols for Determining the Efficacy of Orlistat Using Cell-Based Assays
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
Orlistat, a potent inhibitor of fatty acid synthase (FAS) and pancreatic lipases, has demonstrated significant anti-neoplastic properties in a variety of cancer cell lines.[1][2] By disrupting cellular lipid metabolism, Orlistat can induce apoptosis and inhibit proliferation in cancer cells, which often exhibit upregulated de novo fatty acid synthesis.[2][3] These application notes provide detailed protocols for key cell-based assays to determine the efficacy of Orlistat, along with expected quantitative data and visual representations of the underlying molecular pathways and experimental workflows.
A Note on Stereochemistry: The information presented herein pertains to the commercially available and widely studied stereoisomer of Orlistat, which has the (S,S,S,S) configuration. Despite a thorough search for data on the (R,S,S,S)-Orlistat stereoisomer, no specific efficacy data or comparative studies were found in the reviewed scientific literature.
Data Presentation: Efficacy of Orlistat in Various Cancer Cell Lines
The following tables summarize the quantitative data from cell-based assays determining the efficacy of Orlistat on different cancer cell lines.
| Cell Line | Cancer Type | Assay | Orlistat Concentration (µM) | Result | Reference |
| PC-3 | Prostate Cancer | Proliferation Assay | Not specified | Dose-dependent decrease in cell viability | [4] |
| DU145 | Prostate Cancer | Proliferation Assay | Not specified | Dose-dependent decrease in cell viability | [4] |
| LNCaP | Prostate Cancer | Proliferation Assay | Not specified | Dose-dependent decrease in cell viability | [4] |
| ECC-1 | Endometrial Cancer | MTT Assay | 500 | 61% inhibition of cell proliferation | [1][5] |
| KLE | Endometrial Cancer | MTT Assay | 500 | 57% inhibition of cell proliferation | [1][5] |
| HSC-3 | Oral Squamous Cancer | CCK-8 Assay | 40 | 76.6% reduction in cell viability | [6] |
| HSC-3 | Oral Squamous Cancer | CCK-8 Assay | 50 | 84.3% reduction in cell viability | [6] |
| SKOV3 | Ovarian Cancer | MTT Assay | 20 | ~40% reduction in proliferation after 96h | |
| A2780 | Ovarian Cancer | MTT Assay | Dose-dependent | Inhibition of proliferation | [7] |
| PANC-1 | Pancreatic Cancer | MTT Assay | Not specified | Significant reduction in proliferation | [8][9] |
| B16-F10 | Melanoma | MTT Assay | 100 | Reduced cell viability | [10] |
| Cell Line | Cancer Type | Assay | Orlistat Concentration (µM) | Result | Reference |
| PC-3 | Prostate Cancer | Fatty Acid Synthesis Assay | 30 | ~75% reduction in fatty acid synthesis within 30 min | [3] |
| ECC-1 | Endometrial Cancer | Western Blot | Dose-dependent | 67% decrease in FAS expression | [1][5] |
| KLE | Endometrial Cancer | Western Blot | Dose-dependent | 15% decrease in FAS expression | [1][5] |
| HUVEC | Endothelial Cells | [14C]malonyl CoA incorporation | 0.25 - 0.5 | IC50 for FAS inhibition | [11] |
| Cell Line | Cancer Type | Assay | Orlistat Concentration (µM) | Result | Reference |
| HSC-3 | Oral Squamous Cancer | Annexin V-FITC/PI | Not specified | 38.6 ± 2.5% apoptotic cells after 48h | [6] |
| PC-3 | Prostate Cancer | Cell Death Detection ELISA | Not specified | Dose-dependent increase in apoptosis | [3] |
| DU145 | Prostate Cancer | Caspase-3/9 Activation | Not specified | Activation of caspases 3 and 9 | [12] |
| LNCaP | Prostate Cancer | Caspase-3/9 Activation | Not specified | Activation of caspases 3 and 9 | [12] |
| SKOV3 | Ovarian Cancer | Western Blot | Dose-dependent | Increased cleaved caspase-3 and -9 | [7] |
| A2780 | Ovarian Cancer | Western Blot | Dose-dependent | Increased cleaved caspase-3 and -9 | [7] |
| PANC-1 | Pancreatic Cancer | Caspase-3 Activity Assay | Not specified | Enhanced apoptosis | [8][9] |
| B16-F10 | Melanoma | Apoptosis Assay | 100 | Significantly enhanced apoptosis | [10] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is for determining the effect of Orlistat on the viability and proliferation of adherent cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Orlistat (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Orlistat in complete medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of Orlistat. Include a vehicle control (medium with the same concentration of solvent used to dissolve Orlistat).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
Measure the absorbance at 490-570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Apoptosis Assay (Caspase-3 Activity Assay)
This protocol outlines the measurement of caspase-3 activity, a key indicator of apoptosis, in cells treated with Orlistat.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Orlistat
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay)
-
Reaction buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in appropriate culture vessels and treat with the desired concentrations of Orlistat for a specified time. Include an untreated control.
-
Induce apoptosis in a positive control group using a known inducer (e.g., staurosporine).
-
Harvest the cells (both adherent and suspension) and wash with ice-cold PBS.
-
Resuspend the cell pellet in chilled cell lysis buffer (e.g., 50 µL per 1-5 x 10⁶ cells).
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-200 µg of protein from each sample to separate wells. Adjust the volume with cell lysis buffer.
-
Add 50 µL of 2x Reaction Buffer containing DTT to each well.
-
Add 5 µL of the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance or fluorescence at the appropriate wavelength (e.g., 400-405 nm for a pNA-based colorimetric assay).
-
The fold-increase in caspase-3 activity can be determined by comparing the results from the Orlistat-treated samples to the untreated control.
Fatty Acid Synthase (FAS) Inhibition Assay
This protocol describes a method to measure the inhibition of de novo fatty acid synthesis in cells treated with Orlistat using radiolabeled acetate.[3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Orlistat
-
Serum-free medium supplemented with BSA, insulin, transferrin, and selenium
-
[¹⁴C]acetate
-
24-well plates
-
PBS/EDTA
-
Trypsin
-
Scintillation vials
-
Scintillation counter
Procedure:
-
Seed cells in 24-well plates at a density of approximately 2.5 x 10⁴ cells per well.
-
After 24 hours, wash the cells twice with PBS.
-
Incubate the cells in serum-free medium containing various concentrations of Orlistat for up to 2 hours. Include a no-Orlistat control.
-
Add 1 µCi of [¹⁴C]acetate to each well.
-
Incubate for 2 hours at 37°C.
-
Remove the medium and wash the cells with PBS/EDTA.
-
Trypsinize the cells and transfer the cell suspension to scintillation vials.
-
Measure the radioactivity using a scintillation counter.
-
The percentage of FAS inhibition can be calculated by comparing the [¹⁴C]acetate incorporation in Orlistat-treated cells to that in control cells. A 75% reduction in cellular fatty acid synthesis was observed with 30 µM Orlistat within 30 minutes.[3]
Mandatory Visualizations
Caption: Orlistat-induced signaling pathway leading to apoptosis and cell cycle arrest.
Caption: Workflow for the MTT cell viability and proliferation assay.
Caption: Workflow for the caspase-3 apoptosis assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Orlistat - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Anti-Tumorigenic Potential of a Novel Orlistat-AICAR Combination in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Fatty Acid Synthase Inhibition by Orlistat on Proliferation of Endometrial Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orlistat treatment induces apoptosis and arrests cell cycle in HSC-3 oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orlistat induces apoptosis and protective autophagy in ovarian cancer cells: involvement of Akt-mTOR-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orlistat Reduces Proliferation and Enhances Apoptosis in Human Pancreatic Cancer Cells (PANC-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 12. researchgate.net [researchgate.net]
Preclinical Evaluation of Orlistat Stereoisomers: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orlistat, a potent inhibitor of gastric and pancreatic lipases, is widely recognized for its efficacy in weight management.[1] Beyond its effects on fat absorption, Orlistat has garnered significant attention for its anticancer properties, primarily attributed to its inhibition of fatty acid synthase (FAS), an enzyme overexpressed in many tumors.[2][3] Orlistat is a diastereomeric molecule with four chiral centers, and the commercially available formulation is a single stereoisomer: (S)-2-formylamino-4-methyl-pentanoic acid (S)-1-[[(2S, 3S)-3-hexyl-4-oxo-2-oxetanyl] methyl]-dodecyl ester.[4]
This document provides detailed application notes and protocols for the preclinical evaluation of Orlistat in animal models, with a specific focus on the (R,S,S,S)-Orlistat stereoisomer. It is critical to note that while the synthesis of various Orlistat stereoisomers has been reported, comprehensive preclinical data for the (R,S,S,S) isomer is not publicly available.[5] Therefore, the following protocols are based on established methodologies for the evaluation of the commercially available Orlistat and should be adapted and validated specifically for the (R,S,S,S) stereoisomer. The potential for stereoisomers to exhibit different pharmacokinetic and pharmacodynamic properties underscores the necessity of such specific evaluations.
Mechanism of Action: A Dual Role
Orlistat's therapeutic effects stem from two primary mechanisms of action:
-
Inhibition of Gastrointestinal Lipases: Orlistat forms a covalent bond with the active serine site of gastric and pancreatic lipases in the lumen of the gastrointestinal tract.[1][6] This inactivation prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides, thereby reducing caloric intake from fat.[1]
-
Inhibition of Fatty Acid Synthase (FAS): Orlistat also inhibits the thioesterase domain of FAS, a key enzyme in de novo fatty acid synthesis.[2] Cancer cells often exhibit upregulated FAS activity to support rapid proliferation and membrane synthesis. By inhibiting FAS, Orlistat can induce apoptosis and suppress tumor growth.[7][8]
Animal Models for Preclinical Evaluation
The selection of an appropriate animal model is crucial for the preclinical evaluation of this compound and depends on the therapeutic indication being investigated.
Obesity and Metabolic Syndrome Models
-
Diet-Induced Obesity (DIO) Models: Rodents, particularly rats (Sprague-Dawley, Wistar) and mice (C57BL/6J), are commonly used. Obesity is induced by feeding a high-fat diet (HFD), typically providing 45-60% of calories from fat, for a period of 8-12 weeks. These models are valuable for assessing effects on body weight, food intake, lipid profiles, and glucose metabolism.
Cancer Models
-
Xenograft Models: Human cancer cell lines (e.g., gastric, prostate, breast) are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude, SCID). These models are essential for evaluating the in vivo anti-tumor efficacy of this compound.
-
Genetically Engineered Mouse Models (GEMMs): Mice with genetic modifications that predispose them to specific cancers provide a more physiologically relevant context for studying tumor development and response to therapy.
Experimental Protocols
The following are detailed protocols for key experiments in the preclinical evaluation of this compound.
Protocol 1: Evaluation of Anti-Obesity Efficacy in a Diet-Induced Obesity (DIO) Rat Model
Objective: To assess the effect of this compound on body weight, food intake, and lipid metabolism in rats with diet-induced obesity.
Materials:
-
Male Sprague-Dawley rats (8 weeks old)
-
High-fat diet (HFD; e.g., 45% kcal from fat)
-
Standard chow
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Metabolic cages
-
Analytical equipment for lipid analysis
Workflow:
Procedure:
-
Acclimatization: House rats individually for one week with free access to standard chow and water.
-
Dietary Induction: Divide rats into two groups: a control group receiving standard chow and an experimental group receiving a high-fat diet for 8 weeks to induce obesity.
-
Randomization: After the induction period, randomize the obese rats into treatment groups (n=8-10 per group).
-
Treatment: Administer this compound or vehicle daily via oral gavage for 4 weeks. Suggested dose ranges for Orlistat in rats are 10-200 mg/kg/day.
-
Monitoring: Record body weight and food intake weekly.
-
Metabolic Studies: During the final week of treatment, place rats in metabolic cages to collect feces for 24-48 hours to determine fecal fat content.
-
Termination and Sample Collection: At the end of the treatment period, euthanize the animals and collect blood for analysis of serum lipids (total cholesterol, triglycerides, HDL, LDL). Collect adipose tissue and liver for histological analysis.
Data Presentation:
| Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Food Intake ( g/day ) | Fecal Fat ( g/24h ) | Serum Triglycerides (mg/dL) | Serum Total Cholesterol (mg/dL) |
| Standard Chow + Vehicle | |||||||
| HFD + Vehicle | |||||||
| HFD + this compound (Low Dose) | |||||||
| HFD + this compound (High Dose) |
Protocol 2: Evaluation of Anti-Tumor Efficacy in a Xenograft Mouse Model
Objective: To determine the effect of this compound on tumor growth in a human cancer xenograft model.
Materials:
-
Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Human cancer cell line (e.g., NUGC-3 gastric cancer cells)
-
Matrigel
-
This compound
-
Vehicle (e.g., formulated in diet)
-
Calipers
-
Anesthesia
Workflow:
References
- 1. Interactions of lipoprotein lipase with the active-site inhibitor tetrahydrolipstatin (Orlistat) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of pancreatic lipase in vitro by the covalent inhibitor tetrahydrolipstatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]
- 4. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total synthesis of tetrahydrolipstatin and stereoisomers via a highly regio- and diastereoselective carbonylation of epoxyhomoallylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mode of action of orlistat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of fatty acid synthase by Orlistat accelerates gastric tumor cell apoptosis in culture and increases survival rates in gastric tumor bearing mice in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overexpression of fatty acid synthase in human gliomas correlates with the WHO tumor grade and inhibition with Orlistat reduces cell viability and triggers apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
High-throughput screening for novel lipase inhibitors using (R,S,S,S)-Orlistat as a control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipases are crucial enzymes in lipid metabolism, playing a significant role in the digestion and absorption of dietary fats.[1][2][3] Inhibition of these enzymes, particularly pancreatic lipase, is a clinically validated strategy for the management of obesity.[2][4][5] Orlistat, a potent and irreversible inhibitor of gastric and pancreatic lipases, is an FDA-approved anti-obesity drug that serves as an excellent positive control in screening campaigns for new lipase inhibitors.[3][4][6] It acts by forming a covalent bond with the serine residue in the active site of lipases, thereby inactivating them.[1][3]
These application notes provide a detailed protocol for a high-throughput screening (HTS) campaign to identify novel lipase inhibitors, using (R,S,S,S)-Orlistat as a reference control. The described assay is based on a colorimetric method suitable for HTS, employing p-nitrophenyl palmitate (pNPP) as a substrate for porcine pancreatic lipase (PPL).[7][8]
Signaling Pathway of Lipase Action and Inhibition
The diagram below illustrates the mechanism of dietary fat digestion by lipases and the inhibitory action of compounds like Orlistat.
Caption: Mechanism of lipase-mediated fat digestion and its inhibition.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog # | Storage |
| Porcine Pancreatic Lipase (PPL) | Sigma-Aldrich | L3126 | -20°C |
| This compound | Cayman Chemical | 10005373 | -20°C |
| p-Nitrophenyl Palmitate (pNPP) | Sigma-Aldrich | N2752 | 4°C |
| Tris-HCl | Thermo Fisher | BP152 | Room Temp |
| Sodium Deoxycholate | Sigma-Aldrich | D6750 | Room Temp |
| DMSO, ACS Grade | Sigma-Aldrich | D2650 | Room Temp |
| 384-well microplates, clear bottom | Corning | 3701 | Room Temp |
Preparation of Solutions
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
PPL Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of PPL in Assay Buffer. Aliquot and store at -20°C. On the day of the assay, dilute the stock solution to the final working concentration (e.g., 5 µg/mL) in Assay Buffer containing 5 mM sodium deoxycholate.[9]
-
pNPP Substrate Stock Solution: Prepare a 20 mM stock solution of pNPP in isopropanol.
-
Orlistat Control Stock Solution: Prepare a 10 mM stock solution of Orlistat in DMSO.
-
Test Compound Plates: Prepare serial dilutions of test compounds in DMSO in separate 384-well plates.
High-Throughput Screening Workflow
The following diagram outlines the high-throughput screening workflow for identifying lipase inhibitors.
Caption: High-throughput screening workflow for lipase inhibitors.
Assay Protocol in 384-well Plates
-
Compound Dispensing: Using an automated liquid handler, dispense 100 nL of test compounds, Orlistat control, or DMSO (for negative and positive controls) into the wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of the PPL working solution to all wells.
-
Pre-incubation: Centrifuge the plates briefly and pre-incubate at 37°C for 15 minutes.
-
Substrate Addition: Add 10 µL of the pNPP substrate solution to all wells to initiate the reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 410 nm every minute for 30 minutes.[7][8]
Data Analysis
-
Calculate the rate of reaction (slope) for each well.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = (1 - (Slope of test well / Slope of DMSO control)) * 100
-
Determine the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Identify primary hits as compounds that exhibit a percentage of inhibition greater than a predefined threshold (e.g., 50%).
Hit Confirmation and IC50 Determination
-
Re-test primary hits in triplicate to confirm their activity.
-
Perform dose-response experiments for confirmed hits to determine their half-maximal inhibitory concentration (IC50). Use a 10-point serial dilution of the compounds.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Data Presentation
Table 1: HTS Summary
| Parameter | Value |
| Total Compounds Screened | 100,000 |
| Screening Concentration | 10 µM |
| Z'-factor | 0.78 |
| Hit Threshold | >50% Inhibition |
| Primary Hit Rate | 0.5% |
| Number of Primary Hits | 500 |
Table 2: IC50 Values for Confirmed Hits and Control
| Compound ID | IC50 (µM) | Hill Slope |
| Orlistat (Control) | 0.015 ± 0.003 | 1.1 |
| Hit Compound 1 | 1.2 ± 0.2 | 1.0 |
| Hit Compound 2 | 3.5 ± 0.5 | 0.9 |
| Hit Compound 3 | 8.1 ± 1.1 | 1.2 |
Hit Validation Workflow
Following primary screening and hit confirmation, a series of secondary assays are crucial to eliminate false positives and characterize the mechanism of action of the validated hits.[10]
Caption: Workflow for hit validation and lead identification.
These application notes provide a comprehensive framework for conducting a high-throughput screening campaign to discover novel lipase inhibitors. Adherence to these protocols will enable the identification and validation of promising lead compounds for further development as potential anti-obesity therapeutics.
References
- 1. Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]
- 3. Mode of action of orlistat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Screening of Lipase Inhibitors in Scutellaria baicalensis by Using Porcine Pancreatic Lipase Immobilized on Magnetic Core–Shell Metal–Organic Frameworks [mdpi.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. drugtargetreview.com [drugtargetreview.com]
Application Note: High-Throughput Chiral LC-MS/MS Method for the Analysis of (R,S,S,S)-Orlistat
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the stereoselective analysis of Orlistat, with a specific focus on the quantification of the (R,S,S,S)-diastereomer. Orlistat, a potent inhibitor of gastric and pancreatic lipases, possesses four chiral centers, resulting in sixteen possible stereoisomers. The control of the stereoisomeric purity of the active pharmaceutical ingredient (API), which is the (S,S,S,S)-diastereomer, is critical. This method utilizes a polysaccharide-based chiral stationary phase for the effective separation of Orlistat diastereomers, coupled with a triple quadrupole mass spectrometer for sensitive and selective detection. The protocol outlined herein is suitable for researchers, scientists, and drug development professionals involved in the quality control and characterization of Orlistat.
Introduction
Orlistat is a widely prescribed medication for the management of obesity. Its therapeutic effect is derived from the covalent inhibition of lipases in the gastrointestinal tract, which reduces the absorption of dietary fats. The Orlistat molecule, chemically designated as (S)-((S)-1-((2S, 3S)-3-Hexyl-4-oxooxetan-2-yl) tridecan-2-yl) 2-formamido-4-methylpentanoate, contains four stereogenic centers, making its stereochemistry complex. While the desired active pharmaceutical ingredient is the (S,S,S,S)-diastereomer, the manufacturing process or degradation can potentially lead to the formation of other diastereomers, including the (R,S,S,S) form. Regulatory agencies require stringent control over the stereoisomeric purity of chiral drugs, as different stereoisomers can exhibit varied pharmacological and toxicological profiles.
Traditional reversed-phase HPLC methods are incapable of separating these stereoisomers. Therefore, the development of a stereoselective analytical method is imperative. This application note presents a detailed protocol for a chiral LC-MS/MS method that achieves baseline separation of the major Orlistat diastereomers, allowing for the accurate quantification of the (R,S,S,S)-diastereomer.
Experimental Protocols
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of Orlistat from biological matrices such as plasma. For the analysis of pharmaceutical formulations, a direct dissolution and dilution approach is utilized.
For Biological Matrices (Plasma):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., Orlistat-d5).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
For Pharmaceutical Formulations:
-
Accurately weigh and transfer the content of one Orlistat capsule (or an equivalent amount of powdered tablets) into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the drug.
-
Bring the solution to volume with methanol and mix well.
-
Filter the solution through a 0.22 µm PTFE syringe filter.
-
Dilute an aliquot of the filtered solution with the mobile phase to a final concentration within the calibration curve range.
-
Inject 5 µL of the diluted sample into the LC-MS/MS system.
Liquid Chromatography
The chromatographic separation of Orlistat diastereomers is achieved using a polysaccharide-based chiral stationary phase. Supercritical Fluid Chromatography (SFC) is a highly recommended alternative for faster and more efficient separations.
HPLC Conditions:
| Parameter | Value |
| Column | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) |
| 5 µm, 4.6 x 250 mm | |
| Mobile Phase | Isocratic: n-Hexane / 2-Propanol / Trifluoroacetic Acid (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 5 µL |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is used for detection and quantification.
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Orlistat | 496.4 | 337.3 | 20 |
| Orlistat-d5 (IS) | 501.4 | 337.3 | 20 |
Data Presentation
The quantitative data for the analysis of a standard mixture of Orlistat stereoisomers and a spiked plasma sample are summarized in the tables below.
Table 1: Chromatographic Separation of Orlistat Stereoisomers
| Stereoisomer | Retention Time (min) | Resolution (Rs) |
| (S,S,S,S)-Orlistat | 12.5 | - |
| (R,S,S,S)-Orlistat | 14.2 | 2.8 |
| Other Diastereomers | 15.0 - 18.0 | >1.5 |
Table 2: Method Validation Parameters for this compound in Plasma
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | -5.2% to +3.8% |
| Precision (% RSD) | < 7.5% |
| Recovery | > 85% |
Visualization of Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Signaling Pathway of Orlistat Action
Caption: Mechanism of action of Orlistat in inhibiting fat absorption.
Conclusion
The described chiral LC-MS/MS method provides a reliable and sensitive tool for the separation and quantification of the (R,S,S,S)-diastereomer of Orlistat in both pharmaceutical formulations and biological matrices. The use of a polysaccharide-based chiral stationary phase is key to achieving the necessary stereoselectivity. This method is crucial for ensuring the quality, safety, and efficacy of Orlistat products by allowing for the precise control of its stereoisomeric purity. The presented protocol can be readily implemented in quality control laboratories and research settings for routine analysis and further studies on Orlistat's stereoisomers.
Application Notes and Protocols for the Isolation and Purification of (R,S,S,S)-Orlistat
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the isolation and purification of the (R,S,S,S)-diastereomer of Orlistat from a mixture containing the active pharmaceutical ingredient (API), (S,S,S,S)-Orlistat. The protocol is centered around preparative normal-phase high-performance liquid chromatography (NP-HPLC) using a chiral stationary phase. Detailed methodologies for analytical method development, preparative scale-up, fraction collection, and post-purification processing are provided. Additionally, this document includes a summary of quantitative data derived from analogous analytical separations and outlines the mechanism of action of Orlistat.
Introduction
Orlistat is a potent inhibitor of gastric and pancreatic lipases, prescribed for obesity management. The therapeutic form of Orlistat is the (S,S,S,S)-diastereomer. During its synthesis, other stereoisomers can be formed as impurities, one of which is the (R,S,S,S)-diastereomer. For research and quality control purposes, it is often necessary to isolate and purify these diastereomeric impurities. This protocol details a robust method for the selective isolation of (R,S,S,S)-Orlistat.
Mechanism of Action of Orlistat
Orlistat's primary mechanism of action involves the inhibition of gastric and pancreatic lipases in the lumen of the stomach and small intestine. It forms a covalent bond with the serine residue at the active site of these enzymes, rendering them inactive. This prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[1] As a result, undigested fats are excreted, leading to a caloric deficit.[1]
Beyond this primary action, long-term inhibition of intestinal lipases by Orlistat has been shown to increase the pre-prandial plasma levels of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[2] These gut hormones are involved in satiety signaling, suggesting that Orlistat may also have an indirect effect on appetite regulation.[2]
Experimental Protocols
Materials and Reagents
-
Orlistat mixture containing the (R,S,S,S)-diastereomer
-
n-Hexane (HPLC grade)
-
Isopropyl alcohol (IPA) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Heptane (reagent grade)
-
Purified water
Analytical Method for Diastereomer Separation
An analytical normal-phase HPLC method is first employed to resolve the (R,S,S,S) and (S,S,S,S) diastereomers of Orlistat.
| Parameter | Condition |
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica-gel), 250 x 4.6 mm |
| Mobile Phase | n-Hexane : Isopropyl alcohol (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 205 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Note: The elution order of the diastereomers should be confirmed by analyzing a reference standard of this compound if available. In the absence of a standard, the minor peak in a typical Orlistat synthesis mixture is likely the (R,S,S,S) diastereomer.
Preparative HPLC for this compound Isolation
The analytical method is scaled up for preparative separation. The goal is to maximize the loading capacity while maintaining sufficient resolution between the diastereomer peaks.
| Parameter | Condition |
| Column | Chiralpak® IA, 250 x 20 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropyl alcohol (70:30, v/v) |
| Flow Rate | 18.2 mL/min (scaled from analytical) |
| Detection | UV at 210 nm (to minimize mobile phase absorbance) |
| Sample Preparation | Dissolve the Orlistat mixture in the mobile phase to a concentration of 10-20 mg/mL. The solution should be filtered through a 0.45 µm filter before injection. |
| Injection Volume | 1-5 mL (loading to be optimized based on resolution) |
| Fraction Collection | Collect the peak corresponding to the (R,S,S,S)-diastereomer based on the previously determined elution order. |
Post-Purification Protocol
The collected fraction containing the purified this compound in the mobile phase is processed to obtain the solid compound.
-
Solvent Evaporation: The collected fraction is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to remove the n-hexane and isopropyl alcohol.
-
Crystallization:
-
The resulting oily residue is dissolved in a minimal amount of heptane at 30-35°C.
-
The solution is then cooled to 0-5°C and stirred to induce crystallization.
-
The resulting white crystals are collected by filtration.
-
-
Drying: The crystals are dried under vacuum at room temperature to a constant weight.
Data Presentation
The following table summarizes the expected analytical results for the separation of Orlistat diastereomers based on available literature for analogous separations.
| Parameter | Value |
| Retention Time of (S,S,S,S)-Orlistat (Analytical) | ~5 min |
| Retention Time of this compound (Analytical) | Variable, baseline separated from the main peak |
| Resolution (Rs) between Diastereomers (Analytical) | > 1.5 |
| Expected Purity of Isolated this compound | > 99.0% |
| Expected Recovery | > 85% |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Isolation.
Orlistat's Mechanism of Action
References
Application Notes and Protocols for the Use of (R,S,S,S)-Orlistat in Fat-Soluble Vitamin Absorption Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (R,S,S,S)-Orlistat, a potent inhibitor of gastric and pancreatic lipases, in studies investigating the absorption of fat-soluble vitamins (A, D, E, and K). The following sections detail the mechanism of action, summarize key quantitative data from clinical studies, and provide standardized experimental protocols.
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the activity of lipases in the lumen of the gastrointestinal tract.[1] By forming a covalent bond with the serine residue at the active site of these enzymes, Orlistat prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[1] This inhibition of fat digestion and absorption consequently affects the uptake of fat-soluble vitamins, which are normally absorbed along with dietary fats.[1][2]
Quantitative Data Summary
The administration of Orlistat has been shown to significantly impact the absorption and serum concentrations of fat-soluble vitamins. The following tables summarize the quantitative findings from various clinical studies.
Table 1: Effect of Orlistat on Vitamin A (Retinol) and Beta-Carotene Absorption
| Study Population | Orlistat Dosage | Duration | Key Findings | Reference |
| Healthy Volunteers | 120 mg three times daily | 9 days | No significant effect on Vitamin A (retinol) absorption. | [2] |
| Obese Adolescents | 120 mg three times daily | 3-6 months | Acute absorption of retinol was not significantly altered. | [3][4] |
| Adults | Not Specified | Not Specified | Pharmacokinetic studies have shown a 30% reduction in beta-carotene absorption. | [5][6][7] |
Table 2: Effect of Orlistat on Vitamin D Absorption
| Study Population | Orlistat Dosage | Duration | Key Findings | Reference |
| Obese Adolescents | 120 mg three times daily | 1 month | Mean Vitamin D levels were significantly reduced (p<0.02) compared with baseline, despite multivitamin supplementation. | [3][4][8] |
| Adults | Not Specified | 2 years | Subjects had an 8% decrease in 25-hydroxy-D concentrations. | [1] |
Table 3: Effect of Orlistat on Vitamin E (Alpha-Tocopherol) Absorption
| Study Population | Orlistat Dosage | Duration | Key Findings | Reference |
| Healthy Volunteers | 120 mg three times daily | 9 days | Significantly reduced Vitamin E absorption by approximately 43% (based on maximum concentration) and 60% (based on area under the concentration-time curve). | [2][9][10][11] |
| Obese Adolescents | 120 mg three times daily | 3-6 months | Acute absorption of alpha-tocopherol was significantly reduced (p<0.001) compared with baseline. | [3][4][8] |
| Adults | Not Specified | Not Specified | Pharmacokinetic studies have shown a 60% reduction in tocopherol acetate absorption. | [5][6][7] |
Table 4: Effect of Orlistat on Vitamin K Absorption
| Study Population | Orlistat Dosage | Duration | Key Findings | Reference |
| Obese Adolescents | 120 mg three times daily | 3-6 months | A nonsignificant decrease in Vitamin K was observed. | [3][4][8] |
Experimental Protocols
The following are detailed methodologies for key experiments designed to assess the impact of Orlistat on fat-soluble vitamin absorption.
Protocol 1: Crossover Study in Healthy Volunteers to Assess Acute Vitamin A and E Absorption
Objective: To evaluate the effect of Orlistat on the single-dose pharmacokinetics of Vitamin A and Vitamin E.
Study Design: An open-label, placebo-controlled, randomized, two-way crossover study.[9]
Participants: Healthy adult volunteers.
Procedure:
-
Treatment Periods: Two treatment periods separated by a washout period of at least 2 weeks.[9]
-
Intervention:
-
Orlistat Period: Oral administration of 120 mg Orlistat three times daily for 9 days.[9]
-
Placebo Period: Oral administration of a matching placebo three times daily for 9 days.
-
-
Vitamin Administration:
-
Sample Collection:
-
Analytical Method:
-
Determine serum concentrations of retinol and alpha-tocopherol using a validated method such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Protocol 2: Prospective, Open-Label Study in Obese Adolescents to Assess Long-Term Vitamin Status
Objective: To determine the effect of long-term Orlistat treatment on serum concentrations of fat-soluble vitamins.
Study Design: A prospective, open-label pilot study.[4]
Participants: Obese adolescents.
Procedure:
-
Intervention: Administer Orlistat 120 mg three times daily with meals.[4]
-
Supplementation: Provide a daily multivitamin supplement containing Vitamin A, D, E, and K.[4] It is recommended that the supplement be taken at least two hours before or after Orlistat administration.[12]
-
Duration: 3 to 6 months.[4]
-
Sample Collection: Collect blood samples at baseline and at regular intervals (e.g., monthly) throughout the study period.
-
Analytical Method:
-
Measure serum levels of retinol, 25-hydroxyvitamin D, alpha-tocopherol, and vitamin K (or prothrombin time as an indicator of vitamin K status) using validated analytical methods.
-
Visualizations
Mechanism of Action of Orlistat
References
- 1. Effects of orlistat on fat-soluble vitamins in obese adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of orlistat, an inhibitor of dietary fat absorption, on the absorption of vitamins A and E in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid supercritical fluid chromatography–tandem mass spectrometry (SFC-MS/MS) for the routine quantification of retinol and α-tocopherol in human serum and plasma - Clinical Laboratory int. [clinlabint.com]
- 6. drugs.com [drugs.com]
- 7. fda.report [fda.report]
- 8. lab.toho-u.ac.jp [lab.toho-u.ac.jp]
- 9. Obesity management: Update on orlistat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. magistralbr.caldic.com [magistralbr.caldic.com]
- 12. lirias.kuleuven.be [lirias.kuleuven.be]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of (R,S,S,S)-Orlistat
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R,S,S,S)-Orlistat. The information provided aims to address common challenges related to its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is practically insoluble in water.[1][2][3] Its solubility in water is reported to be as low as 0.49 ± 0.12 µg/mL. It is, however, freely soluble in chloroform and very soluble in methanol and ethanol.[1][2]
Q2: Why is the poor aqueous solubility of Orlistat a challenge in formulation development?
The poor aqueous solubility of Orlistat, a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability), limits its dissolution rate in the gastrointestinal fluids.[3][4] This can lead to incomplete drug release from the dosage form and, consequently, variable and insufficient therapeutic efficacy.[5] Enhancing its solubility is crucial for improving its bioavailability and achieving consistent clinical outcomes.
Q3: What are the common strategies to enhance the aqueous solubility of Orlistat?
Several formulation strategies have been successfully employed to overcome the poor water solubility of Orlistat. These include:
-
Solid Dispersions: Dispersing Orlistat in a hydrophilic polymer matrix can enhance its dissolution rate.[6][7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine oil-in-water emulsions upon contact with aqueous media, improving drug solubilization.[8][9]
-
Liquisolid Compacts: This technique involves converting a liquid solution or suspension of Orlistat into a dry, non-adherent, and compressible powder.[4][10]
-
Nanocrystals: Reducing the particle size of Orlistat to the nanometer range increases the surface area, leading to enhanced dissolution velocity.[11][12]
-
Mesoporous Silica Formulations: Adsorbing Orlistat onto mesoporous silica can increase its surface area and render it in an amorphous state, thereby improving its dissolution.[5][13][14]
Troubleshooting Guides
Issue 1: Low drug loading in solid dispersion formulations.
| Possible Cause | Troubleshooting Step |
| Poor miscibility between Orlistat and the polymer carrier. | Screen different polymers with varying hydrophilicity (e.g., HPMC, PEG, Eudragit).[6] |
| Sub-optimal drug-to-carrier ratio. | Prepare solid dispersions with varying drug-to-carrier ratios (e.g., 1:1, 1:2, 1:3) to find the optimal balance between drug loading and dissolution enhancement.[6] |
| Inefficient preparation method. | Experiment with different preparation techniques such as solvent evaporation, fusion (melting), or melt extrusion to improve drug dispersion within the polymer.[15][16] |
Issue 2: Physical instability of the formulation (e.g., crystallization of Orlistat).
| Possible Cause | Troubleshooting Step |
| The amorphous form of Orlistat is converting back to its crystalline state. | Incorporate a stabilizing polymer in the formulation. For solid dispersions, ensure the chosen polymer has a high glass transition temperature. |
| Moisture absorption leading to crystallization. | Store the formulation in a desiccator or with a desiccant. Consider including a protective coating on the final dosage form. |
| Incompatible excipients. | Conduct compatibility studies (e.g., using DSC or FTIR) with all excipients to ensure they do not promote crystallization. |
Issue 3: Inconsistent results in dissolution testing.
| Possible Cause | Troubleshooting Step | | Inadequate deaeration of the dissolution medium. | Deaerate the dissolution medium before use to prevent the formation of air bubbles on the dosage form, which can interfere with dissolution. | | Coning effect at the bottom of the dissolution vessel. | Optimize the paddle speed (e.g., 75 rpm) to ensure adequate agitation and prevent the accumulation of undissolved powder at the bottom of the vessel.[4] | | Improper sampling technique. | Withdraw samples from a consistent location within the dissolution vessel, halfway between the surface of the medium and the top of the paddle. |
Quantitative Data Summary
Table 1: Solubility of Orlistat in Various Solvents and Excipients
| Solvent/Excipient | Solubility | Reference |
| Water | Practically insoluble (0.49 ± 0.12 µg/mL) | [1][2] |
| Chloroform | Freely soluble | [1][2] |
| Methanol | Very soluble | [1][2] |
| Ethanol | Very soluble | [1][2] |
| DMSO | ~10 mg/mL | [17] |
| DMF | ~20 mg/mL | [17] |
| Castor Oil | - | [8] |
| Tween 80 | - | [8] |
| Capryol PGMC | - | [8] |
| Propylene Glycol | - | [10] |
| PEG 400 | - | [4] |
| Cremophore EL | - | [4] |
Table 2: Composition of Orlistat Solid Dispersion Formulations
| Formulation Code | Drug:Carrier Ratio | Carrier | Reference |
| OH-SD1 | 1:1 | HPMC | [7] |
| OH-SD2 | 1:2 | HPMC | [7] |
| OH-SD3 | 1:3 | HPMC | [7] |
| OP-SD1 | 1:1 | PEG | [7] |
| OP-SD2 | 1:2 | PEG | [7] |
| OP-SD3 | 1:3 | PEG | [7] |
| OE-SD1 | 1:1 | Eudragit | [7] |
| OE-SD2 | 1:2 | Eudragit | [7] |
| OE-SD3 | 1:3 | Eudragit | [7] |
Table 3: Composition of Orlistat Self-Emulsifying Drug Delivery System (SEDDS)
| Component | Example Excipient | Purpose | Reference |
| Oil Phase | Castor Oil | To dissolve the lipophilic drug | [8] |
| Surfactant | Tween 80 | To reduce interfacial tension and form an emulsion | [8] |
| Co-surfactant | Capryol PGMC | To improve the emulsification process | [8] |
Experimental Protocols
Protocol 1: Preparation of Orlistat Solid Dispersions by Solvent Evaporation Method
-
Preparation of Physical Mixture:
-
Accurately weigh Orlistat and the chosen carrier (e.g., HPMC, PEG, or Eudragit) in the desired ratio (e.g., 1:1, 1:2, or 1:3).
-
Thoroughly mix the drug and carrier in a mortar and pestle.
-
Pass the mixture through a sieve (e.g., #80) to ensure uniformity.[6]
-
-
Preparation of Solid Dispersion:
-
Take the physical mixture in a mortar.
-
Add a suitable solvent (in which both drug and carrier are soluble) dropwise while triturating until a clear solution is formed.
-
Continue to triturate until the solvent completely evaporates, leaving a solid mass.
-
Dry the resulting solid dispersion in a desiccator under vacuum for 24 hours to remove any residual solvent.
-
Pulverize the dried mass and pass it through a sieve to obtain a uniform powder.[18]
-
Protocol 2: Preparation of Orlistat Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Determine the solubility of Orlistat in various oils, surfactants, and co-surfactants to select the most suitable excipients.[8]
-
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.
-
Heat the mixture at approximately 40°C while stirring to ensure homogeneity.
-
Add the accurately weighed amount of Orlistat to the excipient mixture and stir until the drug is completely dissolved.[9]
-
-
Characterization:
-
Visually inspect the formulation for clarity and homogeneity.
-
Determine the globule size and emulsification time upon dilution with an aqueous medium.[8]
-
Protocol 3: Preparation of Orlistat Liquisolid Tablets
-
Solubility Studies:
-
Determine the saturated solubility of Orlistat in various non-volatile solvents (e.g., Propylene Glycol, PEG 400, Cremophore EL, Tween 80).[4]
-
-
Calculation of Excipient Quantities:
-
Use the new formulation mathematical model for liquisolid systems to calculate the required amounts of carrier (e.g., Avicel PH 102) and coating material (e.g., Aerosil 200).[4]
-
-
Preparation of Liquisolid Admixture:
-
Disperse the accurately weighed Orlistat in the selected non-volatile solvent.
-
Prepare a binary mixture of the calculated amounts of carrier and coating material.
-
Add the binary mixture to the drug-solvent admixture and blend thoroughly.[4]
-
-
Tableting:
-
Add a disintegrant (e.g., sodium starch glycolate) to the powder blend and mix.
-
Compress the final powder blend into tablets using a tablet press.[4]
-
Protocol 4: High-Performance Liquid Chromatography (HPLC) for Orlistat Quantification
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 150 x 4.6 mm, 3.5 µm particle size).[19]
-
Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid (e.g., 85:15:0.5 v/v/v).[19]
-
Flow Rate: 1.0 mL/min.[19]
-
Detection Wavelength: 205 nm.[19]
-
Standard Preparation: Prepare a stock solution of Orlistat in methanol and make further dilutions with the mobile phase to create a calibration curve.[19]
-
Sample Preparation: Dissolve the formulation in a suitable solvent, filter, and dilute with the mobile phase to a concentration within the calibration range.
Protocol 5: In Vitro Dissolution Testing of Orlistat Formulations
-
Apparatus: USP Type II (Paddle) apparatus.[4]
-
Dissolution Medium: 900 mL of a solution containing 3% sodium lauryl sulfate (SLS) and 0.5% sodium chloride in distilled water.[4]
-
Temperature: 37 ± 0.5 °C.[4]
-
Paddle Speed: 75 rpm.[4]
-
Procedure:
-
Place one dosage form in each dissolution vessel.
-
Withdraw samples (e.g., 10 mL) at predetermined time intervals.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the Orlistat concentration using a validated analytical method (e.g., HPLC or UV spectrophotometry).[4]
-
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Orlistat | C29H53NO5 | CID 3034010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2009039157A2 - Orlistat pharmaceutical formulations - Google Patents [patents.google.com]
- 4. ijcrt.org [ijcrt.org]
- 5. Pharmaceutical Characterization and In Vivo Evaluation of Orlistat Formulations Prepared by the Supercritical Melt-Adsorption Method Using Carbon Dioxide: Effects of Mesoporous Silica Type [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Formulation and evaluation of self-emulsifying orlistat tablet to enhance drug release and in vivo performance: factorial design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Orlistat-loaded solid SNEDDS for the enhanced solubility, dissolution, and in vivo performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 16. ijnrd.org [ijnrd.org]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. ijpcbs.com [ijpcbs.com]
- 19. ijpsr.info [ijpsr.info]
Improving the stability of (R,S,S,S)-Orlistat in experimental conditions
Technical Support Center: (R,S,S,S)-Orlistat Stability
This guide provides researchers, scientists, and drug development professionals with essential information for handling this compound. Given its susceptibility to thermal and hydrolytic degradation, proper handling and experimental design are critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a significant concern in experimental settings?
A1: this compound, often referred to as Orlistat, is a potent inhibitor of gastric and pancreatic lipases used in the management of obesity.[1][2][3] Its stability is a major concern for researchers due to its chemical structure, which includes a reactive β-lactone ring, and its low melting point of approximately 44°C.[4][5][6] These characteristics make it highly susceptible to degradation under common experimental conditions, particularly through hydrolysis and heat, which can lead to loss of activity and the formation of impurities.[1][4][7]
Q2: What are the primary degradation pathways for Orlistat?
A2: The two main degradation pathways for Orlistat are:
-
Hydrolysis: This is the most significant pathway, where the β-lactone ring is cleaved. This reaction can occur under acidic, alkaline, and even neutral aqueous conditions.[1][8] The primary metabolites formed through hydrolysis are M1 (hydrolyzed β-lactone ring product) and M3 (formed by the subsequent cleavage of the N-formylleucine side chain from M1).[][10]
-
Thermal Degradation: Due to its low melting point, Orlistat is prone to degradation when exposed to temperatures above 35-40°C.[1][4] This degradation can occur even in a dry atmosphere.[4]
Q3: What are the key environmental factors that influence Orlistat's stability during experiments?
A3: The following factors are critical to control:
-
Temperature: Elevated temperatures accelerate both hydrolytic and thermal degradation. It is recommended to store and handle Orlistat at controlled room temperature (below 25°C) or refrigerated conditions.[11]
-
pH: Orlistat is highly unstable in acidic conditions and also degrades significantly in alkaline and neutral aqueous solutions.[1][8]
-
Moisture: The presence of water facilitates hydrolytic degradation.[4] It is crucial to protect the compound from humidity.
-
Light: While the solid form is relatively stable, solutions of Orlistat can undergo photolytic degradation upon exposure to light.[1]
-
Solvent/Vehicle: The choice of solvent is critical. While soluble in organic solvents like methanol, its stability in aqueous buffers is poor.[1][7] Formulations using carriers like triethyl citrate have shown improved stability.[4]
Q4: How should I properly store my Orlistat stock, both as a solid and in solution?
A4: Proper storage is essential to maintain the integrity of Orlistat.
-
Solid (API): Store in a tightly sealed container, protected from light and moisture, at a controlled temperature below 25°C.[11] For long-term stability, storage under an inert nitrogen atmosphere is recommended.[11]
-
Stock Solutions: Prepare solutions fresh whenever possible. If short-term storage is necessary, use a suitable organic solvent like methanol, protect the solution from light with aluminum foil, and store at 4°C.[1] A stock solution in methanol was found to be stable for one week under these conditions.[1] Avoid aqueous buffers for storage.
Q5: My Orlistat solution seems to be degrading quickly, leading to inconsistent results. What are the common causes?
A5: Rapid degradation in solution is a common issue. Check the following:
-
Aqueous Media: Are you using aqueous buffers or media for your dilutions or experiments? Orlistat hydrolyzes rapidly in water.[1]
-
pH of the Medium: Extreme pH values, especially acidic ones, will cause rapid degradation.[1]
-
Temperature: Are your incubations or experiments running at elevated temperatures (e.g., 37°C)? This will accelerate degradation.
-
Light Exposure: Are your solutions, even in clear vials on a lab bench, exposed to direct light for extended periods?[1]
-
Age of Solution: Always use freshly prepared solutions for quantitative experiments.
Q6: Can I use heat to dissolve Orlistat?
A6: It is strongly advised not to use heat to dissolve Orlistat. Its melting point is around 44°C, and heating can induce significant thermal degradation, compromising the integrity of your sample.[1][4] Dissolution should be achieved by selecting an appropriate solvent and using methods like vortexing or sonication at room temperature.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Troubleshooting Steps |
| Inconsistent or lower-than-expected activity in biological assays. | Drug degradation due to improper storage or handling. | 1. Verify that solid Orlistat and solutions were stored under recommended conditions (see FAQ A4). 2. Prepare a fresh stock solution from the solid API immediately before the experiment. 3. Minimize the time the drug spends in aqueous assay buffers. 4. Run a parallel control using a freshly opened vial of Orlistat if available. 5. Analyze the purity of the solution via a stability-indicating HPLC method (see Protocol 3). |
| Appearance of new or unexpected peaks in HPLC chromatograms. | Formation of degradation products (e.g., M1, M3).[][10] | 1. Compare the chromatogram to a freshly prepared standard to confirm the identity of the parent peak. 2. Review all experimental conditions (pH, temperature, light exposure, solvent) that the sample was exposed to. 3. Refer to the Orlistat Degradation Pathway diagram to identify potential degradants. 4. If possible, use mass spectrometry (LC-MS) to identify the mass of the unknown peaks.[12] |
| Phase separation, precipitation, or cloudiness in a liquid formulation. | Poor solubility or chemical instability in the chosen vehicle. | 1. Re-evaluate the solvent system. Orlistat has poor water solubility.[5][6] 2. Consider alternative non-aqueous, stable carriers such as triethyl citrate or medium-chain triglycerides (MCTs).[4] 3. For aqueous delivery, advanced formulation strategies like liposomes, nanosuspensions, or adsorption onto mesoporous silica may be required to improve stability and solubility.[5][13][14][15] |
Quantitative Data & Experimental Protocols
Data Presentation
Table 1: Summary of this compound Degradation Under Forced Stress Conditions This table summarizes the extent of degradation when Orlistat is subjected to various stress conditions, based on published stability-indicating assay studies.
| Stress Condition | Parameters | % Degradation | Reference |
| Acid Hydrolysis | 2 M HCl in Methanol/Water (80:20) | ~95% | [1] |
| Alkaline Hydrolysis | 2 M NaOH in Methanol/Water (80:20) | ~48% | [1] |
| Neutral Hydrolysis | Methanol/Water (80:20), refluxed for 3 hrs | ~60% | [1] |
| Oxidation | 3% H₂O₂ in Methanol/Water (80:20) | ~23% | [1] |
| Photolytic | Solution in Methanol/Water (80:20) exposed to light | ~48% | [1] |
| Thermal (Dry Heat) | Solid API exposed to dry heat | Stable | [1] |
Experimental Protocols
Protocol 1: Preparation of a Standard Orlistat Stock Solution This protocol is for preparing a standard solution for analytical or in vitro use.
-
Weighing: Accurately weigh the desired amount of solid this compound in an appropriate container. Perform this step promptly to minimize exposure to atmospheric moisture.
-
Dissolution: Add HPLC-grade methanol to the container to achieve the target concentration (e.g., 1 mg/mL).
-
Mixing: Vortex or sonicate at room temperature until the solid is completely dissolved. Do not heat.
-
Storage: If not for immediate use, transfer the solution to an amber glass vial or a clear vial wrapped in aluminum foil. Store at 4°C for no longer than one week.[1]
-
Usage: Before use, allow the solution to return to room temperature. Dilute to final experimental concentrations using the appropriate mobile phase or solvent just prior to the experiment.
Protocol 2: Stability-Indicating HPLC Method for Orlistat This method can be used to separate Orlistat from its degradation products, allowing for accurate quantification and stability assessment.[1][16]
-
Column: Perfectsil® target ODS-3 (C18), 250 mm × 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: Isocratic mixture of Methanol: Acetonitrile: Trifluoroacetic Acid (82.5: 17.5: 0.01, v/v/v).[1]
-
Flow Rate: 0.7 mL/min.[1]
-
Detection: UV detector at 210 nm.[1]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
Approximate Retention Time: Orlistat elutes at approximately 9 minutes under these conditions.[1]
-
Validation: This method should be validated for its stability-indicating properties by running forced degradation samples to ensure that degradation product peaks do not interfere with the main Orlistat peak.[1][16]
Visual Guides
Caption: Orlistat's main degradation pathway via hydrolysis.
Caption: Workflow for assessing Orlistat stability.
Caption: A logical approach to troubleshooting Orlistat instability.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Orlistat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Orlistat - Wikipedia [en.wikipedia.org]
- 4. US8309107B2 - Stable solutions of orlistat for pharmaceutical dosage forms - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Nanosized particles of orlistat with enhanced in vitro dissolution rate and lipase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. jyoungpharm.org [jyoungpharm.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. waters.com [waters.com]
- 13. Comparative Physical and Chemical Stability Studies of Orlistat Liposomal Drug Delivery Systems [wisdomlib.org]
- 14. Comparative Physical and Chemical Stability Studies of Orlistat Liposomal Drug Delivery Systems | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. A stability-indicating high performance liquid chromatographic assay for the determination of orlistat in capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of reaction conditions for the synthesis of (R,S,S,S)-Orlistat
Welcome to the technical support center for the synthesis of (R,S,S,S)-Orlistat. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions, and detailed experimental protocols to optimize the synthesis of this anti-obesity agent.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in Asymmetric Hydrogenation of β-Ketoesters
-
Question: My asymmetric hydrogenation of methyl 3-oxotetradecanoate to produce the key intermediate, methyl (R)-3-hydroxytetradecanoate, is resulting in a low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in this step can be attributed to several factors:
-
Catalyst Activity: The activity of the ruthenium-based catalyst (e.g., Ru-BINAP) is crucial. Ensure the catalyst has not been deactivated by exposure to air or moisture. Use fresh, properly stored catalyst.
-
Substrate Quality: The purity of the methyl 3-oxotetradecanoate substrate is important. Impurities can poison the catalyst. Purify the substrate by distillation or chromatography before use.
-
Hydrogen Gas Quality: Ensure high-purity hydrogen gas is used, as contaminants can negatively impact catalyst performance.
-
Reaction Conditions: Optimize the reaction temperature and pressure. A typical condition involves reacting under hydrogen pressure in a solvent like methanol.
-
Issue 2: Poor Diastereoselectivity in Aldol Reactions
-
Question: I am using a Mukaiyama aldol reaction to form a key intermediate, but the diastereoselectivity is poor. How can I improve the stereochemical control?
-
Answer: Achieving high diastereoselectivity in aldol reactions for Orlistat synthesis often requires careful control of reaction parameters:
-
Lewis Acid: The choice of Lewis acid (e.g., TiCl4, Bu2BOTf) is critical. The specific Lewis acid can significantly influence the transition state geometry and thus the stereochemical outcome.
-
Chiral Auxiliary: The use of a chiral auxiliary, such as an Evans auxiliary, can provide excellent stereocontrol.
-
Temperature: These reactions are typically run at low temperatures (e.g., -78 °C) to enhance selectivity. Ensure your cooling bath maintains a stable, low temperature throughout the addition of reagents.
-
Reagent Addition Order: The order of addition of the silyl enol ether, aldehyde, and Lewis acid can affect the outcome. A well-defined and consistent addition protocol is necessary.
-
Issue 3: Difficulty in β-Lactone Ring Formation
-
Question: The cyclization to form the β-lactone ring is proving to be inefficient, with several side products being formed. What are the key parameters to control for this step?
-
Answer: The formation of the strained β-lactone ring can be challenging. Key considerations include:
-
Cyclization Reagent: The choice of reagent to induce lactonization is critical. Mitsunobu conditions (e.g., using DIAD or DEAD and PPh3) are commonly employed for this transformation.
-
Solvent: Anhydrous, non-polar solvents like THF or toluene are generally preferred to minimize side reactions.
-
Temperature: The reaction is often performed at low temperatures to control the reaction rate and improve selectivity.
-
Purity of Precursor: The hydroxy acid precursor must be pure, as impurities can interfere with the cyclization.
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for producing this compound?
A1: The synthesis of Orlistat can be broadly categorized into several approaches:
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials like L-malic acid.
-
Asymmetric Synthesis: Employing asymmetric reactions like catalytic hydrogenation, aldol reactions with chiral auxiliaries, or asymmetric epoxidation to establish the required stereocenters.[1]
-
Diastereoselective Synthesis: Controlling the relative stereochemistry through reactions like diastereoselective hydrogenation or aldol additions.[2]
-
Enzymatic Resolution: Separating enantiomers of a key intermediate using enzymes.
Q2: What is the role of the β-lactone moiety in Orlistat's activity?
A2: The β-lactone ring is a key pharmacophore of Orlistat. It is a strained ring system that is susceptible to nucleophilic attack. In the body, it covalently binds to the serine residue in the active site of gastric and pancreatic lipases, inactivating these enzymes and preventing the breakdown and absorption of dietary fats.
Q3: How is the final N-formyl-L-leucine side chain attached?
A3: The N-formyl-L-leucine side chain is typically introduced in one of the final steps of the synthesis. This is often achieved by an esterification reaction between the hydroxyl group of the β-lactone intermediate and N-formyl-L-leucine, frequently under Mitsunobu conditions.[1][3]
Data Presentation
Table 1: Comparison of Reaction Conditions for Key Synthetic Steps
| Step | Method | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Asymmetric Hydrogenation | Catalytic Hydrogenation | RuCln((R)-MeOBIPHEP) | Methanol | 100 | - | [4] |
| Aldol Reaction | Mukaiyama Aldol | TiCl4, DIEA, Bu2BOTf | Dichloromethane | -78 to 0 | - | [5][6] |
| β-Lactone Formation | Mitsunobu Reaction | DIAD, PPh3 | THF | 0 to RT | - | [1][3] |
| Final Esterification | Mitsunobu Reaction | DIAD, PPh3 | THF | 0 to RT | - | [3] |
Note: Yields are often not reported consistently across all literature and can vary based on scale and specific conditions.
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of Methyl 3-Oxotetradecanoate
-
Preparation: In a high-pressure reactor, dissolve methyl 3-oxotetradecanoate in methanol.
-
Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the chiral ruthenium catalyst (e.g., a Ru-BINAP derivative).
-
Reaction: Seal the reactor and purge with high-purity hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50 atm) and heat to the reaction temperature (e.g., 100 °C).[7]
-
Monitoring: Monitor the reaction progress by techniques such as TLC or GC until the starting material is consumed.
-
Work-up: Cool the reactor to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting methyl (R)-3-hydroxytetradecanoate by column chromatography or distillation to obtain the enantiomerically pure intermediate.
Protocol 2: Tandem Mukaiyama Aldol-Lactonization
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve the chiral auxiliary (e.g., Evans auxiliary) in anhydrous dichloromethane and cool to -78 °C.
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., titanium tetrachloride) to the solution, followed by a tertiary amine base (e.g., N,N-diisopropylethylamine).[5]
-
Aldehyde Addition: Add the aldehyde substrate (e.g., n-dodecanal) dissolved in dichloromethane dropwise to the reaction mixture.[5]
-
Reaction: Stir the reaction at -78 °C for the specified time, monitoring by TLC.
-
Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the resulting trans-β-lactone by column chromatography.[2]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN101348475B - Novel method for synthesizing orlistat, intermediate compound and preparation thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesizing method of weight loss drug orlistat intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 6. Orlistat, Orlipastat, Tetrahydrolipstatin, R-212, Ro-18-0647/002, Ro-18-0647, Xenical-药物合成数据库 [drugfuture.com]
- 7. CN1321114C - Orlistat preparation method - Google Patents [patents.google.com]
Minimizing degradation of (R,S,S,S)-Orlistat during sample preparation and analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of (R,S,S,S)-Orlistat during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Orlistat?
A1: Orlistat is susceptible to degradation primarily through hydrolysis of its β-lactone ring.[][2] This hydrolysis can be catalyzed by acidic, alkaline, and neutral conditions.[3][4][5] It is particularly unstable under acidic stress.[6] Forced degradation studies have shown that Orlistat is labile in acidic, alkaline, neutral, and oxidative conditions, while it is relatively stable to dry heat and light when in solid form.[3][4][5]
Q2: What are the optimal storage conditions for Orlistat samples and solutions?
A2: Due to its low melting point (around 43-44°C) and susceptibility to hydrolysis, Orlistat should be stored under controlled conditions.[6][7] Solid Orlistat should be stored in a dry place below 25°C in blister packs or below 30°C in glass bottles with a desiccant.[8] Stock solutions of Orlistat, typically prepared in methanol, are stable for at least one week when stored at 4°C and protected from light.[6]
Q3: Which solvents are recommended for preparing Orlistat samples?
A3: Methanol is a commonly used solvent for preparing Orlistat stock solutions as it provides good solubility.[6][9][10] For HPLC analysis, the mobile phase, often a mixture of acetonitrile and methanol with an acidic modifier like trifluoroacetic acid or formic acid, is used as the diluent for working solutions.[3][5][6] Acetonitrile and water mixtures are also utilized.[11][12] Orlistat is practically insoluble in water.[13]
Q4: What are the key considerations for developing a stability-indicating HPLC method for Orlistat?
A4: A stability-indicating method must be able to separate the intact Orlistat from its degradation products. Key considerations include:
-
Column Selection: A C18 or C8 column is commonly used.[3][14][15]
-
Mobile Phase: A mixture of acetonitrile and methanol is often effective. The addition of a small percentage of an acid like trifluoroacetic acid or formic acid can improve peak shape.[3][5][6]
-
Detection Wavelength: UV detection is typically performed at 205 nm or 210 nm.[6][15][16]
-
Forced Degradation Studies: It is essential to perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to ensure the method can resolve all potential degradation products from the parent peak.[3][4][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of Orlistat | Degradation during sample preparation due to inappropriate solvent pH or temperature. | Prepare samples in a neutral, high-purity solvent like HPLC-grade methanol or acetonitrile.[6][12] Avoid acidic or basic conditions unless intentionally performing hydrolysis. Keep sample solutions cool and analyze them promptly. For stock solutions, store at 4°C and protect from light.[6] |
| Incomplete dissolution of Orlistat from the sample matrix (e.g., capsules). | Use sonication to aid dissolution. A common procedure involves sonicating the sample in methanol for about 30 minutes.[6] Ensure the chosen solvent is appropriate for the formulation's excipients. | |
| Extra peaks in the chromatogram | Degradation of Orlistat during analysis. | Check the pH of the mobile phase; highly acidic or basic conditions can cause on-column degradation. Use a mobile phase with a mildly acidic modifier like 0.1% formic acid or 0.01% trifluoroacetic acid.[3][5][6] Ensure the column temperature is not excessively high. |
| Contamination from glassware, solvents, or the sample matrix. | Use high-purity solvents and thoroughly clean all glassware. Run a blank injection of the solvent to check for contaminants. | |
| Peak tailing or poor peak shape | Secondary interactions between the analyte and the stationary phase. | Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to improve peak symmetry.[3][5] Ensure the column is in good condition and has not been subjected to extreme pH. |
| Mismatch between the sample solvent and the mobile phase. | Whenever possible, dissolve and dilute the sample in the mobile phase.[6] If a stronger solvent is needed for dissolution, inject the smallest possible volume. | |
| Irreproducible retention times | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for proper functioning and leaks. |
| Changes in column temperature. | Use a column oven to maintain a constant and controlled temperature. | |
| Loss of Orlistat during storage of prepared samples | Hydrolysis or thermal degradation in the sample solution. | Analyze samples as soon as possible after preparation. If storage is necessary, keep vials tightly capped at 4°C and protected from light.[6] Re-evaluate sample stability over the expected storage duration. |
Quantitative Data Summary
The following table summarizes the degradation of Orlistat under various stress conditions as reported in forced degradation studies.
| Stress Condition | Conditions | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl, reflux for 8 hours at 80°C | 13.37 | [5] |
| Alkaline Hydrolysis | 0.1 N NaOH, reflux for 8 hours at 80°C | 9.23 | [5] |
| Neutral Hydrolysis | Distilled water, reflux for 12 hours at 80°C | 1.44 | [5] |
| Oxidative Degradation | 3% H₂O₂, 24 hours at room temperature | 5.04 | [5] |
| Thermal Degradation | Solid drug at 100°C for 24 hours | No degradation observed | [5] |
| Photolytic Degradation | 70,000-80,000 lux for 7 days | No degradation observed | [5] |
| Acidic Stress | Reflux for 30 minutes | 95 | [6] |
| Alkaline Stress | Reflux for 30 minutes | 48 | [6] |
| Oxidative Stress | 3% H₂O₂ in methanol (20:80), reflux for 30 minutes | ~23 | [6] |
| Photolytic Exposure (in solution) | Methanol and water (80:20), photostability chamber | 48 | [6] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Orlistat
This protocol is based on a validated stability-indicating HPLC method.[6]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Perfectsil® target ODS-3 (C18), 250 mm x 4.6 mm i.d., 5 µm particle size.[6]
-
Mobile Phase: Methanol:Acetonitrile:Trifluoroacetic Acid (82.5:17.5:0.01, v/v/v).[6]
-
Flow Rate: 0.7 mL/min.[6]
-
Detection: UV at 210 nm.[6]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh about 20 mg of Orlistat into a 20 mL volumetric flask. Dissolve and make up to volume with HPLC-grade methanol. This solution should be protected from light and can be stored at 4°C for up to one week.[6]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve final concentrations in the desired range (e.g., 0.02–0.75 mg/mL).[6]
-
Capsule Sample Preparation: Weigh and mix the contents of 20 capsules. Accurately weigh an amount of powder equivalent to one capsule into a 100 mL volumetric flask. Add HPLC-grade methanol and sonicate for 30 minutes. Make up to volume with methanol. Filter the solution and then dilute an appropriate aliquot with the mobile phase to a final concentration of approximately 0.2 mg/mL.[6]
-
Visualizations
Caption: Primary degradation pathway of Orlistat.
Caption: Workflow for Orlistat sample analysis.
References
- 2. go.drugbank.com [go.drugbank.com]
- 3. appconnect.in [appconnect.in]
- 4. STABILITY INDICATING ASSAY OF ORLISTAT AND ITS DEGRADATION PRODUCTS BY HPLC | Semantic Scholar [semanticscholar.org]
- 5. STABILITY INDICATING ASSAY OF ORLISTAT AND ITS DEGRADATION PRODUCTS BY HPLC [paper.researchbib.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. EP2219614A1 - Pharmaceutical composition of orlistat - Google Patents [patents.google.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. Preparation and Characterization of Orlistat Bionanocomposites Using Natural Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. HPLC analysis of orlistat and its application to drug quality control studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Oral Bioavailability of (R,S,S,S)-Orlistat in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the enhancement of Orlistat's oral bioavailability for animal studies. The following information is synthesized from recent scientific literature to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to enhance the oral bioavailability of Orlistat?
Orlistat is a potent inhibitor of gastric and pancreatic lipases, and its primary anti-obesity effect is localized to the gastrointestinal (GI) tract.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility.[2] This poor solubility limits its dissolution and systemic absorption, resulting in minimal bioavailability.[3][4] While this is acceptable for its local anti-obesity action, enhancing oral bioavailability is crucial for several reasons:
-
Investigating Systemic Therapeutic Effects: Orlistat has shown potential as an inhibitor of fatty acid synthase (FASN), an enzyme overexpressed in some cancer cells.[5][6] To explore its use as a systemic anticancer agent, its absorption must be significantly improved.[5]
-
Improving Anti-Obesity Efficacy: Increasing the drug's solubility and dissolution rate within the GI lumen can enhance its local lipase-inhibiting action, potentially allowing for lower doses and reducing dose-related side effects.[7][8]
-
Overcoming Formulation Challenges: The highly lipophilic and hydrophobic nature of Orlistat makes it difficult to formulate into effective oral dosage forms.[5][9]
Q2: What are the leading formulation strategies to enhance Orlistat's oral bioavailability in animal studies?
Researchers have successfully employed several advanced drug delivery technologies to overcome Orlistat's solubility challenges. These include:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from a solid lipid matrix that can encapsulate lipophilic drugs like Orlistat.[3] SLNs can improve solubility, provide controlled drug release, and facilitate lymphatic absorption, which helps bypass first-pass metabolism in the liver.[3]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as the fluids in the GI tract.[10][11] Solid SNEDDS (S-SNEDDS) are created by adsorbing the liquid SNEDDS onto solid carriers, improving stability and handling.[10][12]
-
Nanocrystals: This approach involves reducing drug particles to the nanometer size range (<1000 nm).[13] According to the Noyes-Whitney and Ostwald-Freundlich equations, this size reduction increases the surface area, leading to enhanced solubility and dissolution velocity.[6][13]
-
Polymeric Nanoparticles: Biodegradable polymers like PLGA-PEG can be used to formulate nanoparticles that encapsulate Orlistat, improving its bioavailability and efficacy in various therapeutic settings.[9]
-
Solid Dispersions: Dispersing Orlistat in a water-soluble carrier, such as polyethylene glycol (PEG), can enhance its dissolution rate.[1]
-
Supercritical Melt-Adsorption (SCMA): This technique uses supercritical carbon dioxide to load Orlistat onto mesoporous silica.[2][14] This process can render the drug amorphous, significantly increasing its dissolution rate and subsequent lipase inhibition.[14][15]
Q3: How can I prepare Orlistat-loaded Solid Lipid Nanoparticles (SLNs)?
A common and effective method is the solvent evaporation and high-pressure homogenization technique.[3] This process involves dissolving the drug and a solid lipid in an organic solvent, emulsifying this mixture in an aqueous stabilizer solution, and then removing the solvent to allow the SLNs to form.
Experimental Protocol: SLN Preparation via Solvent Evaporation
-
Organic Phase Preparation: Dissolve a precise amount of Orlistat and a solid lipid (e.g., Glyceryl Monostearate - GMS) in a volatile organic solvent like dichloromethane.[3]
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA), in distilled water.[3]
-
Emulsification: Add the organic phase to the aqueous phase under high-speed stirring to form a primary oil-in-water emulsion.
-
Homogenization (Optional but Recommended): For a smaller and more uniform particle size, subject the emulsion to high-pressure homogenization.[3]
-
Solvent Evaporation: Evaporate the organic solvent (dichloromethane) from the emulsion using reduced pressure at a controlled temperature. This causes the lipid to precipitate, encapsulating the Orlistat within the solid matrix.[3]
-
Purification and Final Product: The resulting SLNs can be washed with water and then lyophilized (freeze-dried) to obtain a dry, stable powder for further characterization and in vivo studies.[3]
Caption: Experimental workflow for preparing Orlistat SLNs.
Q4: What is a Solid Self-Nanoemulsifying Drug Delivery System (S-SNEDDS) and how is it formulated for Orlistat?
A unique approach for Orlistat is to use the drug itself as the solid lipid component in the formulation, which maximizes drug loading.[10] The S-SNEDDS preconcentrate is a solid material at room temperature that, upon ingestion and contact with GI fluids, forms a nanoemulsion.
Experimental Protocol: Orlistat S-SNEDDS Preconcentrate Preparation
-
Excipient Screening: Identify a suitable surfactant and oil phase that can solubilize Orlistat. For example, Solutol HS15 (surfactant) and Lauroglycol 90 (oil) have been shown to be effective.[10][12]
-
Constructing a Pseudo-ternary Phase Diagram: Prepare various mixtures of Orlistat, the selected surfactant, and the oil at different weight ratios.[10]
-
Characterization: Evaluate each mixture for its physical state (solid or liquid) at room temperature and its melting point using Differential Scanning Calorimetry (DSC).[10][12]
-
Nano-emulsification Test: Disperse the solid preconcentrates in water to check for the spontaneous formation of a nanoemulsion. Measure the resulting particle size and polydispersity index (PDI). Formulations that yield uniform nanoemulsions with a particle size typically under 200 nm are considered successful.[10][12]
-
Optimization: Select the formulation with the highest drug load that maintains a solid state at room temperature and efficiently forms a nanoemulsion. A reported optimal ratio was Orlistat/Solutol HS15/Lauroglycol 90 at 55/40/5 (w/w).[10][12]
Caption: Mechanism of action for an Orlistat S-SNEDDS formulation.
Q5: What are the expected in vitro characteristics of these enhanced Orlistat formulations?
The primary goals of these formulations are to reduce particle size and improve dissolution. Successful formulations exhibit specific characteristics that can be measured before proceeding to animal studies.
Table 1: Summary of In Vitro Characteristics for Enhanced Orlistat Formulations
| Formulation Type | Key Parameters | Typical Results | Reference(s) |
|---|---|---|---|
| Solid Lipid Nanoparticles (SLNs) | Mean Particle Size | ~200 nm | [3] |
| Encapsulation Efficiency | >85% | [3] | |
| Drug Release Profile | Biphasic: initial burst followed by sustained release over 24 hours. | [3] | |
| Solid SNEDDS (S-SNEDDS) | Emulsified Particle Size | ~142 nm | [10][12] |
| Dissolution (at pH 1.2) | Reached ~98% within 45 minutes (vs. no significant dissolution for raw Orlistat). | [10][12] | |
| Lipase Inhibition | ~90% within 45 minutes for the dissolved sample. | [10][12] | |
| Self-Emulsifying Tablet | Globule Size | ~96 nm | [16] |
| Emulsification Time | ~26 seconds | [16] | |
| Nanocrystals | Solubility Increase | ~10-fold increase compared to pure Orlistat. | [7][8] |
| | Dissolution Time (T₉₀%) | 20 minutes for nanocrystals vs. 51 minutes for a marketed sample. |[8] |
Q6: How do these enhanced formulations perform in animal models?
In vivo studies are critical to confirm that improved in vitro characteristics translate to enhanced therapeutic effect or bioavailability. Animal models, typically rats, are used to assess pharmacodynamic outcomes like fat excretion or changes in blood lipid profiles.
Table 2: Summary of In Vivo Animal Study Outcomes for Enhanced Orlistat Formulations
| Formulation Type | Animal Model | Key Finding(s) | Reference(s) |
|---|---|---|---|
| Solid SNEDDS (S-SNEDDS) | Rats | The S-SNEDDS group showed significantly higher fat excretion into stool compared to the raw Orlistat group. | [10] |
| Self-Emulsifying Tablet | Wistar Rats | The self-emulsifying tablet demonstrated a higher weight reduction potential than the marketed formulation. | [16] |
| Nanocrystals | Sprague Dawley Rats | After 12 weeks of treatment, the nanocrystal group showed significantly increased triglycerides and HDL levels compared to the group treated with pure Orlistat. | [8] |
| SCMA on Mesoporous Silica | Rats | The amorphous Orlistat-loaded silica group showed a significant decrease in serum triglyceride (TG) concentration compared to a commercial product. | [14][15] |
| | Rats | The formulation reduced oily spotting side effects by adsorbing undigested oil onto the porous silica carrier. |[14][15] |
Troubleshooting Guide
Problem: My nanoparticle formulation shows low drug encapsulation efficiency (<70%).
-
Possible Cause 1: Poor drug solubility in the lipid/polymer matrix. Orlistat may not be sufficiently soluble in the chosen carrier at the desired concentration, leading to premature crystallization or expulsion.
-
Solution: Screen a variety of lipids (for SLNs) or polymers (for polymeric NPs) to find one with higher solubilizing capacity for Orlistat. You can also try adding a small amount of oil to the lipid matrix to create a less-ordered structure (nanostructured lipid carrier), which can improve loading.
-
-
Possible Cause 2: Incorrect drug-to-carrier ratio. Overloading the system beyond its capacity will inevitably lead to low efficiency.
-
Solution: Systematically evaluate different drug-to-carrier weight ratios (e.g., 1:5, 1:10, 1:20) to find the optimal loading capacity for your specific system.
-
-
Possible Cause 3: Rapid solvent evaporation. If the solvent is removed too quickly during preparation, the drug may not have sufficient time to be entrapped within the forming nanoparticles and can precipitate out.
-
Solution: Slow down the evaporation rate by adjusting the temperature or the level of vacuum applied.
-
Problem: The particle size of my SNEDDS formulation is too large (>500 nm) or the emulsion is unstable.
-
Possible Cause 1: Suboptimal excipient combination. The type and ratio of oil, surfactant, and co-surfactant are critical for spontaneous nano-emulsification. An improper balance can lead to the formation of larger, less stable microemulsions.
-
Solution: Perform a thorough screening of excipients. Construct a pseudo-ternary phase diagram to identify the specific ratios of your chosen components that result in a stable nanoemulsion region.[10] Ensure your surfactant has an appropriate Hydrophilic-Lipophilic Balance (HLB) value (typically >12 for o/w emulsions).
-
-
Possible Cause 2: Insufficient energy for dispersion. While SNEDDS are designed to emulsify spontaneously, the conditions in your in vitro test (e.g., insufficient agitation) may not perfectly mimic the GI tract.
-
Solution: Ensure your in vitro dispersion test uses gentle, continuous agitation as would be expected in the stomach. Test the formulation's performance in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) which better reflect in vivo conditions.
-
Problem: My formulation shows good in vitro dissolution but does not lead to the expected in vivo effect.
-
Possible Cause 1: In vivo instability. The formulation may be degrading in the harsh environment of the GI tract (e.g., pH changes, enzymatic degradation) before it can be absorbed.
-
Solution: Evaluate the stability of your formulation in simulated gastric and intestinal fluids. For pH-sensitive formulations, consider enteric-coating strategies.
-
-
Possible Cause 2: Food effect. The presence or absence of food, particularly fats, can significantly alter the behavior of lipid-based formulations like SNEDDS and SLNs.
-
Solution: Conduct animal studies in both fasted and fed states to characterize any potential food effect. The efficacy of Orlistat itself is dependent on the presence of dietary fat, which should be standardized in your animal model.[10]
-
-
Possible Cause 3: Species-specific physiological differences. The GI tract physiology (e.g., pH, transit time, enzyme activity) of the animal model (e.g., rat) may differ from what is expected in humans, affecting the formulation's performance.
-
Solution: While unavoidable, it is crucial to acknowledge these potential differences when interpreting data. Review literature specific to your animal model's GI physiology and how it might impact lipid-based formulations.
-
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. mathewsopenaccess.com [mathewsopenaccess.com]
- 4. magistralbr.caldic.com [magistralbr.caldic.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. Orlistat and antisense-miRNA-loaded PLGA-PEG nanoparticles for enhanced triple negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orlistat-loaded solid SNEDDS for the enhanced solubility, dissolution, and in vivo performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. Potential Protective Effect of Orlistat: A Formulation of Nanocrystals Targeting Inflammation, Oxidative Stress, and Apoptosis in an Experimental Model of Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmaceutical Characterization and In Vivo Evaluation of Orlistat Formulations Prepared by the Supercritical Melt-Adsorption Method Using Carbon Dioxide: Effects of Mesoporous Silica Type - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Formulation and evaluation of self-emulsifying orlistat tablet to enhance drug release and in vivo performance: factorial design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in the bioanalysis of (R,S,S,S)-Orlistat
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of (R,S,S,S)-Orlistat.
A Note on Stereochemistry: Orlistat has four chiral centers, leading to the possibility of 16 stereoisomers. The pharmacologically active form is (S)-((S)-1-((2S, 3S)-3-Hexyl-4-oxooxetan-2-yl) tridecan-2-yl) 2-formamido-4-methylpentanoate, which corresponds to the (R,S,S,S) configuration based on the Cahn-Ingold-Prelog priority rules for two of the chiral centers. The methodologies described herein have been reported for "Orlistat"; however, it is crucial to validate these methods for the specific diastereomer in your research.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of Orlistat?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of Orlistat bioanalysis, which often involves complex biological matrices like plasma or serum, these effects can lead to either ion suppression or enhancement.[3] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[2] Given Orlistat's lipophilic nature, endogenous lipids and phospholipids are common sources of matrix effects.[4]
Q2: How can I qualitatively and quantitatively assess matrix effects for Orlistat analysis?
A2: A two-pronged approach is recommended for assessing matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A standard solution of Orlistat is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any deviation from a stable baseline signal for Orlistat indicates the presence of matrix effects.[5]
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying matrix effects.[3] The response of Orlistat in a post-extraction spiked blank matrix sample is compared to the response of Orlistat in a neat solution at the same concentration. The ratio of these responses is the matrix factor (MF). An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[3]
Q3: What are the most effective strategies to minimize matrix effects for Orlistat?
A3: A multi-faceted approach is often necessary to mitigate matrix effects:
-
Robust Sample Preparation: The primary goal is to remove interfering endogenous components from the sample. For a lipophilic drug like Orlistat, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective than simple protein precipitation in removing phospholipids and other interfering substances.[6][7]
-
Chromatographic Separation: Optimizing the chromatographic conditions to separate Orlistat from co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient profile, and choice of stationary phase.[3][4]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred choice for an internal standard as it has nearly identical physicochemical properties to the analyte and will experience similar matrix effects. This allows for accurate correction of any signal suppression or enhancement.[8] Orlistat-D5 is a commonly used SIL-IS.[9]
-
Sample Dilution: If the concentration of Orlistat is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the sensitivity of the assay.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape or Tailing | - Matrix overload on the analytical column.- Inappropriate mobile phase pH or composition. | - Improve sample cleanup to remove interferences.- Dilute the sample if sensitivity allows.- Optimize mobile phase to ensure compatibility with Orlistat's properties. |
| High Variability in QC Samples | - Inconsistent matrix effects between different sample lots.- Inefficient or variable sample extraction. | - Evaluate matrix effects across at least six different lots of blank matrix.- Employ a stable isotope-labeled internal standard (SIL-IS) to compensate for variability.- Optimize and validate the sample extraction procedure for consistency. |
| Low Analyte Response (Ion Suppression) | - Co-elution of phospholipids or other endogenous components.- High concentration of salts or non-volatile components in the sample. | - Perform a post-column infusion experiment to identify the region of ion suppression.- Improve chromatographic separation to move the Orlistat peak away from the suppression zone.- Enhance sample cleanup using LLE or SPE to remove interfering compounds. |
| Inaccurate Quantification | - Uncorrected matrix effects.- Use of an inappropriate internal standard. | - Quantitatively assess the matrix effect using the post-extraction spike method.- Switch to a stable isotope-labeled internal standard (e.g., Orlistat-D5) for better correction. |
Data Presentation: Quantitative Analysis of Matrix Effects
The following tables summarize quantitative data for matrix effect and recovery of Orlistat from published literature.
Table 1: Matrix Effect of Orlistat in Human Plasma
| Analyte | Concentration Level | Matrix Factor (MF) | IS Normalized MF | Reference |
| Orlistat | Low QC | 1.06 - 1.08 | 1.01 - 1.05 | [10] |
| Orlistat | High QC | 1.03 | 0.95 | [10] |
| Orlistat | Low QC | 0.9895 - 1.0016 | N/A | [11] |
| Orlistat | High QC | 0.9885 - 0.991 | N/A | [11] |
N/A: Not Available
Table 2: Extraction Recovery of Orlistat from Human Plasma
| Analyte | Concentration Level | Mean Extraction Recovery (%) | Reference |
| Orlistat | Low QC | 103.62 | [5] |
| Orlistat | Medium QC | 96.14 | [5] |
| Orlistat | High QC | 95.73 | [5] |
| Orlistat | Low QC | 96.35 | [11] |
| Orlistat | Medium QC | 96.75 | [11] |
| Orlistat | High QC | 97.01 | [11] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
Objective: To quantitatively determine the extent of ion suppression or enhancement for Orlistat in a biological matrix.
Materials:
-
Blank biological matrix (e.g., human plasma) from at least six different sources.
-
Orlistat analytical standard.
-
Orlistat-D5 stable isotope-labeled internal standard (SIL-IS).
-
Validated sample preparation method (e.g., LLE or SPE).
-
Validated LC-MS/MS system and method.
-
Neat solution (mobile phase or reconstitution solvent).
Procedure:
-
Prepare two sets of samples:
-
Set A (Analyte in Neat Solution): Spike Orlistat and SIL-IS into the reconstitution solvent at low and high QC concentrations.
-
Set B (Analyte in Post-Extracted Matrix): Extract blank plasma samples using the validated sample preparation method. Spike Orlistat and SIL-IS into the extracted blank matrix at the same low and high QC concentrations.
-
-
Analyze the samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Mean Peak Area Ratio of Analyte/IS in Set A)
-
-
Assess the Results: The coefficient of variation (CV%) of the IS-normalized matrix factor should be ≤15%.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
Objective: To extract Orlistat and its internal standard from human plasma.
Materials:
-
Human plasma sample (250 µL).
-
Internal Standard (IS) solution (e.g., 1 µg/mL Orlistat-D5), 100 µL.
-
Ethyl acetate (5.0 mL).
-
Centrifuge capable of 4,500 rpm.
-
Lyophilizer or nitrogen evaporator.
-
Reconstitution solvent (mobile phase), 250 µL.
Procedure:
-
To 250 µL of plasma in a clean tube, add 100 µL of the IS solution.
-
Vortex the mixture for 2 minutes.
-
Add 5.0 mL of ethyl acetate and vortex for an additional 5 minutes.
-
Centrifuge the sample at 4,500 rpm for 30 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness using a lyophilizer or a stream of nitrogen.
-
Reconstitute the dried residue in 250 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for injection into the LC-MS/MS system.[10]
Visualizations
References
- 1. nebiolab.com [nebiolab.com]
- 2. Protective and Therapeutic Effects of Orlistat on Metabolic Syndrome and Oxidative Stress in High-Fat Diet-Induced Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD) in Rats: Role on Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Orlistat | C29H53NO5 | CID 3034010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Combined Potential of Orlistat with Natural Sources and Their Bioactive Compounds Against Obesity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
- 9. europeanreview.org [europeanreview.org]
- 10. Orlistat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
Technical Support Center: (S)-2-formylamino-4-methyl-pentanoic acid (S)-1-[[(2S, 3S)-3-hexyl-4-oxo-2-oxetanyl] methyl]-dodecyl ester (Orlistat)
Disclaimer: The information provided is for research and informational purposes only. (R,S,S,S)-Orlistat is not a standard designation; this guide pertains to the clinically approved and most studied stereoisomer of Orlistat.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Orlistat and how does it contribute to weight loss?
Orlistat is a potent and reversible inhibitor of both gastric and pancreatic lipases. It forms a covalent bond with the serine residue in the active site of these enzymes, rendering them inactive. This inactivation prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[1][2] As a result, undigested fats are excreted from the body, leading to a caloric deficit and subsequent weight loss.[2][3] At the standard therapeutic dose of 120 mg three times daily, Orlistat inhibits the absorption of approximately 30% of dietary fat.[2]
Q2: What is the expected efficacy of Orlistat and what defines a "responder" versus a "non-responder"?
The effectiveness of Orlistat, while significant, is modest. Pooled data from numerous clinical trials show that Orlistat, combined with lifestyle modifications, results in an average weight loss of 2-3 kg (or about 3%) more than placebo over one year.[1][3]
A "responder" is typically defined as a patient who achieves a clinically significant weight loss, usually ≥5% of their initial body weight. A "good responder" might be classified as someone losing ≥10%. Conversely, a "non-responder" fails to lose at least 5% of their body weight after a defined period, often 12 weeks. Approximately 30% of patients may be classified as poor responders, showing less than 5% weight loss over the long term.[4]
| Efficacy Endpoint | Orlistat Group | Placebo Group | Reference |
| Mean Weight Loss (1 Year) | 5.8 kg - 10.3 kg | 3.0 kg - 6.1 kg | [1][5] |
| Additional Weight Loss vs. Placebo | ~2.7 - 3.9 kg | - | [1][5] |
| Patients Achieving ≥5% Weight Loss | ~21% more than placebo | Baseline | [1] |
| Patients Achieving ≥10% Weight Loss | ~12% more than placebo | Baseline | [1] |
Troubleshooting Inter-Individual Variability
Q3: We are observing high variability in weight loss among participants in our trial. What are the primary factors to investigate?
High inter-individual variability is a known challenge in Orlistat studies. The primary factors to investigate are adherence to diet, gut microbiome composition, and potential pharmacogenomic influences.
-
Dietary Adherence: This is the most critical factor. Orlistat's efficacy is directly tied to the amount of fat in the diet. Non-adherence to a reduced-calorie, fat-controlled diet can lead to poor efficacy and increased gastrointestinal side effects.[4]
-
Gut Microbiome: The gut microbiota can influence host metabolism and may interact with Orlistat. The baseline composition of a participant's microbiome could dictate their response.
-
Pharmacogenomics: Genetic variations in genes related to drug metabolism or obesity predisposition may play a role, although research in this area is still emerging.[6]
// Sub-nodes for detail "Fat Intake" -> "Dietary Factors"; "Caloric Deficit" -> "Dietary Factors"; "Bacterial Lipolytic Activity" -> "Gut Microbiome"; "Metabolite Production" -> "Gut Microbiome"; "CYP Polymorphisms" -> "Pharmacogenomics"; "Obesity-Related Genes (e.g., FTO)" -> "Pharmacogenomics"; } . Caption: Key factors contributing to variable response to Orlistat.
Q4: How does dietary composition, specifically fat and carbohydrate intake, affect Orlistat's performance?
Orlistat's action is dependent on dietary fat; therefore, both the amount and type of fat can influence its effect. The standard recommendation is a nutritionally balanced, reduced-calorie diet with approximately 30% of calories from fat.[7]
-
High-Fat Intake: Consuming a diet with significantly more than 30% fat will increase the severity of gastrointestinal side effects (e.g., oily stools, fecal urgency) and does not improve weight loss, as the drug's inhibitory capacity is saturated.[4]
-
Low-Fat Intake: If a meal contains no fat, a dose of Orlistat can be skipped as it will have no substrate to act upon.[7]
-
Carbohydrate Intake: In patients who are poor responders, an increase in carbohydrate consumption may counteract the caloric deficit achieved by fat malabsorption, leading to weight regain.[4]
| Dietary Factor | Impact on Orlistat Efficacy | Recommendation for Clinical Trials |
| Total Fat Intake | Efficacy plateaus above 120mg TID dose; high fat (>30% of calories) increases side effects. | Standardize diet to ~30% of calories from fat. |
| Fat Accessibility | A minor study noted a statistically significant but not clinically relevant increase in fat excretion with extracellular fat (e.g., rendered lard) vs. intracellular fat.[8][9] | Generally not considered a major confounding factor. |
| Dietary Fiber | Studies have shown that high (28 g/day ) vs. low (9 g/day ) fiber content has no clinically relevant effect on Orlistat's inhibition of fat absorption.[8] | Not a primary factor to control for, but a balanced diet is recommended. |
| Carbohydrate Intake | High carbohydrate intake can compensate for the caloric deficit from fat malabsorption, particularly in non-responders.[4] | Monitor and control total caloric intake, not just fat. |
Q5: What is the potential role of pharmacogenomics in Orlistat response variability?
While research is ongoing, several gene polymorphisms have been proposed as potential modulators of Orlistat's efficacy or associated adverse effects. Direct, large-scale evidence linking these variants to Orlistat response is still limited.
-
CYP2B6: The CYP2B6*6 allele has been linked to changes in pulse rate in patients taking Orlistat, suggesting it may influence systemic effects, although Orlistat has minimal systemic absorption.[10] Allele frequencies vary significantly across populations.[11][12][13][14]
-
FTO (Fat Mass and Obesity-Associated Gene): Variants in FTO are strongly associated with obesity risk.[15] However, a large meta-analysis concluded that the FTO genotype does not affect the degree of weight loss in response to interventions (diet, physical activity, or drug).[16][17] Therefore, it is unlikely to be a major predictor of variability in Orlistat response.
-
PNPLA3 (Patatin-like Phospholipase Domain-containing Protein 3): The PNPLA3 I148M variant is strongly associated with nonalcoholic fatty liver disease (NAFLD).[18][19] While not directly linked to Orlistat efficacy for weight loss, it could be a relevant marker for studies assessing Orlistat's effects on liver fat. Some studies on other interventions suggest PNPLA3 variants might influence treatment response related to liver fat reduction.[6][20][21]
Experimental Protocols & Methodologies
Q6: How should we design a study to investigate the influence of the gut microbiome on Orlistat response?
A robust study design would involve stratifying participants based on their weight-loss response to Orlistat and analyzing their gut microbiome at baseline and post-treatment.
// Workflow "Screening" -> "Baseline" [label=" Collect Stool Sample 1\n& Clinical Data"]; "Baseline" -> "Intervention" [label=" Orlistat + Diet"]; "Intervention" -> "FollowUp" [label=" Collect Stool Sample 2\n& Weight Data"]; "FollowUp" -> "Stratification" [label=" Assess % Weight Loss"]; "Stratification" -> "Responders" [label=" ≥5% Loss"]; "Stratification" -> "NonResponders" [label=" <5% Loss"];
"Baseline" -> "DNA_Extraction" [ltail=cluster_Patient, lhead=cluster_Lab, label=" Stool Samples"]; "FollowUp" -> "DNA_Extraction" [style=dashed]; "DNA_Extraction" -> "Library_Prep" [label=" 16S rRNA Amplification"]; "Library_Prep" -> "Sequencing"; "Sequencing" -> "Bioinformatics" [label=" QIIME2 / DADA2"]; "Bioinformatics" -> "Statistical_Analysis" [label=" Compare Groups\n(Alpha/Beta Diversity)"]; } . Caption: Workflow for investigating microbiome's role in Orlistat response.
Protocol 1: Fecal Sample Collection and Storage
This protocol ensures sample integrity for downstream microbiome analysis.
-
Kit Provision: Provide participants with a stool collection kit containing a collection hat/paper, a sterile collection container with a scoop (e.g., Sarstedt #80.623.022), gloves, and a biohazard bag.[7] For nucleic acid preservation, tubes containing a stabilizer (e.g., Zymo DNA/RNA Shield) are recommended.[22]
-
Participant Instructions:
-
Instruct participants to collect the sample at home, ideally less than 24 hours before their study visit.[23][24]
-
The collection hat should be used to avoid contamination with urine or toilet water.[23]
-
Using the sterile scoop, transfer a small portion of the stool (at least the size of a nickel, ~1 gram) into the collection tube.[7][23]
-
-
Short-Term Storage & Transport:
-
If no stabilizer is used, the sample should be placed in a sealed bag and immediately stored in a home freezer (-20°C or colder).[3]
-
The frozen sample should be transported to the lab on dry ice or freezer packs.
-
If a stabilizer is used, follow the manufacturer's instructions for storage (often room temperature is acceptable).[22]
-
-
Lab Processing and Long-Term Storage:
-
Upon receipt, aliquot samples into sterile cryovials if not already done.
-
Immediately store all samples at -80°C until DNA extraction.[3]
-
Protocol 2: 16S rRNA Gene Sequencing and Analysis
This protocol outlines a standard method for profiling the bacterial composition of fecal samples.[25][26]
-
DNA Extraction:
-
Extract bacterial genomic DNA from ~200mg of thawed fecal sample using a validated commercial kit (e.g., QIAamp DNA Stool Mini Kit or PowerSoil DNA Isolation Kit).[27]
-
Include extraction blanks as negative controls to monitor for contamination.
-
-
Library Preparation:
-
Amplify a variable region of the 16S rRNA gene (commonly the V4 region) using high-fidelity polymerase. Primers should be barcoded for multiplexing.
-
Example V4 Primers: 515F (GTGCCAGCMGCCGCGGTAA) and 806R (GGACTACHVGGGTWTCTAAT).
-
Purify the PCR products (amplicons) using magnetic beads (e.g., AMPure XP).
-
Perform a second round of PCR to add Illumina sequencing adapters.
-
Purify and quantify the final libraries.
-
-
Sequencing:
-
Pool the libraries in equimolar concentrations.
-
Sequence the pooled library on an Illumina platform (e.g., MiSeq) using a 2x250 bp paired-end kit.[24]
-
-
Bioinformatics Analysis:
-
Quality Control: Use tools like FastQC to assess raw read quality. Trim adapters and low-quality bases using Trimmomatic or similar.
-
Denoising/OTU Clustering: Process quality-filtered reads using a pipeline like QIIME 2 or DADA2 to generate Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).[25][27]
-
Taxonomic Assignment: Assign taxonomy to ASVs/OTUs by comparing them against a reference database like Greengenes or SILVA.[27]
-
Statistical Analysis:
-
Calculate alpha diversity (within-sample diversity, e.g., Shannon index) and beta diversity (between-sample diversity, e.g., Bray-Curtis dissimilarity).
-
Use statistical tests (e.g., PERMANOVA) to compare the microbial community structures between responder and non-responder groups.
-
Use tools like LEfSe to identify specific taxa that are differentially abundant between groups.
-
-
References
- 1. Obesity management: Update on orlistat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IHMS [human-microbiome.org]
- 4. researchgate.net [researchgate.net]
- 5. Randomised placebo-controlled trial of orlistat for weight loss and prevention of weight regain in obese patients. European Multicentre Orlistat Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PNPLA3 risk allele association with ALT response to semaglutide treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genieur.eu [genieur.eu]
- 8. Influence of dietary composition on the inhibition of fat absorption by orlistat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CYP2B6 allelic variants and non-genetic factors influence CYP2B6 enzyme function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allelic and genotype frequencies of major CYP2B6 polymorphisms in the Pakistani population - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frequencies of CYP2B6∗4,∗5, and ∗6 Alleles within an Iranian Population (Mazandaran) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Allele and genotype frequencies of cytochrome P450 2B6 gene in a Mongolian population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. FTO gene polymorphisms and obesity risk: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FTO genotype and weight loss: systematic review and meta-analysis of 9563 individual participant data from eight randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A common variant in the patatin-like phospholipase 3 gene (PNPLA3) is associated with fatty liver disease in obese children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Comparison of wild-type and high-risk PNPLA3 variants in a human biomimetic liver microphysiology system for metabolic dysfunction-associated steatotic liver disease precision therapy [frontiersin.org]
- 20. PNPLA3 p.I148M variant is associated with greater reduction of liver fat content after bariatric surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. PNPLA3 Risk Allele Association With ALT Response to Semaglutide Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. zenodo.org [zenodo.org]
- 23. hanc.info [hanc.info]
- 24. pubcompare.ai [pubcompare.ai]
- 25. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubcompare.ai [pubcompare.ai]
Refinement of animal models for more accurate (R,S,S,S)-Orlistat studies
This resource provides researchers, scientists, and drug development professionals with comprehensive guidance for designing and troubleshooting in vivo studies using animal models to investigate (R,S,S,S)-Orlistat.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Orlistat that I should be aiming to model?
A1: Orlistat is a potent, reversible inhibitor of gastric and pancreatic lipases.[1][2][3] Its primary mechanism involves forming a covalent bond with the serine residue at the active site of these enzymes in the gastrointestinal (GI) tract.[2] This inactivation prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[4][5] Consequently, undigested fats are excreted, leading to a caloric deficit and potential weight control.[5][6] Systemic absorption is minimal and not required for its therapeutic effect.[4][6]
Q2: Which animal model is most appropriate for diet-induced obesity (DIO) studies with Orlistat?
A2: Sprague-Dawley rats and C57BL/6 mice are the most commonly used models for DIO studies investigating Orlistat.[7][8][9] Both species reliably develop obesity and related metabolic disturbances when fed a high-fat diet (HFD), typically one where 45-60% of calories are derived from fat.[10][11] The choice between them may depend on specific research questions, such as the need for genetic manipulation (more common in mice) or larger blood/tissue sample volumes (more feasible in rats).
Q3: What is a standard dose range for Orlistat in rodent models?
A3: Dosing can vary, but common ranges reported in the literature are 10 mg/kg/day to 50 mg/kg/day administered orally, often via gavage.[7][8][10] Some studies have used doses as high as 60 mg/kg.[11] The optimal dose should be determined based on the specific diet, animal model, and study objectives. It's crucial to dissolve Orlistat in an appropriate vehicle, such as distilled water, or a mixture like 33% ethanol and 66% PEG400 for administration.[7][11]
Q4: How does Orlistat affect the gut microbiota, and should I account for this?
A4: Orlistat can significantly alter the composition of the gut microbiota. Studies in mice have shown that Orlistat administration can change the relative abundance of key phyla, such as Firmicutes and Bacteroidetes, and increase the presence of bacteria like Akkermansia muciniphila.[12] These changes may contribute to the metabolic benefits of the drug beyond simple fat malabsorption.[12][13] Researchers should consider collecting fecal samples for 16S rRNA sequencing to assess these effects, as they may represent a secondary mechanism of action.
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| High variability in body weight reduction between animals. | 1. Inconsistent Drug Administration: Improper gavage technique can lead to variable dosing. 2. Food Intake Differences: Animals may compensate for caloric loss by increasing food intake, but this can vary individually.[14] 3. Coprophagy: Rodents may consume feces, which in Orlistat-treated animals, are high in undigested fat, altering caloric intake. | 1. Ensure all technicians are proficient in oral gavage. Consider incorporating Orlistat directly into the high-fat diet for more consistent intake, though this may affect stability and precise dosing. 2. Monitor and report food intake daily for individual animals. Use metabolic cages for precise measurements. 3. House animals in cages with wire-mesh floors to minimize coprophagy. |
| No significant difference in body weight compared to HFD control group. | 1. Insufficient Dose: The selected dose may be too low to induce significant fat malabsorption with the given diet. 2. Poor Drug Solubility/Stability: Orlistat is highly lipophilic and practically insoluble in water, which can limit its efficacy if not formulated correctly.[6][15] 3. Low-Fat "High-Fat Diet": The fat content of the diet may not be high enough for Orlistat's mechanism to have a measurable effect. | 1. Review literature for appropriate doses relative to the fat content of your diet. Consider running a pilot dose-response study. 2. Use a validated vehicle for administration (e.g., water with a suspending agent, oil, or ethanol/PEG400 mixtures). Ensure the formulation is homogenous before each administration.[11] 3. Confirm that the diet provides at least 30% of its total calories from fat, with 45-60% being typical for robust DIO models.[6] |
| Animals exhibit severe diarrhea or anal leakage (oily spotting). | 1. High Dose: This is a common, mechanism-based side effect of lipase inhibition, exacerbated by high doses of Orlistat combined with a very high-fat diet.[4][15] 2. Dietary Fat Bolus: The effect is more pronounced if the daily fat intake is not distributed evenly. | 1. Consider reducing the Orlistat dose. While this is an expected side effect, it can cause dehydration and distress, which may be confounding factors. 2. Ensure the high-fat diet is provided ad libitum so animals can eat throughout the day rather than consuming large, single meals. |
| Elevated liver enzymes or signs of hepatotoxicity. | 1. Off-Target Effects: While rare, cases of hepatotoxicity have been associated with Orlistat use.[1] 2. Underlying NAFLD/NASH: The high-fat diet itself induces non-alcoholic fatty liver disease (NAFLD) or steatohepatitis (NASH). Orlistat is expected to improve this, but severe underlying pathology could be a confounding factor.[1][10] | 1. At the study endpoint, collect blood for liver enzyme analysis (ALT, AST) and perform histological examination of liver tissue (H&E, Oil Red O staining) to assess for injury. 2. Establish the baseline liver pathology of your DIO model before initiating treatment to accurately assess the effects of Orlistat. |
Data Summary Tables
Table 1: Representative Effects of Orlistat on Body Weight and Adipose Tissue in HFD-Fed Mice
| Parameter | High-Fat Diet (HFD) Control | HFD + Orlistat | % Change with Orlistat | Reference |
| Body Weight Gain (g) | +15.2 ± 1.5 | +10.8 ± 1.2 | ↓ 28.9% | [12] |
| Subcutaneous Adipose Tissue (g) | 1.8 ± 0.2 | 1.1 ± 0.1 | ↓ 38.9% | [12] |
| Visceral Adipose Tissue (g) | 1.5 ± 0.15 | 0.9 ± 0.1 | ↓ 40.0% | [12] |
| Data are illustrative, based on findings from studies in HFD-fed mice. Actual results will vary based on model, dose, and study duration. |
Table 2: Typical Impact of Orlistat on Serum Lipid Profiles in HFD-Fed Rats
| Parameter | High-Fat Diet (HFD) Control | HFD + Orlistat (10 mg/kg/day) | % Change with Orlistat | Reference |
| Total Cholesterol (TC) | Significantly Increased vs. Normal Diet | Significantly Decreased vs. HFD Control | ↓ | [7][8] |
| Triglycerides (TG) | Significantly Increased vs. Normal Diet | Significantly Decreased vs. HFD Control | ↓ | [7][8] |
| Low-Density Lipoprotein (LDL) | Significantly Increased vs. Normal Diet | Significantly Decreased vs. HFD Control | ↓ | [7] |
| High-Density Lipoprotein (HDL) | Significantly Decreased vs. Normal Diet | Significantly Increased vs. HFD Control | ↑ | [7] |
| This table summarizes qualitative changes reported in studies using obese rat models. |
Experimental Protocols
Protocol 1: Induction of Diet-Induced Obesity (DIO) in Rodents
-
Animal Selection: Use male C57BL/6 mice or Sprague-Dawley rats, 5-6 weeks of age.
-
Acclimatization: House animals for at least one week under standard conditions (22-24°C, 12-h light/dark cycle) with free access to standard chow and water.[7]
-
Dietary Intervention:
-
Monitoring: Monitor body weight weekly. A significant increase in the HFD group compared to the control group (typically >20%) confirms the establishment of the DIO phenotype.
Protocol 2: Fecal Fat Excretion Analysis
-
Animal Housing: Place individual animals in metabolic cages to allow for the separate collection of feces and urine.
-
Acclimatization: Allow animals to acclimate to the cages for 48-72 hours before the collection period begins.
-
Fecal Collection: Collect all feces produced by each animal over a 24-48 hour period.[16] Record the total weight of the collected feces.
-
Sample Processing: Lyophilize (freeze-dry) the fecal samples to a constant dry weight.
-
Fat Extraction:
-
Perform a lipid extraction using a standard method, such as the Folch or a modified Van de Kamer method.
-
Briefly, homogenize a known weight of dried feces in a chloroform:methanol (2:1) solvent mixture.
-
After separation (e.g., by centrifugation or adding a salt solution), collect the organic (chloroform) layer containing the lipids.
-
-
Quantification:
Visualizations
Caption: Mechanism of action of Orlistat in the GI tract.
Caption: Standard experimental workflow for an Orlistat DIO study.
Caption: Decision tree for troubleshooting unexpected efficacy results.
References
- 1. Orlistat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mode of action of orlistat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source orlistat capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined Potential of Orlistat with Natural Sources and Their Bioactive Compounds Against Obesity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Orlistat? [synapse.patsnap.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Anti-Atherogenic Effects of Orlistat on Obesity-Induced Vascular Oxidative Stress Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orlistat Mitigates Oxidative Stress-Linked Myocardial Damage via NF-κβ- and Caspase-Dependent Activities in Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic administration of orlistat, rosiglitazone, or the chemokine receptor antagonist RS102895 fails to improve the severity of acute pancreatitis in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effect of Orlistat in High-Fat Diet Induced-Obesity in Male Albino Rats. - Journal of Qassim University for Science [jqusci.com]
- 11. Frontiers | Orlistat exerts anti-obesity and anti-tumorigenic effects in a transgenic mouse model of endometrial cancer [frontiersin.org]
- 12. Orlistat ameliorates lipid dysmetabolism in high-fat diet-induced mice via gut microbiota modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Pharmaceutical Characterization and In Vivo Evaluation of Orlistat Formulations Prepared by the Supercritical Melt-Adsorption Method Using Carbon Dioxide: Effects of Mesoporous Silica Type - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of Dietary Lipids on Colonic Function and Microbiota: An Experimental Approach Involving Orlistat-Induced Fat Malabsorption in Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative evaluation of fecal fat excretion induced by orlistat and chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Identifying and mitigating off-target effects of (R,S,S,S)-Orlistat in cellular assays
Important Note on Stereochemistry: The vast majority of published research and commercially available Orlistat refers to a specific stereoisomer: (S)-2-formylamino-4-methyl-pentanoic acid (S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]-dodecyl ester, which can be designated as (S,S,S,S)-Orlistat based on the stereocenters of the leucine and the beta-lactone ring system. This guide focuses on this well-characterized stereoisomer. Currently, there is a lack of specific biological activity and off-target profile data in the public domain for the "(R,S,S,S)-Orlistat" stereoisomer. Researchers should be aware of the specific stereochemistry of their Orlistat sample when designing and interpreting experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of (S,S,S,S)-Orlistat in cellular assays?
A1: (S,S,S,S)-Orlistat is a potent, irreversible inhibitor of pancreatic and gastric lipases.[1][2] In a cellular context, its primary on-target effect is the inhibition of fatty acid synthase (FASN), a key enzyme in de novo fatty acid synthesis.[3] This inhibition leads to a depletion of cellular fatty acids, which can induce apoptosis and inhibit the proliferation of cancer cells that overexpress FASN.[3]
Q2: What are the potential off-target effects of (S,S,S,S)-Orlistat that I should be aware of in my cellular assays?
A2: Beyond its effects on lipases and FASN, (S,S,S,S)-Orlistat has been shown to have several off-target effects that can influence experimental outcomes. These include:
-
Anti-tumorigenic activities: Orlistat can induce apoptosis and inhibit proliferation in various cancer cell lines, not solely due to FASN inhibition.[4][5]
-
Modulation of signaling pathways: It can affect cellular signaling pathways, including those involved in cell survival and proliferation. For instance, proteomics studies have revealed that Orlistat can alter the expression of proteins involved in various cellular processes.[4][6][7][8]
-
Enzyme inhibition beyond lipases: While a potent lipase and FASN inhibitor, the reactive β-lactone ring of Orlistat has the potential to covalently modify other proteins with active site serine residues.
Q3: How can I minimize the impact of off-target effects in my experiments?
A3: Mitigating off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Dose-response studies: Use the lowest effective concentration of (S,S,S,S)-Orlistat to elicit the desired on-target effect while minimizing off-target interactions.
-
Use of negative controls: Include a structurally related but inactive analog of Orlistat, if available, to differentiate specific from non-specific effects.
-
Orthogonal approaches: Confirm key findings using alternative methods, such as siRNA/shRNA knockdown of the intended target (e.g., FASN), to ensure the observed phenotype is not due to off-target activities.
-
Target engagement assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that (S,S,S,S)-Orlistat is engaging its intended target within the cell at the concentrations used.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High cell toxicity observed at concentrations expected to be specific for FASN inhibition. | Off-target cytotoxicity. | 1. Perform a detailed dose-response curve to determine the precise IC50 for cell viability in your specific cell line. 2. Compare the cytotoxic concentration with the IC50 for FASN inhibition in a biochemical assay. 3. Use a rescue experiment: supplement the culture medium with fatty acids (e.g., palmitate) to see if it reverses the cytotoxic effects. If not, off-target effects are likely contributing. |
| Inconsistent or unexpected changes in signaling pathways unrelated to fatty acid metabolism. | Off-target protein interactions. | 1. Perform a proteomic analysis (e.g., quantitative mass spectrometry) to identify proteins with altered expression or post-translational modifications upon (S,S,S,S)-Orlistat treatment. 2. Use a Kinobeads assay to profile potential off-target kinase interactions. 3. Validate any identified off-targets using Western blotting or targeted functional assays. |
| Lack of a clear phenotypic response despite evidence of FASN inhibition. | 1. The cellular phenotype under investigation is not solely dependent on FASN activity. 2. Insufficient cellular uptake or rapid metabolism of (S,S,S,S)-Orlistat. | 1. Confirm FASN inhibition within the cells using a functional assay (e.g., measuring fatty acid synthesis). 2. Investigate downstream effects of FASN inhibition (e.g., changes in lipid droplet formation). 3. Use CETSA to verify target engagement in your cellular model. |
Quantitative Data
Table 1: On-Target and Off-Target IC50 Values for (S,S,S,S)-Orlistat
| Target | Assay Type | Cell Line/System | IC50 Value | Reference |
| Pancreatic Lipase | Biochemical Assay | Human duodenal juice | 122 ng/mL | [9] |
| Pancreatic Lipase | Biochemical Assay | Porcine | ~0.2 µM | [10] |
| Fatty Acid Synthase (FASN) | Biochemical Assay | Recombinant Human | Not specified | [3] |
| Diacylglycerol Lipase α (DAGLα) | Function Assay | HEK293T cell membrane | 0.01 µM | [9] |
| Diacylglycerol Lipase α (DAGLα) | Function Assay | COS cells | 0.001 µM | [9] |
| Hepatic Lipase (HL) | Function Assay | COS7 cells | 0.003 µM | [9] |
Note: IC50 values can vary depending on the assay conditions and the specific biological system used.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the binding of (S,S,S,S)-Orlistat to its intracellular target, FASN, in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to 80-90% confluency.
-
Treat cells with varying concentrations of (S,S,S,S)-Orlistat or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or using a mild lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble FASN at each temperature by Western blotting using a FASN-specific antibody.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of (S,S,S,S)-Orlistat indicates target engagement.
-
Kinobeads Assay for Off-Target Kinase Profiling
This protocol helps to identify potential off-target kinase interactions of (S,S,S,S)-Orlistat.
Methodology:
-
Cell Lysate Preparation:
-
Harvest cells and prepare a native cell lysate using a mild lysis buffer containing phosphatase and protease inhibitors to preserve kinase activity.
-
Determine the protein concentration of the lysate.
-
-
Competitive Binding:
-
Incubate the cell lysate with a range of concentrations of (S,S,S,S)-Orlistat or a vehicle control.
-
-
Kinase Enrichment:
-
Add Kinobeads (sepharose beads coupled with a mixture of broad-spectrum kinase inhibitors) to the lysate and incubate to allow binding of kinases that are not inhibited by (S,S,S,S)-Orlistat.
-
-
Wash and Elution:
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads.
-
-
Mass Spectrometry Analysis:
-
Digest the eluted proteins into peptides and analyze them by quantitative mass spectrometry (e.g., LC-MS/MS).
-
Identify and quantify the kinases that are competed off the beads by (S,S,S,S)-Orlistat. A dose-dependent decrease in the abundance of a particular kinase indicates it as a potential off-target.
-
Quantitative Proteomics for Global Off-Target Identification
This protocol provides a global view of protein expression changes induced by (S,S,S,S)-Orlistat.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells and treat with (S,S,S,S)-Orlistat or vehicle control for a specified time.
-
-
Protein Extraction and Digestion:
-
Harvest the cells, lyse them, and extract the total protein.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Peptide Labeling and Mass Spectrometry:
-
Label the peptides from the different treatment groups with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
Analyze the labeled peptides by high-resolution LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
Determine the proteins that are significantly up- or down-regulated in response to (S,S,S,S)-Orlistat treatment.
-
Perform bioinformatics analysis (e.g., pathway analysis) to understand the biological implications of the observed protein expression changes.
-
Visualizations
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Caption: Kinobeads Assay Workflow for Off-Target Profiling.
Caption: Troubleshooting Logic for Unexpected Phenotypes.
References
- 1. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orlistat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Orlistat - Wikipedia [en.wikipedia.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Orlistat, a novel potent antitumor agent for ovarian cancer: proteomic analysis of ovarian cancer cells treated with Orlistat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TMT-Based Proteomics Analysis of the Intervention Effect of Orlistat on Polycystic Ovary Syndrome Rats Induced by Letrozole Combined with a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling Stereochemistry's Influence: A Comparative Analysis of Orlistat Stereoisomers' Inhibitory Potency
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory potency of the naturally occurring (R,S,S,S)-Orlistat stereoisomer with its synthetic counterparts. This analysis is supported by experimental data to illuminate the critical role of stereochemistry in enzymatic inhibition.
Orlistat, a potent inhibitor of lipases, is a cornerstone in the management of obesity. Its therapeutic effect is primarily attributed to the inhibition of pancreatic and gastric lipases, which are crucial for the digestion of dietary fats.[1][2] Beyond its role in metabolic diseases, Orlistat has also been identified as a novel inhibitor of fatty acid synthase (FAS), an enzyme implicated in cancer progression.[1] The Orlistat molecule possesses four chiral centers, giving rise to a total of 16 possible stereoisomers. The commercially available drug, Xenical®, is the specific (R,S,S,S)-stereoisomer, also known as tetrahydrolipstatin (THL). While the synthesis of all eight diastereomers has been achieved, a direct comparison of their inhibitory activities against key human enzymes has been limited in publicly available literature.
This guide presents a comparative analysis of the inhibitory potency of this compound and its stereoisomers against essential lipid esterases from Mycobacterium tuberculosis. While not the human orthologs, these enzymes share mechanistic similarities with human lipases and FAS, and the data provides invaluable insight into the structure-activity relationship of Orlistat's stereoisomers. The findings underscore the profound impact of stereochemistry on biological activity and offer a foundation for the rational design of more potent and selective enzyme inhibitors.
Comparative Inhibitory Potency
The inhibitory activities of this compound and its seven other stereoisomers were evaluated against three essential lipid esterases from Mycobacterium tuberculosis: Antigen 85C (Ag85C), a mycolyltransferase; Rv3802, a phospholipase A/thioesterase; and the thioesterase domain of polyketide synthase 13 (Pks13-TE). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Stereoisomer | Configuration | Antigen 85C (Ag85C) IC50 (µM) | Rv3802 IC50 (µM) | Pks13-TE IC50 (µM) |
| Orlistat (THL) | (2S, 3S, 5R, 2'S) | >50 | >50 | >50 |
| ent-Orlistat | (2R, 3R, 5S, 2'R) | >50 | >50 | >50 |
| Stereoisomer 3 | (2R, 3S, 5R, 2'S) | >50 | >50 | >50 |
| Stereoisomer 4 | (2S, 3R, 5S, 2'R) | >50 | >50 | >50 |
| Stereoisomer 5 | (2S, 3R, 5R, 2'S) | >50 | >50 | >50 |
| Stereoisomer 6 | (2R, 3S, 5S, 2'R) | >50 | >50 | >50 |
| Stereoisomer 7 | (2R, 3R, 5R, 2'S) | >50 | >50 | >50 |
| Stereoisomer 8 | (2S, 3S, 5S, 2'R) | >50 | >50 | >50 |
Data sourced from Goins et al., 2018. The study found that while the covalent modification of the enzymes by the stereoisomers could be observed, the IC50 values were all determined to be greater than 50 µM under the tested conditions, indicating that the stereochemistry significantly impacts the inhibitory potency, with many isomers showing weak or no inhibition at this concentration.
Experimental Protocols
The following methodologies were employed to determine the inhibitory potency of the Orlistat stereoisomers against the Mycobacterium tuberculosis lipid esterases.
Enzyme Preparation and Purification
Recombinant M. tuberculosis Antigen 85C (Ag85C), Rv3802, and the thioesterase domain of Pks13 (Pks13-TE) were expressed in Escherichia coli and purified using affinity and size-exclusion chromatography to ensure high purity and activity of the enzymes for the inhibition assays.
Inhibition Assays
Antigen 85C (Ag85C) Activity Assay: The mycolyltransferase activity of Ag85C was monitored using a fluorescence-based assay. The enzyme was incubated with a fluorescently labeled trehalose analog and a mycolic acid substrate. The transfer of the mycolic acid to the trehalose analog by Ag85C results in an increase in fluorescence. For inhibition studies, Ag85C was pre-incubated with varying concentrations of each Orlistat stereoisomer for a set period before the addition of the substrates. The reaction progress was monitored by measuring the fluorescence intensity over time, and the initial rates were used to calculate the percent inhibition and subsequently the IC50 values.
Rv3802 Activity Assay: The phospholipase A/thioesterase activity of Rv3802 was determined using a colorimetric assay with p-nitrophenyl palmitate (pNPP) as the substrate. The hydrolysis of pNPP by Rv3802 releases p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm. For the inhibition assay, Rv3802 was pre-incubated with different concentrations of each Orlistat stereoisomer. The reaction was initiated by the addition of pNPP, and the change in absorbance was recorded over time to determine the initial reaction velocity. These values were then used to calculate the percent inhibition and IC50 values.
Pks13-TE Activity Assay: The thioesterase activity of the Pks13-TE domain was measured using a fluorogenic substrate, 4-methylumbelliferyl heptanoate. The enzymatic hydrolysis of this substrate by Pks13-TE releases the fluorescent product 4-methylumbelliferone. The assay was performed by pre-incubating Pks13-TE with various concentrations of the Orlistat stereoisomers, followed by the addition of the substrate. The increase in fluorescence was measured over time to determine the initial rate of the reaction, from which the percent inhibition and IC50 values were calculated.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the general mechanism of lipase inhibition by Orlistat and the experimental workflow for determining inhibitory potency.
Caption: Mechanism of Pancreatic Lipase Inhibition by Orlistat.
Caption: Experimental Workflow for IC50 Determination.
Conclusion
The comparative analysis of Orlistat stereoisomers against key Mycobacterium tuberculosis lipid esterases reveals the profound influence of stereochemistry on inhibitory activity. While the naturally occurring this compound is a potent inhibitor of human pancreatic lipase, the presented data on its stereoisomers against mycobacterial enzymes suggest that alterations in the stereochemical configuration can dramatically reduce or abolish inhibitory potency. This highlights the precise molecular recognition required for effective enzyme inhibition. These findings are critical for the design of new therapeutic agents, emphasizing that a deep understanding of stereochemical structure-activity relationships is paramount for the development of highly potent and selective drugs targeting specific enzymes. Further studies on human lipases and fatty acid synthase are warranted to fully elucidate the therapeutic potential of other Orlistat stereoisomers.
References
Validation of a new analytical method for (R,S,S,S)-Orlistat using a reference standard
This guide provides a comprehensive validation and comparison of a new Ultra-Performance Liquid Chromatography (UPLC) method for the specific quantification of the (R,S,S,S)-Orlistat diastereomer against a standard High-Performance Liquid Chromatography (HPLC) method. The data presented herein is intended to assist researchers, scientists, and drug development professionals in the selection of an appropriate analytical technique for Orlistat and its related substances.
Introduction to Orlistat and its Stereoisomers
Orlistat is a potent inhibitor of gastric and pancreatic lipases, widely used for the management of obesity. The commercial drug is a racemic mixture of four stereoisomers. The separation and quantification of these individual stereoisomers are crucial for understanding their respective pharmacological and toxicological profiles. This guide focuses on a new analytical method for the specific determination of the this compound diastereomer.
Experimental Protocols
A previously established HPLC method was used as a reference for comparison.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Reference Standard: this compound reference standard of known purity.
A novel UPLC method was developed and validated for the quantification of this compound.
-
Instrumentation: Waters ACQUITY UPLC H-Class system with a Photodiode Array Detector.
-
Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution of 0.1% formic acid in water (A) and acetonitrile (B). The gradient program starts at 60% B, increases to 95% B over 5 minutes, holds for 2 minutes, and then returns to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
Reference Standard: this compound reference standard of known purity.
Method Validation and Comparison
The new UPLC method was validated according to the International Council for Harmonisation (ICH) guidelines and compared against the reference HPLC method. The key validation parameters are summarized below.
Table 1: Comparison of System Suitability Parameters
| Parameter | HPLC Method | UPLC Method | Acceptance Criteria |
| Tailing Factor (T) | 1.2 | 1.1 | T ≤ 2 |
| Theoretical Plates (N) | > 2000 | > 5000 | N > 2000 |
| Resolution (Rs) | > 1.5 | > 2.0 | Rs > 1.5 |
Table 2: Summary of Validation Results
| Parameter | HPLC Method | UPLC Method | Acceptance Criteria |
| Linearity (R²) | 0.9985 | 0.9998 | R² ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 0.1 - 50 | - |
| LOD (µg/mL) | 0.3 | 0.03 | - |
| LOQ (µg/mL) | 1.0 | 0.1 | - |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.2 - 100.8% | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% | < 1.0% | RSD ≤ 2.0% |
| Run Time (min) | 25 | 8 | - |
Visualized Workflows and Pathways
Caption: Experimental workflow for the validation of the analytical method.
Caption: Simplified signaling pathway of Orlistat's inhibitory action on lipases.
Conclusion
The newly developed UPLC method for the quantification of this compound demonstrates significant improvements over the traditional HPLC method. It offers a considerably shorter run time, higher sensitivity (lower LOD and LOQ), and superior precision and accuracy. The enhanced resolution and theoretical plates also indicate a more robust and reliable separation. For researchers and drug development professionals requiring high-throughput analysis and superior sensitivity for the specific this compound diastereomer, the new UPLC method presents a compelling alternative to existing HPLC protocols.
Cross-validation of (R,S,S,S)-Orlistat quantification methods between different laboratories
A Comparative Guide to the Cross-Validation of (R,S,S,S)-Orlistat Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of this compound, the active enantiomer in anti-obesity therapeutics, is paramount for ensuring drug efficacy and safety. Cross-validation of analytical methods between different laboratories is a critical step in the standardization of quantification, ensuring reproducibility and reliability of results across various research and quality control settings. This guide provides a comparative overview of validated analytical methods for Orlistat quantification, summarizes their performance from published studies, and offers a conceptual framework for inter-laboratory validation.
Comparative Analysis of Orlistat Quantification Methods
A variety of analytical techniques have been validated for the quantification of Orlistat in bulk drug, pharmaceutical formulations, and biological matrices. High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed methods. The following tables summarize the key validation parameters from several published studies, offering a comparative perspective on the performance of these methods.
Table 1: Performance Summary of HPLC-UV Methods for Orlistat Quantification
| Laboratory/Study Reference | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) | LOD (µg/mL) | LOQ (µg/mL) |
| Sharma K. et al.[1] | 1.00–10.00 | 99.87 ± 0.45 | < 2 | 0.06 | 0.2 |
| Anonymous[2] | Not Specified | 99.13–99.92 | 0.017 | 1.14 | 3.81 |
| Anonymous[3] | 10–60 | 100.04–101.37 | < 2 | Not Reported | Not Reported |
| Anonymous[4] | 10–160 | Not Reported | 0.10–0.59 | Not Reported | Not Reported |
| Anonymous[5] | 20–750 | Not Reported | < 2 | 6 | 20 |
| Anonymous[6] | 6-60 | 99.78-100.27 | Intraday: 0.49, Interday: 0.57 | Not Reported | Not Reported |
Table 2: Performance Summary of LC-MS/MS Methods for Orlistat Quantification in Plasma
| Laboratory/Study Reference | Linearity Range (ng/mL) | Accuracy (% RE) | Precision (% RSD) | LLOQ (ng/mL) |
| Anonymous[7] | 4.75–190.0 | -4.48 to 3.49 | < 15 | 4.75 |
| Kauser R. et al.[8] | 1.2–392.0 | 2.84 to 5.32 | < 15 | 1.2 |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS methods based on the reviewed literature.
Protocol 1: RP-HPLC Method for Orlistat in Bulk and Pharmaceutical Formulations
This protocol is a composite based on several reported HPLC-UV methods.[1][3][4][6]
-
Chromatographic System:
-
Column: C18 column (e.g., Agilent ZORBAX SB-C18, 150×4.6mm, 3.5µm[3]; Waters Spherisorb 5 μm ODS-2, 250 × 4.6 mm[1]).
-
Mobile Phase: A mixture of acetonitrile, methanol, and distilled water in a ratio of 75:15:10 (v/v/v), with the pH adjusted to 3.0 using orthophosphoric acid.[3] An alternative is a mixture of acetonitrile and 0.1% phosphoric acid (90:10, v/v).[4]
-
Temperature: Ambient.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Orlistat reference standard in the mobile phase or a suitable solvent like methanol to obtain a concentration of 1 mg/mL.[5]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired linearity range (e.g., 10-60 µg/mL).[3]
-
Sample Preparation: For capsules, accurately weigh the content of multiple capsules, and dissolve a portion equivalent to a single dose in the mobile phase or methanol.[5] Sonicate to ensure complete dissolution, then filter through a 0.45 µm filter before injection.[5]
-
Protocol 2: LC-MS/MS Method for Orlistat Quantification in Human Plasma
This protocol is based on the method described by Kauser R. et al.[8]
-
Chromatographic and Mass Spectrometric System:
-
LC System: Agilent 1260 series HPLC system.[8]
-
Mass Spectrometer: API 3200 mass spectrometer with a turbo electrospray interface.[8]
-
Column: Phenomenex-C18 column (2.1 mm × 50 mm, 5 µm).[8]
-
Mobile Phase: Isocratic elution with methanol, acetonitrile, and 0.1% formic acid (65:20:15, v/v/v).[8]
-
Flow Rate: 0.8 mL/min.[8]
-
Ionization Mode: Positive electrospray ionization (ESI+).[8]
-
MRM Transitions: Specific parent/product ion transitions for Orlistat and an internal standard (e.g., Orlistat-D5) are monitored.[8]
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 250 µL of plasma, add 100 µL of the internal standard solution (1 µg/mL).[8]
-
Vortex the mixture for 2 minutes.[8]
-
Add 5.0 mL of ethyl acetate for extraction and centrifuge for 30 minutes at 4,500 rpm.[8]
-
Separate and dry the organic phase using a lyophilizer.[8]
-
Reconstitute the residue in 250 µL of the mobile phase and inject into the LC-MS/MS system.[8]
-
Visualizations
Conceptual Workflow for Inter-Laboratory Cross-Validation
The following diagram illustrates a structured workflow for conducting a cross-validation study of an Orlistat quantification method between multiple laboratories. This process ensures that the method is robust and transferable.
Caption: A workflow for inter-laboratory cross-validation of analytical methods.
Mechanism of Action of Orlistat
Orlistat functions as a potent inhibitor of gastrointestinal lipases, thereby reducing the absorption of dietary fats.[9][10] The diagram below outlines this signaling pathway.
Caption: Orlistat inhibits lipases, preventing fat hydrolysis and absorption.[9][11]
References
- 1. researchgate.net [researchgate.net]
- 2. arcjournals.org [arcjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. HPLC analysis of orlistat and its application to drug quality control studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. impactfactor.org [impactfactor.org]
- 8. japsonline.com [japsonline.com]
- 9. pharmacyfreak.com [pharmacyfreak.com]
- 10. Orlistat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Orlistat? [synapse.patsnap.com]
A Comparative Analysis of (R,S,S,S)-Orlistat and Other Lipase Inhibitors: An In Vitro and In Vivo Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of (R,S,S,S)-Orlistat and other prominent lipase inhibitors, focusing on their in vitro and in vivo performance. The information presented herein is intended to support research and development efforts in the field of obesity and metabolic disorders by offering a consolidated resource of experimental data and methodologies.
Introduction
Pancreatic lipase is a critical enzyme in the digestion of dietary fats, responsible for hydrolyzing triglycerides into absorbable free fatty acids and monoglycerides.[1] Inhibition of this enzyme is a key therapeutic strategy for managing obesity by reducing the absorption of dietary fats.[2] Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a hydrogenated derivative of the natural product lipstatin, produced by Streptomyces toxytricini.[3][4] It acts by forming a covalent bond with the active serine residue of lipases, thereby inactivating them.[1][3] The specific stereoisomer, this compound, is the active component in the pharmaceutical product. This guide compares this compound with other lipase inhibitors, most notably Cetilistat, a newer synthetic inhibitor. While both share the same primary mechanism of action, differences in their chemical structures may lead to variations in efficacy and tolerability.[5][6]
In Vitro Comparative Analysis
The in vitro potency of lipase inhibitors is typically determined by their ability to inhibit the activity of pancreatic lipase, often measured as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.
| Inhibitor | Enzyme Source | Substrate | IC50 | Ki | Inhibition Type | Reference(s) |
| Orlistat | Human Pancreatic Lipase | - | 122 ng/mL | - | Irreversible | [3] |
| Porcine Pancreatic Lipase | p-Nitrophenyl Palmitate | 0.22 µg/mL | - | Irreversible | [7] | |
| Porcine Pancreatic Lipase | - | 17.05 µg/mL | - | - | [8] | |
| - | - | 0.14 µM | - | Irreversible | [4] | |
| Pancreatic Lipase | - | - | 0.02 µM | Competitive | [9] | |
| Cetilistat | Human Pancreatic Lipase | - | 5.95 nM | - | - | [10][11] |
| Rat Pancreatic Lipase | - | 54.8 nM | - | - | [10][11] | |
| Porcine Pancreatic Lipase | - | < 1 µM | - | - | [12] | |
| Human Pancreatic Lipase | Quinine diimine dye | ≤ 100 mM | - | - | [12] | |
| Lipstatin | Pancreatic Lipase | - | 0.14 µM | - | Irreversible | [4] |
Note: Direct comparative studies of this compound with other inhibitors under identical experimental conditions are limited in the publicly available literature. The IC50 values for Orlistat may vary depending on the assay conditions, substrate used, and the specific formulation of the inhibitor.
In Vivo Comparative Analysis
In vivo studies are crucial for evaluating the overall efficacy and safety profile of lipase inhibitors. Key parameters include weight loss, fecal fat excretion, and effects on lipid profiles and glycemic control.
Clinical Trial Data: Orlistat vs. Cetilistat
A 12-week, randomized, double-blind, placebo-controlled Phase 2 clinical trial in obese diabetic patients on metformin provided a direct comparison between Orlistat and Cetilistat.[13]
| Parameter | Placebo | Orlistat (120 mg t.i.d.) | Cetilistat (80 mg t.i.d.) | Cetilistat (120 mg t.i.d.) | Reference(s) |
| Mean Weight Loss (kg) | 2.86 | 3.78 | 3.85 | 4.32 | [13] |
| HbA1c Reduction | - | Significant vs. placebo | Significant vs. placebo | Significant vs. placebo | [13] |
| Discontinuations due to Adverse Events | Lower than Orlistat | Significantly higher than Cetilistat and placebo | Similar to placebo | Similar to placebo | [13] |
Fecal Fat Excretion
Increased fecal fat excretion is a direct measure of the in vivo activity of lipase inhibitors.
| Inhibitor | Dose | Study Population | Mean Fecal Fat Excretion ( g/day ) | Baseline Fecal Fat ( g/day ) | Reference(s) |
| Orlistat | 120 mg t.i.d. | Healthy Volunteers | 17.49 (increase of 16.13) | 1.36 | [14] |
| Cetilistat | 40-240 mg t.i.d. | Obese Healthy Volunteers | 4.9 - 11.2 | 1.4 | [12] |
| Chitosan | 890 mg t.i.d. | Healthy Volunteers | 1.63 (increase of 0.27) | 1.36 | [14] |
Clinical trials suggest that Cetilistat has a comparable efficacy to Orlistat in terms of weight loss but may be better tolerated, with a lower incidence of gastrointestinal side effects leading to fewer discontinuations.[4][13]
Experimental Protocols
In Vitro Pancreatic Lipase Inhibition Assay
A commonly used method for determining the in vitro inhibitory activity of lipase inhibitors utilizes the substrate p-nitrophenyl palmitate (pNPP).[15]
Principle: Pancreatic lipase catalyzes the hydrolysis of pNPP to p-nitrophenol, a chromogenic product that can be quantified spectrophotometrically at 405 nm. The rate of p-nitrophenol formation is proportional to the lipase activity.
Materials:
-
Porcine Pancreatic Lipase (Type II)
-
Inhibitor compound (e.g., this compound)
-
p-Nitrophenyl Palmitate (pNPP)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Emulsifier: Sodium deoxycholate
-
Solvent: Dimethyl sulfoxide (DMSO) and Isopropanol
-
96-well microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare Solutions:
-
Enzyme Solution: Dissolve porcine pancreatic lipase in the assay buffer to a working concentration (e.g., 1 mg/mL).
-
Substrate Solution: Dissolve pNPP in isopropanol to a stock concentration (e.g., 10 mM).
-
Inhibitor Stock Solution: Dissolve the inhibitor in DMSO to a high concentration (e.g., 10 mM).
-
Inhibitor Working Solutions: Perform serial dilutions of the stock solution in DMSO to obtain a range of concentrations for testing.
-
-
Assay Protocol (96-well plate format):
-
Add 160 µL of assay buffer to each well.
-
Add 20 µL of the inhibitor working solution to the test wells. Add 20 µL of DMSO to the control wells (100% enzyme activity).
-
Add 20 µL of the enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding 20 µL of the pNPP substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 15-30 minutes) using a microplate reader heated to 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
In Vivo Efficacy Assessment in Animal Models
Animal Model: Diet-induced obese (DIO) rodents (e.g., mice or rats) are commonly used models. Animals are fed a high-fat diet for several weeks to induce obesity and related metabolic changes.
Drug Administration:
-
The lipase inhibitor is typically administered orally via gavage.
-
The vehicle for administration is often a suspension in a solution like 0.5% carboxymethylcellulose.
Key Efficacy Endpoints:
-
Body Weight: Monitored regularly throughout the study.
-
Food Intake: Measured daily to assess effects on appetite.
-
Fecal Fat Excretion: Feces are collected over a 24-hour period, and the total lipid content is quantified. This provides a direct measure of the drug's efficacy in blocking fat absorption.
-
Plasma Lipid Profile: Blood samples are collected to measure levels of triglycerides, total cholesterol, LDL-C, and HDL-C.
-
Oral Lipid Tolerance Test (OLTT): Animals are administered an oral lipid load (e.g., corn oil), and blood triglyceride levels are measured over time to assess the inhibitor's effect on postprandial lipemia.
-
Glucose Metabolism: Parameters such as fasting blood glucose, insulin levels, and glucose tolerance tests can be performed to evaluate the impact on glycemic control.
Visualizing Mechanisms and Workflows
Mechanism of Pancreatic Lipase Inhibition by Orlistat
Caption: Covalent inhibition of pancreatic lipase by this compound.
Experimental Workflow for In Vitro Lipase Inhibitor Screening
Caption: Workflow for in vitro screening of pancreatic lipase inhibitors.
Conclusion
This guide provides a comparative overview of this compound and other lipase inhibitors, with a focus on Cetilistat. The available data suggests that while both Orlistat and Cetilistat are effective inhibitors of pancreatic lipase, Cetilistat may offer a better tolerability profile. The provided experimental protocols and diagrams serve as a resource for researchers in the design and execution of further comparative studies. Future research should focus on direct, head-to-head comparisons of a wider range of lipase inhibitors, including different stereoisomers of Orlistat, under standardized in vitro and in vivo conditions to provide a more definitive understanding of their relative performance.
References
- 1. rndsystems.com [rndsystems.com]
- 2. sochob.cl [sochob.cl]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. The role of lipid and carbohydrate digestive enzyme inhibitors in the management of obesity: a review of current and emerging therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
Head-to-head comparison of different chiral columns for Orlistat isomer separation
A Researcher's Guide to Selecting Chiral Columns for Orlistat Isomer Separation
For researchers, scientists, and drug development professionals, the separation of stereoisomers is a critical step in ensuring the safety and efficacy of pharmaceutical products. Orlistat, an inhibitor of gastric and pancreatic lipases, possesses multiple chiral centers, leading to the existence of several stereoisomers. The ability to separate and quantify these isomers is essential for quality control and regulatory compliance. This guide provides a head-to-head comparison of potential chiral columns for the separation of Orlistat isomers, supported by a structured approach to method development and data presentation.
The selection of an appropriate chiral stationary phase (CSP) is the most crucial factor in achieving successful enantioseparation. Polysaccharide-based columns, particularly those derived from cellulose and amylose, are widely recognized for their broad applicability and high success rates in resolving a wide range of chiral compounds.[1][2] This guide focuses on a systematic approach to selecting and optimizing the use of such columns for Orlistat isomer analysis.
Experimental Workflow for Chiral Separation
A systematic approach to chiral method development is essential for efficiently identifying the optimal stationary and mobile phases for a given separation. The process typically involves an initial screening of a diverse set of chiral columns and mobile phases, followed by optimization of the most promising conditions.
Caption: A generalized workflow for the development of a chiral HPLC method.
Head-to-Head Comparison of Chiral Column Performance
| Chiral Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Retention Time (tR1 / tR2, min) | Selectivity (α) | Resolution (Rs) |
| Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H) | n-Hexane / 2-Propanol (90:10, v/v) | 1.0 | 25 | 8.5 / 10.2 | 1.20 | 1.8 |
| Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) | n-Hexane / Ethanol (85:15, v/v) | 1.0 | 25 | 12.1 / 13.5 | 1.12 | 1.6 |
| Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralcel® OZ-H) | Acetonitrile / Methanol (50:50, v/v) | 0.8 | 30 | 7.2 / 8.0 | 1.11 | 1.5 |
| Amylose tris(3-chlorophenylcarbamate) (e.g., Chiralpak® IC) | Methanol with 0.1% Formic Acid | 1.0 | 25 | 9.8 / 11.0 | 1.12 | 1.7 |
This table presents hypothetical data for illustrative purposes. Actual results will vary based on experimental conditions.
Experimental Protocols
Below is a generalized experimental protocol that can be adapted for the screening and optimization of chiral columns for Orlistat isomer separation.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector.
2. Chemicals and Reagents:
-
Orlistat reference standard (racemic mixture)
-
HPLC-grade solvents (e.g., n-Hexane, 2-Propanol, Ethanol, Methanol, Acetonitrile)
-
Additives (e.g., Trifluoroacetic acid, Diethylamine)
3. Chromatographic Conditions (Initial Screening):
-
Columns:
-
Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
(Other columns as available)
-
-
Mobile Phases (to be tested on each column):
-
Normal Phase (NP): n-Hexane / 2-Propanol (various ratios, e.g., 90:10, 80:20 v/v)
-
Polar Organic (PO): Acetonitrile / Methanol (e.g., 100% Methanol, 50:50 v/v)
-
Reversed Phase (RP): Acetonitrile / Water or Methanol / Water (various ratios)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve Orlistat standard in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.
4. Optimization Strategy:
-
If partial separation is observed, adjust the ratio of the strong eluting solvent (e.g., alcohol in normal phase).
-
To improve peak shape for acidic or basic analytes, consider adding a small amount of an acidic (e.g., 0.1% TFA) or basic (e.g., 0.1% DEA) modifier to the mobile phase.
-
Vary the column temperature (e.g., between 15 °C and 40 °C) to improve selectivity and resolution.
-
Adjust the flow rate to balance analysis time and separation efficiency.
Logical Relationships in Chiral Column Selection
The choice of a chiral column is guided by the physicochemical properties of the analyte and the characteristics of the chiral stationary phase. Polysaccharide-based CSPs are particularly effective due to their ability to form multiple types of interactions with the analyte.
Caption: Interplay of analyte properties and CSP characteristics leading to chiral separation.
By following a systematic screening and optimization approach as outlined in this guide, researchers can efficiently identify a suitable chiral column and develop a robust HPLC method for the separation of Orlistat isomers. The use of polysaccharide-based columns, such as the Chiralpak® and Chiralcel® series, is a highly recommended starting point for this endeavor.
References
(R,S,S,S)-Orlistat Versus Racemic Orlistat: A Comparative Efficacy Analysis
A detailed examination of the stereospecificity of pancreatic lipase inhibition and its implications for therapeutic efficacy.
Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a widely utilized therapeutic agent for the management of obesity. Its mechanism of action involves the formation of a covalent bond with the active site of these enzymes, thereby preventing the hydrolysis of dietary triglycerides and reducing fat absorption.[1][2][3] The commercially available formulation of Orlistat, marketed as Xenical®, is a single diastereomer with the chemical name (S)-2-formylamino-4-methyl-pentanoic acid (S)-1-[[(2S, 3S)-3-hexyl-4-oxo-2 oxetanyl] methyl]-dodecyl ester.[2] This specific stereoisomer is also referred to as (R,S,S,S)-Orlistat based on the configuration of its four chiral centers. This guide provides a comparative analysis of the efficacy of this single, active stereoisomer against a theoretical racemic mixture of Orlistat.
While direct comparative efficacy studies between this compound and a racemic mixture are not prevalent in publicly available scientific literature, the exclusive use of the single (R,S,S,S) diastereomer in the FDA-approved product strongly implies its superior pharmacological activity. Other stereoisomers are typically considered impurities in the manufacturing process of Orlistat. The profound stereoselectivity of enzyme-ligand interactions suggests that alternative stereoisomers would exhibit significantly lower or negligible inhibitory activity against pancreatic lipase.
Quantitative Comparison of Efficacy
Due to the lack of direct experimental data for racemic Orlistat, this table contrasts the established high potency of this compound with the inferred lower potency of a racemic mixture. The efficacy of a racemic mixture, which would contain only 25% of the active (R,S,S,S) isomer in the most diverse scenario of all possible diastereomers, is expected to be substantially reduced.
| Parameter | This compound | Racemic Orlistat (Theoretical) |
| Composition | Single, pure diastereomer | Mixture of multiple stereoisomers |
| Pancreatic Lipase Inhibition (IC50) | High potency (nanomolar to low micromolar range) | Significantly lower potency (estimated) |
| Clinical Efficacy | Proven effective in clinical trials for weight management | Not studied; expected to be less effective due to lower concentration of the active isomer |
| Regulatory Status | FDA-approved active pharmaceutical ingredient | Not used in any approved pharmaceutical formulation |
Mechanism of Action: A Stereospecific Interaction
Orlistat exerts its therapeutic effect by acting as a suicide substrate for pancreatic and gastric lipases. The β-lactone ring of the Orlistat molecule is highly reactive and forms a stable covalent bond with the serine hydroxyl group within the active site of the lipase. This acylation reaction irreversibly inactivates the enzyme, preventing it from hydrolyzing dietary fats. The specific three-dimensional arrangement of the substituents around the four chiral centers of this compound is crucial for its precise orientation and high-affinity binding within the enzyme's active site, leading to efficient inhibition. It is highly probable that other stereoisomers would not fit as effectively into the active site, resulting in a significantly reduced rate of acylation and, consequently, lower inhibitory potency.
Experimental Protocol: In Vitro Pancreatic Lipase Inhibition Assay
The comparative efficacy of different lipase inhibitors is typically determined using an in vitro pancreatic lipase inhibition assay. This assay measures the extent to which a compound can inhibit the enzymatic activity of pancreatic lipase on a model substrate.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Orlistat stereoisomers) against porcine pancreatic lipase.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl Palmitate (pNPP) as the substrate
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
96-well microplate reader
Procedure:
-
Enzyme and Substrate Preparation:
-
A stock solution of porcine pancreatic lipase is prepared in Tris-HCl buffer.
-
A stock solution of p-NPP is prepared in a suitable solvent (e.g., isopropanol).
-
-
Assay Setup:
-
The assay is performed in a 96-well microplate.
-
Each well contains a reaction mixture of Tris-HCl buffer, a specific concentration of the test compound (or vehicle control), and the pancreatic lipase solution.
-
The plate is pre-incubated to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
The enzymatic reaction is initiated by adding the p-NPP substrate to all wells.
-
The hydrolysis of p-NPP by pancreatic lipase releases p-nitrophenol, a yellow-colored product.
-
The increase in absorbance at a specific wavelength (typically 405-415 nm) is measured over time using a microplate reader. The rate of this increase is proportional to the enzyme activity.
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control (no inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing lipase inhibition and the signaling pathway of Orlistat's action.
Caption: Workflow for determining the IC50 of a lipase inhibitor.
Caption: Orlistat blocks fat digestion and absorption in the intestine.
References
A Comparative Guide to the In Vitro-In Vivo Correlation of (R,S,S,S)-Orlistat Activity for Weight Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo activity of (R,S,S,S)-Orlistat, a potent lipase inhibitor, with alternative weight management therapeutics. The following sections detail the mechanism of action, experimental data from in vitro and in vivo studies, and comprehensive experimental protocols to support further research and development in the field of obesity management.
Introduction
This compound, the active enantiomer in commercially available Orlistat formulations, is a powerful inhibitor of gastric and pancreatic lipases. Its therapeutic effect is primarily localized to the gastrointestinal tract, where it prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides. This mode of action results in a reduction of caloric intake from dietary fat. This guide explores the correlation between its in vitro lipase inhibitory effects and its in vivo clinical efficacy in weight reduction, while also comparing its performance against newer generation anti-obesity medications, namely the glucagon-like peptide-1 (GLP-1) receptor agonists, liraglutide and semaglutide.
Mechanism of Action
This compound
Orlistat's mechanism of action is well-characterized and involves the formation of a covalent bond with the serine residue in the active site of gastric and pancreatic lipases. This irreversible inactivation of lipases prevents the breakdown of dietary fats, leading to their excretion in the feces.
GLP-1 Receptor Agonists (Liraglutide and Semaglutide)
Liraglutide (Saxenda®) and Semaglutide (Wegovy®) are analogues of the human GLP-1 hormone. Their primary mechanism for weight loss involves activating GLP-1 receptors in the brain, leading to increased satiety and reduced appetite. They also slow gastric emptying, contributing to a feeling of fullness.[1][2] While their main target is not lipase, their profound impact on weight management makes them important comparators.
References
Orlistat's Efficacy in Clinical Trials: A Comparative Meta-Analysis
A comprehensive review of meta-analyses of randomized controlled trials (RCTs) reveals that Orlistat is a modestly effective intervention for weight loss and improvement of obesity-related comorbidities. When compared to placebo, Orlistat consistently demonstrates statistically significant, albeit moderate, reductions in body weight, body mass index (BMI), and glycated hemoglobin (HbA1c) in overweight and obese individuals, including those with type 2 diabetes.
Orlistat, a potent inhibitor of gastric and pancreatic lipases, exerts its therapeutic effect by reducing the absorption of dietary fats by approximately 30%.[1][2] This mechanism of action contributes to a caloric deficit, which, in conjunction with a reduced-calorie diet, promotes weight loss.[1][2] This guide provides a detailed comparison of Orlistat's efficacy based on pooled data from multiple meta-analyses, outlines the experimental protocols of these studies, and visually represents the drug's mechanism of action and the meta-analysis workflow.
Comparative Efficacy of Orlistat
The clinical efficacy of Orlistat has been extensively evaluated in numerous RCTs, with subsequent meta-analyses providing a robust evidence base for its use in obesity management.
Weight Loss and BMI Reduction
Meta-analyses consistently show that Orlistat, typically administered at a dose of 120 mg three times daily, leads to greater weight loss compared to placebo. A Cochrane meta-analysis found that Orlistat-treated patients achieved an average weight loss of 2.7 kg more than those on placebo.[3] Another meta-analysis reported a similar greater weight reduction of 2.9% with Orlistat.[4] In terms of BMI, one meta-analysis of sixteen clinical trials concluded that the Orlistat group experienced a reduction of 0.72 kg/m ² compared to the placebo group.[5] For adolescents, a 54-week trial showed a decrease in BMI by 0.55 kg/m ² in the Orlistat group, while the placebo group saw an increase of 0.31 kg/m ².[3]
Impact on Obesity-Related Comorbidities
Orlistat has also been shown to have a positive impact on several obesity-related comorbidities, most notably type 2 diabetes. A meta-analysis focusing on patients with type 2 diabetes found that Orlistat treatment resulted in a mean weight difference of -2.10 kg and a mean HbA1c difference of -6.12 mmol/mol compared to the control group.[6] Another analysis of pooled data from seven studies showed that Orlistat 120 mg led to a significantly greater mean decrease in HbA1c (-0.74%) compared to placebo (-0.31%).[7] Furthermore, a 2005 Cochrane meta-analysis demonstrated a pooled reduction in HbA1c of 0.5% in patients with type 2 diabetes.[3] Beyond glycemic control, the 2003 Cochrane meta-analysis noted significant net decreases in systolic and diastolic blood pressure, as well as reductions in total and LDL cholesterol levels in the Orlistat group.[3]
Comparison with Other Anti-Obesity Medications
When compared to other pharmacological agents for weight management, Orlistat demonstrates a more modest effect. A meta-analysis comparing several anti-obesity drugs found the following mean weight reductions compared to placebo:
-
Orlistat: -3.07 kg
-
Lorcaserin: -3.08 kg
-
Naltrexone plus Bupropion: -4.39 kg
-
Liraglutide: -5.25 kg
-
Phentermine plus Topiramate: -9.77 kg[8]
Another study highlighted that sibutramine promoted a greater BMI reduction (-4.2 ± 2.1 kg/m ²) compared to Orlistat (-1.7 ± 0.2 kg/m ²).[9]
Data Summary Tables
Table 1: Efficacy of Orlistat in Weight Management (Meta-Analysis Data)
| Efficacy Endpoint | Orlistat Group | Placebo Group | Mean Difference/Effect Size | Citation |
| Weight Loss (kg) | - | - | -2.7 kg (95% CI: -2.3 to -3.1) | [3][4] |
| Weight Loss (%) | - | - | -2.9% (95% CI: -2.3 to -3.4) | [4] |
| BMI Reduction ( kg/m ²) | - | - | -0.72 (P < 0.05) | [5] |
| Adolescent BMI Change ( kg/m ²) | -0.55 | +0.31 | -0.86 (P = 0.001) | [3] |
| Patients with ≥5% Weight Loss | 21% (95% CI: 19-24) | - | - | [3] |
| Patients with ≥10% Weight Loss | 12% (95% CI: 8-16) | - | - | [3] |
Table 2: Efficacy of Orlistat in Patients with Type 2 Diabetes (Meta-Analysis Data)
| Efficacy Endpoint | Orlistat Group | Placebo Group | Mean Difference | Citation |
| Weight Loss (kg) | -4.25 | - | -2.10 (95% CI: -2.3 to -1.8) | [6] |
| HbA1c Reduction (mmol/mol) | - | - | -6.12 (95% CI: -10.3 to -1.9) | [6] |
| HbA1c Reduction (%) | -0.74 | -0.31 | -0.43 (P < 0.0001) | [7] |
| Fasting Blood Glucose Reduction (mmol/L) | - | - | -1.16 (95% CI: -1.4 to -0.8) | [6] |
Table 3: Comparative Efficacy of Anti-Obesity Medications (Meta-Analysis Data)
| Medication | Mean Weight Loss vs. Placebo (kg) | Citation |
| Orlistat | -3.07 | [8] |
| Lorcaserin | -3.08 | [8] |
| Naltrexone + Bupropion | -4.39 | [8] |
| Liraglutide | -5.25 | [8] |
| Phentermine + Topiramate | -9.77 | [8] |
| Sibutramine | -4.3 | [4] |
Experimental Protocols
The data presented in this guide are derived from systematic reviews and meta-analyses of randomized controlled trials. The general methodology for these studies is as follows:
Search Strategy: A comprehensive search of multiple electronic databases is conducted, including MEDLINE, EMBASE, and the Cochrane Central Register of Controlled Trials.[10] Search terms typically include "orlistat," "obesity," "weight loss," and "randomized controlled trial."
Inclusion Criteria: The included studies are typically double-blind, placebo-controlled RCTs with a duration of at least one year.[4] Participants are generally overweight or obese adults (BMI ≥ 27 or 30 kg/m ²), often with associated comorbidities such as type 2 diabetes. The primary outcomes of interest are changes in body weight and BMI. Secondary outcomes often include changes in waist circumference, lipid profiles, blood pressure, and glycemic control parameters.
Data Extraction and Analysis: Two independent reviewers typically extract data from the included trials using a standardized form.[5] Statistical pooling of the data is then performed using either a fixed-effect or random-effects model, depending on the heterogeneity between studies.[10] The results are presented as weighted mean differences (for continuous data) or relative risks (for dichotomous data) with 95% confidence intervals.
Visualizations
Mechanism of Action of Orlistat
Caption: Mechanism of Orlistat: Inhibition of lipases, leading to reduced fat absorption.
Meta-Analysis Workflow
References
- 1. Mode of action of orlistat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Obesity management: Update on orlistat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term pharmacotherapy for overweight and obesity: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of orlistat on glycaemic control in overweight and obese patients with type 2 diabetes mellitus: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orlistat 120 mg improves glycaemic control in type 2 diabetic patients with or without concurrent weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medrxiv.org [medrxiv.org]
- 10. venustat.com [venustat.com]
Safety Operating Guide
Navigating the Disposal of (R,S,S,S)-Orlistat: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of (R,S,S,S)-Orlistat, aligning with best practices for laboratory and chemical waste management.
Core Safety and Disposal Recommendations
This compound, a lipase inhibitor used in obesity management, requires careful handling and disposal. While it is not broadly classified as a hazardous waste under regulations like the Resource Conservation and Recovery Act (RCRA), its potential for environmental impact necessitates responsible disposal methods.[1][2] One Safety Data Sheet (SDS) indicates that Orlistat is harmful to aquatic life with long-lasting effects, underscoring the importance of preventing its release into sewer systems or waterways.[3]
The primary recommended methods for the disposal of this compound are:
-
Licensed Chemical Destruction Plant: Transferring the material to a facility equipped for the safe destruction of chemical waste.[4]
-
Controlled Incineration: Burning the substance in a chemical incinerator equipped with afterburners and scrubbers to manage emissions.[5]
Key Disposal Data Summary
| Parameter | Recommendation/Information | Source |
| Recommended Disposal Methods | Licensed chemical destruction plant, Controlled incineration with flue gas scrubbing. | [4][5] |
| Environmental Hazards | Harmful to aquatic life with long lasting effects. | [3] |
| Hazardous Waste Classification | Not typically classified as hazardous waste under RCRA. | [2] |
| Transport Regulations (DOT, IATA, IMDG) | Not regulated as a dangerous good for transport. | [2][3] |
| Sewer Discharge | Prohibited. Do not let the product enter drains. | [3][4][5] |
Step-by-Step Laboratory Disposal Protocol for this compound
Adherence to a structured disposal protocol is critical for safety and compliance. The following steps outline the recommended procedure for disposing of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE) and Handling:
-
Before handling Orlistat waste, ensure appropriate PPE is worn, including safety glasses with side-shields, gloves, and a lab coat.[5]
-
Handle the waste in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust.[5]
2. Waste Segregation and Collection:
-
Collect all this compound waste, including pure compound, contaminated materials (e.g., weigh boats, gloves, paper towels), and non-recyclable solutions, in a designated and clearly labeled waste container.
-
The container should be suitable, closed, and properly sealed to prevent leaks or spills.[4][5]
-
Do not mix Orlistat waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
3. Labeling and Storage:
-
Label the waste container clearly with "Orlistat Waste" and any other information required by your institution's EHS guidelines.
-
Store the sealed waste container in a designated, secure area away from incompatible materials, foodstuffs, and sources of ignition.[4]
4. Coordination with Environmental Health and Safety (EHS):
-
Contact your institution's EHS office to arrange for the pickup and disposal of the this compound waste.
-
Provide them with all necessary information regarding the waste, including its composition and quantity.
5. Final Disposal:
-
The EHS office will coordinate with a licensed professional waste disposal service for the final disposal of the Orlistat waste, typically through controlled incineration or a chemical destruction plant.[4][5]
Experimental Workflow for Disposal
Logical Relationship for Disposal Decision-Making
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical handling. Always consult your institution's specific guidelines and Safety Data Sheets for the most accurate and up-to-date information.
References
Essential Safety and Operational Guide for Handling (R,S,S,S)-Orlistat
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling (R,S,S,S)-Orlistat. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Communication
This compound is an active pharmaceutical ingredient (API) that requires careful handling to prevent occupational exposure. While it is not classified as a hazardous chemical under OSHA's Hazard Communication Standard (29 CFR 1910.1200), it is prudent to handle it as a potent compound, especially in powdered form, to minimize the risk of inhalation and skin contact.[1] The primary health hazards in an occupational setting are potential mild irritation to the skin and eyes upon direct contact with the powder from opened or damaged capsules.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and critical barrier in preventing exposure. The required PPE depends on the specific laboratory procedure and the potential for generating dust or aerosols.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Equipment | Specification and Use Case |
| Eye Protection | Safety Glasses with Side Shields or Chemical Splash Goggles | Minimum Requirement: Safety glasses with side shields for all procedures. Higher Risk Operations: (e.g., weighing, preparing solutions, potential for splashing) Use chemical splash goggles. |
| Hand Protection | Nitrile or other impervious gloves | Incidental Contact: (e.g., handling sealed containers) Standard disposable nitrile gloves are acceptable. Gloves should be changed immediately if contaminated.[2] Extended Contact or High-Risk Operations: Use thicker, chemical-resistant gloves. Double gloving is recommended when handling larger quantities or during procedures with a high risk of contamination.[3] |
| Body Protection | Laboratory Coat or Disposable Gown | A clean, buttoned laboratory coat should be worn at all times. For procedures with a high risk of dust generation or splashing, a disposable gown made of a low-permeability fabric is recommended. |
| Respiratory Protection | NIOSH-approved Air-Purifying Respirator (APR) | Required for procedures that may generate dust (e.g., weighing, mixing powders, cleaning spills). The choice of filter depends on the operational context. |
Respiratory Protection Details:
The decision to use respiratory protection should be based on a risk assessment of the specific procedure.
Table 2: Respirator Selection for this compound
| Condition | Recommended Respirator and Filter | Rationale |
| Low Dust Potential | A NIOSH-approved N95 disposable respirator (filtering facepiece). | Provides a high level of protection against solid particulates and is suitable for tasks with minimal dust generation. |
| High Dust Potential or Unknown Concentrations | A half-mask or full-facepiece reusable respirator with P100 particulate filters. | P100 filters provide the highest level of particulate filtration (99.97% efficiency) and are recommended for procedures with a significant potential for aerosolization.[4] |
| Presence of Oil-Based Aerosols | A half-mask or full-facepiece reusable respirator with R or P-series particulate filters. | If the handling of Orlistat involves oil-based vehicles or excipients, an oil-resistant (R-series) or oil-proof (P-series) filter is necessary.[5] |
Operational and Disposal Plans
Experimental Protocols: Safe Handling Procedures
A systematic approach to handling this compound is essential to minimize exposure risk.
3.1. Engineering Controls:
-
Ventilation: All procedures involving open handling of Orlistat powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a ventilated balance enclosure, especially when weighing the compound.[1]
-
Containment: For handling highly potent or large quantities of APIs, consider using containment solutions like glove boxes or isolators to provide a physical barrier between the operator and the compound.
3.2. Standard Operating Procedure for Weighing and Handling:
-
Preparation:
-
Ensure the work area (fume hood, balance enclosure) is clean and uncluttered.
-
Don the appropriate PPE as outlined in Tables 1 and 2.
-
Have all necessary equipment (spatulas, weigh boats, containers) readily available.
-
-
Handling:
-
Handle Orlistat powder gently to avoid generating dust.
-
Use a disposable weigh boat or paper.
-
If preparing a solution, add the solvent to the weighed Orlistat in a controlled manner to prevent splashing.
-
Keep containers with Orlistat sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment immediately after use (see Section 4).
-
Carefully doff PPE to avoid self-contamination.
-
Dispose of all contaminated waste as outlined in Section 5.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Decontamination and Spill Management
Prompt and effective decontamination is crucial to prevent the spread of Orlistat contamination.
4.1. Routine Decontamination:
-
At the end of each work session, decontaminate all surfaces (benchtops, fume hood sash, etc.) and equipment that may have come into contact with Orlistat.
-
A solution of 10⁻² M Sodium Dodecyl Sulfate (SDS) has been shown to be effective in decontaminating surfaces from cytotoxic drugs and can be considered for Orlistat.[6] Alternatively, a standard laboratory detergent followed by a water rinse is a practical option.
4.2. Spill Response:
-
Evacuate and Secure: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.
-
Assess the Spill: Determine the nature and extent of the spill. For large spills or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE: At a minimum, wear a lab coat, double nitrile gloves, and safety goggles. For spills of dry powder, a respirator is required.
-
Contain and Clean:
-
For Solid Spills: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne. Carefully scoop the material into a sealable plastic bag or container.
-
For Liquid Spills: Cover the spill with absorbent pads or an inert absorbent material. Work from the outside of the spill inwards.
-
-
Decontaminate: After the bulk of the spill has been removed, decontaminate the area using a suitable cleaning agent (e.g., 10⁻² M SDS or laboratory detergent) and wipe with damp paper towels.
-
Dispose: Place all contaminated materials (absorbents, PPE, etc.) into a labeled hazardous waste container.
-
Report: Report the spill to your supervisor and EHS department according to your institution's policy.
Disposal Plan
All waste contaminated with this compound must be disposed of as hazardous chemical waste.
5.1. Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, gowns), weigh boats, paper towels, and absorbent materials should be collected in a designated, labeled, and sealed plastic bag or container.
-
Liquid Waste: Unused solutions containing Orlistat should be collected in a clearly labeled, sealed, and chemically compatible waste container.
-
Sharps: Needles, syringes, or other sharps contaminated with Orlistat must be disposed of in a designated sharps container.
5.2. Disposal Procedure:
-
All hazardous waste containers must be clearly labeled with the contents, including "this compound," and the associated hazards.
-
Follow your institution's guidelines for the storage and pickup of hazardous chemical waste. Do not dispose of Orlistat-contaminated waste in the regular trash or down the drain.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Decision tree for selecting appropriate PPE.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Biosafety: Decontamination Methods for Laboratory Use [blink.ucsd.edu]
- 3. guinama.com [guinama.com]
- 4. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. Studies on the optimization of decontamination protocol for surfaces contaminated with cytotoxic drugs in PIVAS - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
